molecular formula C10H11NO B1297105 1-Methylindoline-5-carbaldehyde CAS No. 60082-02-2

1-Methylindoline-5-carbaldehyde

Cat. No.: B1297105
CAS No.: 60082-02-2
M. Wt: 161.2 g/mol
InChI Key: OZQGVTARHLDSTI-UHFFFAOYSA-N
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Description

1-Methylindoline-5-carbaldehyde (CAS 60082-02-2) is a high-purity chemical building block featuring an indoline scaffold with a reactive formyl group. This compound is of significant value in medicinal chemistry and organic synthesis, where it serves as a key precursor for the construction of more complex heterocyclic systems . Its molecular formula is C10H11NO and it has a molecular weight of 161.20 g/mol . The structure, defined by a saturated nitrogen-containing bicyclic ring, is frequently explored in drug discovery projects. The aldehyde group at the 5-position allows for further derivatization through condensation and nucleophilic addition reactions, making it a versatile intermediate for library synthesis and the development of potential pharmacologically active molecules . Researchers utilize this compound under its various synonyms, including 1-methyl-2,3-dihydro-1H-indole-5-carbaldehyde and 1-Methyl-5-indolinecarbaldehyde . For safe handling, note the associated hazard statements including skin irritation, eye damage, and specific target organ toxicity upon repeated exposure . It is recommended to store this product in an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-methyl-2,3-dihydroindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQGVTARHLDSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344222
Record name 1-methylindoline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60082-02-2
Record name 1-methylindoline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylindoline-5-carbaldehyde, holding the CAS Number 60082-02-2 , is a heterocyclic aromatic aldehyde of significant interest in the realms of medicinal chemistry and synthetic organic chemistry.[1] Its indoline core is a privileged scaffold found in numerous biologically active compounds and natural products, while the aldehyde functional group serves as a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive overview of this compound, including its chemical properties, a validated synthesis protocol, key reactions, and its applications as a crucial intermediate in the development of novel therapeutics, particularly in the context of serotonin receptor agonists.

Core Compound Identification and Properties

This compound is a solid organic compound characterized by a 1-methylated indoline ring substituted with a formyl group at the 5-position.

PropertyValueSource
CAS Number 60082-02-2[1]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [1]
IUPAC Name 1-methyl-2,3-dihydroindole-5-carbaldehyde[1]
Synonyms 1-Methyl-5-formylindoline, 5-Formyl-1-methylindoline, 1-Methyl-2,3-dihydro-1H-indole-5-carbaldehyde
Physical Form Solid
InChI Key OZQGVTARHLDSTI-UHFFFAOYSA-N

Synthesis of this compound: The Vilsmeier-Haack Approach

The introduction of a formyl group onto an electron-rich aromatic ring, such as 1-methylindoline, is most effectively achieved through the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The underlying principle of this reaction is the electrophilic aromatic substitution of the indoline ring with the electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-donating nature of the nitrogen atom in the indoline ring activates the aromatic system, directing the substitution to the para position (C5) relative to the nitrogen.

Reaction Mechanism

The Vilsmeier-Haack formylation of 1-methylindoline proceeds through a well-established electrophilic aromatic substitution mechanism.

G cluster_0 Step 1: Formation of Vilsmeier Reagent cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Methylindoline 1-Methylindoline Intermediate Sigma Complex Intermediate Methylindoline->Intermediate + Vilsmeier Reagent IminiumSalt Iminium Salt Intermediate->IminiumSalt - H⁺ FinalProduct This compound IminiumSalt->FinalProduct Hydrolysis (H₂O) G A This compound B Intermediate Amine A->B Reductive Amination (e.g., with a primary amine and NaBH(OAc)₃) C Hypothetical Serotonin Receptor Agonist B->C Further Functionalization (e.g., acylation, alkylation)

Sources

An In-Depth Technical Guide to 1-Methylindoline-5-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylindoline-5-carbaldehyde, a heterocyclic aromatic aldehyde, is a valuable building block in synthetic organic chemistry. Its unique structure, combining a reactive aldehyde functional group with a bicyclic indoline scaffold, makes it a versatile intermediate for the synthesis of a wide range of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its relevance in medicinal chemistry and drug discovery. The indoline core is a privileged scaffold in numerous biologically active compounds, and the presence of a formyl group at the 5-position offers a convenient handle for further molecular elaboration.

Physicochemical and Spectroscopic Properties

This compound is typically a solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁NO[2]
Molecular Weight 161.20 g/mol
CAS Number 60082-02-2[2]
Appearance Solid
InChI 1S/C10H11NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-3,6-7H,4-5H2,1H3[2]
SMILES CN1CCC2=C1C=CC(=C2)C=O
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z = 161, corresponding to the molecular weight of the compound. A significant fragment is observed at m/z = 132, which can be attributed to the loss of the formyl group (CHO).[3]

Infrared (IR) Spectroscopy: The vapor phase IR spectrum displays characteristic absorption bands. A strong peak in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. The spectrum also shows C-H stretching vibrations for the aromatic ring and the aliphatic portions of the indoline core, as well as C-N stretching bands.[3][4]

  • ¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.0 ppm. The aromatic protons on the benzene ring will show characteristic splitting patterns in the range of δ 7.0-8.0 ppm. The methylene protons of the indoline ring (at positions 2 and 3) will likely appear as triplets around δ 3.0-3.5 ppm, and the N-methyl protons will be a singlet further upfield, around δ 2.8-3.0 ppm.

  • ¹³C NMR: The carbonyl carbon of the aldehyde is the most deshielded and will appear in the δ 190-195 ppm region. The aromatic carbons will resonate in the δ 110-150 ppm range. The aliphatic carbons of the indoline ring and the N-methyl carbon will be found in the upfield region of the spectrum.

Synthesis of this compound

The most plausible and widely used method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring, such as 1-methylindoline.

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[7][8] The reaction proceeds through the following key steps:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-methylindoline attacks the electrophilic Vilsmeier reagent. The nitrogen atom of the indoline ring is an activating group, directing the substitution to the para position (position 5).

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.

Caption: Vilsmeier-Haack Reaction Workflow.

Experimental Protocol: Synthesis of this compound

The following is a generalized, self-validating protocol for the synthesis of this compound based on the principles of the Vilsmeier-Haack reaction.

Materials:

  • 1-Methylindoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-methylindoline (1 equivalent) in anhydrous DMF (3-5 equivalents). Cool the solution to 0°C in an ice bath.

  • Formation of the Vilsmeier Reagent: Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is an exothermic process.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the aldehyde functional group and the electron-rich indoline ring system.

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional handle for a variety of chemical transformations:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-methylindoline-5-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol, (1-methylindolin-5-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Reductive Amination: In the presence of a primary or secondary amine and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride), the aldehyde can undergo reductive amination to form the corresponding secondary or tertiary amines. This is a powerful method for introducing nitrogen-containing substituents.

  • Wittig Reaction: The aldehyde can react with phosphorus ylides in a Wittig reaction to form alkenes, providing a route to extend the carbon chain.

  • Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds or the Henry reaction with nitroalkanes, to form new carbon-carbon bonds.

Reactions Involving the Indoline Ring

The indoline ring is an electron-rich aromatic system and can undergo further electrophilic aromatic substitution reactions, although the existing formyl group is deactivating. The nitrogen atom can also be involved in certain reactions.

Applications in Drug Discovery and Materials Science

While specific applications of this compound as a final product are not extensively documented in publicly available literature, its true value lies in its role as a key synthetic intermediate. The indoline scaffold is a core component of many biologically active natural products and synthetic pharmaceuticals.

Potential as a Pharmaceutical Intermediate:

The aldehyde functionality of this compound serves as a crucial starting point for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be used to synthesize various derivatives, such as amides, sulfonamides, and other heterocyclic systems, which are common motifs in drug candidates. The biological activities of related indole and indoline derivatives, including antibacterial, antifungal, and antioxidant properties, suggest that derivatives of this compound could be promising leads for new drug discovery programs.[4][9]

Caption: Synthetic Utility and Application Pathways.

Role as a Building Block in Materials Science:

Aromatic aldehydes are also important building blocks in materials science for the synthesis of dyes, polymers, and functional organic materials. The indoline moiety can impart specific electronic and photophysical properties to these materials.

Safety and Handling

This compound is classified as a combustible solid. It is important to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable synthetic intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde and indoline functionalities provide a rich platform for the creation of diverse and complex molecular architectures. As the demand for novel bioactive compounds and functional materials continues to grow, the utility of such well-defined building blocks will undoubtedly increase. This guide serves as a foundational resource for researchers looking to explore the chemistry and applications of this important heterocyclic aldehyde.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

  • This compound. PubChem. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. (n.d.). Retrieved from [Link]

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Rode, M. A., Rindhe, S. S., & Karale, B. K. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377-1387.
  • Interpreting Infrared Spectra. Specac. (n.d.). Retrieved from [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Dudhe, P. G., et al. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry, 17, 1453-1463.

Sources

An In-Depth Technical Guide to the Synthesis of 1-Methylindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for 1-Methylindoline-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical logic, provides validated protocols, and contextualizes the compound's relevance in modern pharmaceutical research.

Introduction: The Strategic Importance of this compound

The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic therapeutic agents. The introduction of a methyl group at the N-1 position and a formyl (-CHO) group at the C-5 position yields this compound (CAS 60082-02-2), a versatile intermediate.[1] The aldehyde functionality serves as a crucial chemical handle for diversification, allowing for the construction of more complex molecular architectures through reactions like reductive amination, Wittig reactions, and condensations. These subsequent modifications are instrumental in synthesizing compounds for anti-cancer, anti-inflammatory, and antimicrobial applications. This guide details a robust and rational synthesis pathway, beginning from a commercially available starting material and proceeding via the classic Vilsmeier-Haack reaction.

Physicochemical & Structural Data

A thorough understanding of the target compound's properties is fundamental for its synthesis, purification, and characterization.

PropertyValueSource(s)
CAS Number 60082-02-2[2]
Molecular Formula C₁₀H₁₁NO[1][2]
Molecular Weight 161.20 g/mol [2]
Appearance Solid
SMILES CN1C2=C(C=C(C=C2)C=O)CC1[2]
InChI Key OZQGVTARHLDSTI-UHFFFAOYSA-N[1]

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic approach simplifies the synthesis into manageable steps. The target molecule, this compound, can be disconnected at the C5-aldehyde bond, pointing to an electrophilic aromatic substitution on the 1-methylindoline ring. The Vilsmeier-Haack reaction is the premier choice for such a formylation. The 1-methylindoline precursor is, in turn, accessible from 1-methylindole via reduction. This two-stage strategy is outlined below.

G Target This compound Intermediate1 1-Methylindoline Target->Intermediate1 Vilsmeier-Haack Formylation Intermediate2 1-Methylindole Intermediate1->Intermediate2 Reduction Start Indole (Commercial) Intermediate2->Start N-Methylation

Caption: Retrosynthetic pathway for this compound.

Core Synthesis Pathway: From Indole to the Final Product

The synthesis is executed in three principal stages: N-methylation of indole, reduction to indoline, and formylation.

Stage 1: Synthesis of 1-Methylindole (Starting Material)

Principle & Causality: The synthesis begins with the N-methylation of commercially available indole. The N-H proton of indole is weakly acidic and can be deprotonated by a strong base like sodium amide (NaNH₂) to form the corresponding sodium salt. This salt, a potent nucleophile, readily reacts with an electrophile like methyl iodide (CH₃I) in an Sₙ2 reaction to yield 1-methylindole. Using a strong base ensures complete deprotonation, driving the reaction to completion and preventing side reactions.

Experimental Protocol: N-Methylation of Indole

  • Reagents: Indole, Sodium amide (or Sodium in liquid ammonia), Methyl Iodide, Anhydrous Ether, Water.

  • Procedure:

    • In a three-necked flask fitted with a stirrer and maintained under an inert atmosphere (e.g., argon), add a solution of indole (1.0 eq) in anhydrous ether.

    • Cool the flask in a dry ice/acetone bath.

    • Carefully add sodium amide (1.1 eq) portion-wise to the stirred solution.

    • Allow the mixture to stir for 1 hour, ensuring the formation of the sodium salt of indole.

    • Add a solution of methyl iodide (1.1 eq) in anhydrous ether dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by carefully adding water.

    • Extract the aqueous layer with ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude 1-methylindole can be purified by vacuum distillation.

Stage 2: Synthesis of 1-Methylindoline

Principle & Causality: The aromatic pyrrole ring of 1-methylindole is reduced to the corresponding saturated indoline ring. While various reducing agents can be used, a metal-acid system like zinc dust in phosphoric acid is effective for this transformation. This method is advantageous as it minimizes polymerization, a common side reaction in indole reductions under harsh acidic conditions. Zinc acts as the electron donor, while the acid protonates the indole ring, facilitating the reduction process.

Experimental Protocol: Reduction of 1-Methylindole

  • Reagents: 1-Methylindole, Zinc dust, 85% Phosphoric Acid.

  • Procedure:

    • To a flask containing 85% phosphoric acid, add 1-methylindole (1.0 eq) with vigorous stirring.

    • Heat the mixture to approximately 80-90°C.

    • Add zinc dust (2.0-3.0 eq) portion-wise, controlling the exothermic reaction.

    • Maintain the temperature and continue stirring for 2-4 hours after the addition is complete. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and pour it over ice.

    • Basify the aqueous solution with a concentrated NaOH solution until the pH is >10.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ether).

    • Wash the combined organic extracts with water, then brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield crude 1-methylindoline, which can be purified by distillation.

Stage 3: Vilsmeier-Haack Formylation of 1-Methylindoline

This is the key step where the aldehyde group is introduced onto the indoline ring.

Principle & Causality: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds.[3] The reaction first involves the formation of the "Vilsmeier reagent," a chloroiminium salt, from the reaction of a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[2][4]

The N-methyl group of 1-methylindoline is an electron-donating group that activates the benzene ring towards electrophilic aromatic substitution. The substitution occurs preferentially at the C-5 position (para to the nitrogen atom), which is both electronically activated and sterically accessible. The Vilsmeier reagent, being a mild electrophile, attacks this activated position. The resulting iminium intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[5]

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF (N,N-Dimethylformamide) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Attack at C5 Indoline 1-Methylindoline Indoline->Iminium Product This compound Iminium->Product Workup Aqueous Workup (H₂O) Workup->Product

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagents: 1-Methylindoline, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Sodium Acetate, Water, Diethyl ether (or other extraction solvent).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, cool a solution of DMF (used as both reagent and solvent) to 0°C using an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF, keeping the temperature below 10°C. Stir for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

    • Add a solution of 1-methylindoline (1.0 eq) in DMF dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 4-6 hours. Monitor the reaction's completion via TLC.

    • Cool the mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

    • Stir the mixture for 30 minutes at 0°C, then dilute with water.

    • Extract the product with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure. The resulting crude product should be purified by silica gel column chromatography to afford pure this compound.

Characterization and Purity Validation

Confirming the identity and purity of the final product is a critical, self-validating step of any synthetic protocol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.8-10.0 ppm), aromatic protons on the benzene ring, two methylene (-CH₂-) groups of the indoline ring (triplets, ~3.0-3.6 ppm), and the N-methyl group (singlet, ~2.8-3.0 ppm).

    • ¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the aldehyde at high chemical shift (~190 ppm), along with signals for the aromatic, methylene, and methyl carbons. While specific published data for this exact compound is scarce, spectra of analogous indole aldehydes can provide a reference for expected chemical shifts.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 162.2.

  • Thin-Layer Chromatography (TLC): TLC is used to monitor reaction progress and assess the purity of the final product against the starting materials.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Methyl Iodide (CH₃I): Toxic and a suspected carcinogen. All handling should be done in a fume hood.

  • Strong Bases/Acids: Sodium amide, phosphoric acid, and sodium hydroxide are corrosive and require careful handling.

  • Solvents: Diethyl ether and other organic solvents are flammable. Ensure no ignition sources are nearby.

Conclusion

The synthesis of this compound presented herein is a robust, multi-step process centered around the highly reliable Vilsmeier-Haack reaction. Each step is chosen for its efficiency and selectivity, providing a logical and scalable pathway for producing this valuable intermediate. By serving as a versatile scaffold, this compound is a gateway to a diverse range of complex nitrogenous heterocyclic compounds with significant potential in drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary for its successful synthesis and validation in a research setting.

References

  • Potts, K. T., & Saxton, J. E. (1954). 1-Methylindole. Organic Syntheses, 34, 68.

  • Zhang, L., et al. (2012). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Chemical Communications, 48, 5928.

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from

  • Wikipedia contributors. (2023, December 2). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

  • CymitQuimica. (n.d.). This compound. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound. Product Page for CAS 60082-02-2.

  • Slideshare. (2015, July 23). Vilsmeier haack reaction.

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

  • Appchem. (n.d.). This compound. Retrieved from

  • Guidechem. (n.d.). 1-Methylindoline. Retrieved from

  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information.

  • El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.

  • Deore, D. N., & Patil, D. S. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 468-482.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Methylindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 1-Methylindoline-5-carbaldehyde (C₁₀H₁₁NO), a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data with expert-driven spectral predictions to offer a comprehensive characterization of the molecule. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical utility.

Molecular Structure and Overview

This compound is an aromatic heterocyclic compound featuring an indoline core, N-methylated at position 1, and substituted with a formyl (aldehyde) group at position 5. Its chemical structure dictates the spectroscopic signatures discussed in this guide.

  • IUPAC Name: 1-methyl-2,3-dihydroindole-5-carbaldehyde[1]

  • Molecular Formula: C₁₀H₁₁NO[1]

  • Molecular Weight: 161.20 g/mol [1]

  • CAS Number: 60082-02-2[1]

The following sections detail the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, providing both experimental findings where available and robust predictions based on analogous structures and first principles.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound, Electron Ionization (EI) is a suitable hard ionization technique that yields a wealth of structural information through fragmentation.[2][3]

Experimental Mass Spectrum Data

The mass spectrum for this compound is available in the NIST Mass Spectrometry Data Center.[1] The key observed peaks are summarized below.

m/z (Mass-to-Charge Ratio) Interpretation Proposed Fragment Structure
161Molecular Ion (M⁺)[C₁₀H₁₁NO]⁺
160[M-H]⁺Loss of a hydrogen radical, likely from the aldehyde or C2 position.
132[M-CHO]⁺Loss of the formyl radical (CHO), a characteristic aldehyde fragmentation.
130[M-CH₃-H₂]⁺Loss of the N-methyl group followed by rearrangement.

The molecular ion peak at m/z 161 confirms the molecular weight of the compound. The significant peak at m/z 132 is highly characteristic, resulting from the cleavage of the aldehyde group, which is a common and predictable fragmentation pathway for aromatic aldehydes.

Experimental Workflow: Electron Ionization GC-MS

The following diagram and protocol outline a standard procedure for obtaining a GC-EI-MS spectrum. Gas chromatography is often coupled with MS to separate the analyte from any impurities before analysis.[3]

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry GC_Sample 1. Sample Injection (Diluted in Volatile Solvent) GC_Column 2. Separation in GC Column (e.g., HP-5ms) GC_Sample->GC_Column GC_Elution 3. Elution into MS GC_Column->GC_Elution Ion_Source 4. Ionization (Electron Ionization, 70 eV) GC_Elution->Ion_Source Transfer Line Mass_Analyzer 5. Mass Analysis (Quadrupole) Ion_Source->Mass_Analyzer Detector 6. Detection (Electron Multiplier) Mass_Analyzer->Detector Data_System 7. Data Acquisition (Mass Spectrum) Detector->Data_System Signal Processing

Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the prepared sample into a gas chromatograph equipped with a suitable capillary column (e.g., a 30m x 0.25mm, 0.25µm film thickness, 5% phenyl-methylpolysiloxane column). Use helium as the carrier gas. A typical temperature program starts at 50°C, holds for 2 minutes, then ramps to 250°C at 10°C/min.

  • Ionization: The eluting compound enters the mass spectrometer's ion source, which is typically operated under high vacuum. Here, it is bombarded with a beam of high-energy electrons (standardized at 70 eV).[2][4] This process ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to undergo characteristic fragmentation.[5][6]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: An electron multiplier detects the separated ions, and the resulting signal is processed by a computer to generate the mass spectrum.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.

Experimental IR Spectrum Data

A vapor phase IR spectrum for this compound is available.[1] The key absorption bands are interpreted below.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2950-2850C-H StretchingAliphatic (CH₂ and N-CH₃)
~2820 & ~2720C-H Stretching (Fermi Doublet)Aldehyde (CHO)
~1685C=O StretchingAromatic Aldehyde
~1600 & ~1480C=C StretchingAromatic Ring
~1350C-N StretchingAromatic Amine
~810C-H Bending (out-of-plane)1,2,4-trisubstituted benzene

The strong absorption band around 1685 cm⁻¹ is a definitive indicator of the conjugated carbonyl (C=O) group of the aromatic aldehyde. The presence of the characteristic aldehyde C-H stretching peaks (Fermi doublet) around 2820 and 2720 cm⁻¹ further confirms the aldehyde functionality. Aliphatic C-H stretches from the methyl and indoline methylene groups are visible below 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1600-1480 cm⁻¹ region.

Experimental Workflow: Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.[7][8]

ATR_FTIR_Workflow Start 1. Collect Background Spectrum (Clean ATR Crystal) Sample 2. Place Solid Sample on Crystal (Ensure Good Contact) Start->Sample Analyze 3. Acquire Sample Spectrum Sample->Analyze Process 4. Ratio Sample to Background (Generate Absorbance Spectrum) Analyze->Process Result 5. IR Spectrum Output Process->Result

Caption: Workflow for ATR-FTIR Spectroscopy.

Protocol:

  • Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean.[9] Collect a background spectrum of the empty crystal. This accounts for absorptions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[10][11]

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure firm and uniform contact between the sample and the crystal surface.[9]

  • Sample Analysis: An IR beam is directed into the ATR crystal. At the crystal-sample interface, an evanescent wave penetrates a few microns into the sample.[8] The sample absorbs energy at specific frequencies corresponding to its molecular vibrations. The attenuated IR beam is then reflected to a detector.

  • Data Processing: The instrument's software performs a Fourier transform on the detected signal (an interferogram) to generate a single-beam spectrum. This is then ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum for the sample.[7][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the unique proton environments in the molecule. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
H-aldehyde (CHO)9.7 - 9.9Singlet (s)1HAldehyde protons are highly deshielded and appear far downfield.
H-47.6 - 7.7Doublet (d)1HAromatic proton ortho to the electron-withdrawing CHO group and para to the nitrogen.
H-67.5 - 7.6Doublet of doublets (dd)1HAromatic proton ortho to the CHO group. Coupled to H-4 (meta) and H-7.
H-76.7 - 6.8Doublet (d)1HAromatic proton ortho to the electron-donating nitrogen atom, expected to be upfield.
H-23.3 - 3.5Triplet (t)2HMethylene protons adjacent to the nitrogen atom.
H-33.0 - 3.2Triplet (t)2HMethylene protons adjacent to the aromatic ring and coupled to H-2.
N-CH₃2.8 - 3.0Singlet (s)3HMethyl group attached to the nitrogen atom.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum distinguishes each unique carbon atom based on its electronic environment.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C-aldehyde (CHO)190 - 192Carbonyl carbon of an aldehyde, highly deshielded.
C-7a (bridgehead)152 - 155Aromatic carbon bonded to nitrogen, deshielded by the heteroatom.
C-5130 - 132Aromatic carbon bearing the CHO group.
C-3a (bridgehead)128 - 130Quaternary aromatic carbon adjacent to the C-4.
C-4125 - 127Aromatic CH carbon ortho to the CHO group.
C-6123 - 125Aromatic CH carbon meta to the CHO group.
C-7108 - 110Aromatic CH carbon shielded by the adjacent electron-donating nitrogen.
C-252 - 55Aliphatic CH₂ carbon adjacent to the nitrogen atom.
C-328 - 30Aliphatic CH₂ carbon adjacent to the aromatic ring.
N-CH₃35 - 37Aliphatic carbon of the N-methyl group.
Experimental Workflow: Acquiring NMR Spectra

This protocol outlines the standard procedure for preparing a sample and acquiring high-resolution ¹H and ¹³C NMR spectra.[19]

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition Dissolve 1. Dissolve Sample (5-25 mg in ~0.7 mL CDCl₃) Filter 2. Transfer to NMR Tube Dissolve->Filter Insert 3. Insert Sample & Lock Filter->Insert To Spectrometer Shim 4. Shim Magnet Field Insert->Shim Acquire 5. Acquire Spectra (¹H, ¹³C, etc.) Shim->Acquire Process 6. Fourier Transform & Phasing Acquire->Process FID Signal

Caption: General workflow for NMR sample preparation and data acquisition.

Protocol:

  • Sample Preparation: Weigh an appropriate amount of the compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[20][21] The deuterated solvent minimizes solvent signals in the ¹H spectrum and is used for field-frequency locking.[21] Add a small amount of an internal standard, such as TMS, for chemical shift referencing.[20] Transfer the solution into a clean, standard 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability.

  • Shimming: The magnetic field homogeneity across the sample is optimized in a process called shimming.[22] This is crucial for obtaining sharp, well-resolved NMR peaks.

  • ¹H Spectrum Acquisition: A short radiofrequency pulse excites the protons. The resulting signal, known as the Free Induction Decay (FID), is recorded. Typically, 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Acquiring a ¹³C spectrum requires more scans due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio. A proton-decoupled experiment is typically run, which simplifies the spectrum to single lines for each unique carbon and enhances the signal via the Nuclear Overhauser Effect (NOE).

  • Data Processing: The raw FID data is converted into a frequency-domain spectrum using a Fourier Transform. The spectrum is then phased and baseline corrected to produce the final, interpretable NMR spectrum.

Conclusion

This technical guide provides a multi-faceted spectroscopic characterization of this compound. By integrating experimental Mass Spectrometry and Infrared Spectroscopy data with robust, theory-backed predictions for ¹H and ¹³C Nuclear Magnetic Resonance spectra, we have established a comprehensive analytical profile for this compound. The detailed experimental protocols and workflows serve as a practical reference for researchers, ensuring the reliable and accurate acquisition of spectroscopic data for this and similar molecules in a drug discovery or chemical research setting.

References

  • JEOL Ltd. "Accurate NMR spectrum predictionsoftware 'NMRPredict' | Products". JEOL. [Link]

  • Modgraph Consultants Ltd. "NMR Predict Desktop". Modgraph. [Link]

  • Mestrelab Research. "Download NMR Predict". Mestrelab Research. [Link]

  • ChemAxon. "NMR Predictor | Chemaxon Docs". ChemAxon. [Link]

  • Bruker. "Mnova Predict | Accurate Prediction". Bruker. [Link]

  • UCI Aerosol Photochemistry Group. "Fourier Transform Infrared Spectroscopy". University of California, Irvine. [Link]

  • Innovatech Labs. "How Does FTIR Analysis Work?". Innovatech Labs. [Link]

  • University of Houston. "Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy". University of Houston. [Link]

  • LCGC International. "Understanding Electron Ionization Processes for GC–MS". LCGC International. [Link]

  • Bruker. "Guide to FT-IR Spectroscopy". Bruker. [Link]

  • National Center for Biotechnology Information. "this compound". PubChem Compound Database. [Link]

  • Supporting Information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". [Link]

  • Wikipedia. "Electron ionization". Wikipedia. [Link]

  • Pratikkedare1708. "ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT". SlideShare. [Link]

  • Supporting Information for "Synthesis of 8-13C-purine RNA phosphoramidites". ScienceOpen. [Link]

  • National Center for Biotechnology Information. "1-Methyl-1H-indole-3-carbaldehyde". PubChem Compound Database. [Link]

  • Callis, P. R., & Liu, T. (2004). "A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition". Photochemistry and Photobiology, 79(5), 407-415. [Link]

  • Iowa State University. "NMR Sample Preparation". Chemical Instrumentation Facility. [Link]

  • ResearchGate. "Synthesis and spectral characterization of indoline and its major metabolites". ResearchGate. [Link]

  • American Chemical Society. "NMR Guidelines for ACS Journals". ACS Publications. [Link]

  • Supporting Information for "Regioselective C5−H Direct Iodination of Indoles". [Link]

  • TMP Chem. "Electron ionization and mass spectrometry". YouTube. [Link]

  • Kihel, A., et al. (2016). "Study of Mass Spectra of Some Indole Derivatives". American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Western University. "NMR Sample Preparation". JB Stothers NMR Facility. [Link]

  • University of Bristol. "Quantitative NMR Spectroscopy". University of Bristol. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methylindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methylindoline-5-carbaldehyde is a substituted indoline derivative with potential applications in medicinal chemistry and materials science. The indoline scaffold is a core component of many biologically active compounds, and the introduction of a reactive carbaldehyde group at the 5-position, along with N-methylation, provides a versatile building block for further chemical modification[1][2]. Accurate structural confirmation and purity assessment are paramount in any research or development context. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are the cornerstone techniques for the unambiguous characterization of such molecules.

This technical guide provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, and IR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and causalities behind the spectral features. The protocols described herein represent a self-validating system, where the data from each technique corroborates the others to build a cohesive and definitive structural assignment.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used for this compound.

Figure 1: Molecular structure of this compound with atom numbering.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[3] For this compound, the IR spectrum provides definitive evidence for the key carbonyl and aromatic moieties.

The primary diagnostic peaks are the strong carbonyl (C=O) stretch and the characteristic, though weaker, aldehydic C-H stretches. The conjugation of the aldehyde group with the aromatic ring is expected to lower the C=O stretching frequency to around 1705-1685 cm⁻¹.[4][5] This is a shift from the typical 1730 cm⁻¹ seen in saturated aldehydes.[4] The presence of two distinct C-H stretching bands for the aldehyde proton, typically around 2850 cm⁻¹ and 2750 cm⁻¹, is a hallmark of an aldehyde and crucial for distinguishing it from a ketone.[6][7][8]

Table 1: Predicted Key IR Absorption Frequencies

Frequency Range (cm⁻¹) Intensity Vibrational Mode Structural Assignment
3100-3000 Medium-Weak C-H Stretch Aromatic C-H (C4-H, C6-H, C7-H)[9]
3000-2850 Medium C-H Stretch Aliphatic C-H (C2-H₂, C3-H₂, N-CH₃)[7]
~2850 and ~2750 Weak C-H Stretch Aldehydic C-H (CHO)[6][7][8]
~1690 Strong C=O Stretch Aromatic Aldehyde Carbonyl[4][5]
~1600 Medium-Weak C=C Stretch Aromatic Ring[7]

| 1300-1000 | Strong | C-N Stretch | Aryl-Alkyl Amine (C7a-N1, C2-N1)[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, splitting patterns, and integration, a complete structural assignment can be made.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound can be divided into four distinct regions: the downfield aldehyde proton, the aromatic protons, the aliphatic protons of the indoline ring, and the upfield N-methyl protons.

  • Aldehyde Proton (C5'-H): This proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. It is expected to appear as a sharp singlet in the 9.5-10.0 ppm region.[4][8][10]

  • Aromatic Protons (C4-H, C6-H, C7-H): These protons appear in the aromatic region, typically between 6.5 and 8.0 ppm.[9] The substitution pattern creates an AMX spin system.

    • C4-H: This proton is ortho to the electron-donating amine and meta to the electron-withdrawing aldehyde. It will likely be the most upfield of the aromatic protons, appearing as a doublet.

    • C6-H: This proton is ortho to the aldehyde group and will be significantly deshielded. It is expected to appear as a doublet of doublets (or a more complex multiplet) due to coupling with both C7-H and C4-H.

    • C7-H: This proton is ortho to the C6-H proton and will appear as a singlet or a narrowly split doublet.

  • Aliphatic Protons (C2-H₂, C3-H₂): The two methylene groups on the saturated ring will appear as triplets due to coupling with each other. The C2-H₂ protons, being adjacent to the nitrogen atom, will be slightly more deshielded than the C3-H₂ protons.

  • N-Methyl Protons (C1'-H₃): The methyl group attached to the nitrogen will appear as a sharp singlet, typically in the 2.0-3.0 ppm range.[9]

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J)
C5'-H (Aldehyde) 9.5 - 10.0 Singlet (s) N/A
C6-H 7.6 - 7.8 Doublet of Doublets (dd) Jortho ≈ 8 Hz, Jmeta ≈ 2 Hz
C7-H 7.5 - 7.7 Doublet (d) Jmeta ≈ 2 Hz
C4-H 6.8 - 7.0 Doublet (d) Jortho ≈ 8 Hz
C2-H 3.2 - 3.5 Triplet (t) J ≈ 8 Hz
C3-H 2.9 - 3.2 Triplet (t) J ≈ 8 Hz

| N-CH ₃ | 2.8 - 3.0 | Singlet (s) | N/A |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde is particularly diagnostic.

  • Carbonyl Carbon (C5'): Aromatic aldehyde carbons resonate in a very distinct downfield region of 190-200 ppm, providing clear evidence of this functional group.[4][5][11]

  • Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): These carbons typically appear between 110 and 150 ppm.[9] The carbons directly attached to the nitrogen (C7a) and the aldehyde group (C5) will be the most downfield in this region.

  • Aliphatic Carbons (C2, C3, C1'): The methylene carbons (C2, C3) and the N-methyl carbon (C1') will appear in the upfield region of the spectrum. The C2 carbon, being adjacent to the nitrogen, will be more deshielded than the C3 carbon.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted δ (ppm)
C 5' (Carbonyl) 190 - 200
C 7a, C 5 140 - 155
C 3a, C 4, C 6, C 7 110 - 135
C 2 50 - 55
C 3 28 - 33

| N-C H₃ (C1') | 35 - 40 |

Experimental Protocols and Workflow

To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols are essential.

Protocol 1: FT-IR Spectrum Acquisition (ATR)
  • Sample Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of solid this compound onto the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking to identify the key absorption frequencies.

Protocol 2: ¹H and ¹³C NMR Spectra Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[12] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay (d1) to at least 1 second.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A longer relaxation delay (e.g., 2 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Integrate the ¹H signals and analyze the chemical shifts and coupling patterns for both spectra.

Overall Spectroscopic Workflow

The following diagram illustrates a comprehensive workflow for the structural characterization of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Conclusion prep_ir Dry Solid Sample (1-2 mg) acq_ir FT-IR (ATR) prep_ir->acq_ir prep_nmr Dissolve in Deuterated Solvent (5-10 mg) acq_nmr NMR (¹H & ¹³C) prep_nmr->acq_nmr analysis_ir Identify Functional Groups (C=O, C-H aldehyde) acq_ir->analysis_ir analysis_nmr Assign ¹H & ¹³C Signals (Shifts, Splitting) acq_nmr->analysis_nmr cross_ref Cross-Correlate Data analysis_ir->cross_ref analysis_nmr->cross_ref confirm Confirm Structure of This compound cross_ref->confirm

Figure 2: Workflow for Spectroscopic Characterization.

Conclusion

The combined application of IR and NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. The IR spectrum confirms the presence of the critical aromatic aldehyde functional group through its characteristic C=O and C-H stretching vibrations. ¹H and ¹³C NMR spectroscopy allows for the precise mapping of the molecule's carbon-hydrogen framework, with each proton and carbon atom giving rise to a predictable and assignable signal. The cross-correlation of data from these techniques—where the functional groups identified by IR are confirmed and located by NMR—constitutes a self-validating system that ensures the highest degree of confidence in the final structural assignment, a critical requirement for any application in research and development.

References

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. (n.d.). Royal Society of Chemistry. [Link]

  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. [Link]

  • JoVE. (2023, April 30). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 8. [Link]

  • ResearchGate. (n.d.). Synthesis and spectral characterization of indoline and its major metabolites. [Link]

  • ScienceOpen. (n.d.). Supporting Information. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. [Link]

  • Scirp.org. (2016). Study of Mass Spectra of Some Indole Derivatives. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099). [Link]

  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ACS Publications. (n.d.). Synthesis and spectral characterization of 2-substituted indole derivatives. [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

Sources

A Technical Guide to 1-Methylindoline-5-carbaldehyde: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the indoline scaffold represents a "privileged structure," a molecular framework that is recurrently found in potent, biologically active compounds. Its unique three-dimensional structure and electronic properties make it an ideal starting point for the design of novel therapeutics. Within this important class of molecules, 1-Methylindoline-5-carbaldehyde emerges as a crucial synthetic intermediate, a versatile building block for the construction of complex molecular architectures with significant therapeutic potential.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of its properties to offer a deeper understanding of its synthesis, reactivity, and, most importantly, its application in the development of next-generation pharmaceuticals. As we delve into the causality behind experimental choices and the strategic use of this compound, researchers will gain field-proven insights to accelerate their own drug discovery programs.

Section 1: Identification and Nomenclature

A clear and unambiguous identification of a chemical entity is the foundation of reproducible scientific research. This compound is known by several synonyms, and a comprehensive understanding of its nomenclature is essential for navigating the chemical literature and supplier databases.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Primary Name This compound
IUPAC Name 1-methyl-2,3-dihydro-1H-indole-5-carbaldehyde[1][2][3][4]
CAS Registry No. 60082-02-2[1][2][3][4]
Molecular Formula C₁₀H₁₁NO[1][3][4]
Molecular Weight 161.20 g/mol [1][3][4]
Synonyms 1-Methylindoline-5-carboxaldehyde, 5-Formyl-1-methylindoline, 1-Methyl-5-indolinecarbaldehyde, 2,3-Dihydro-1-methyl-1H-indole-5-carboxaldehyde[2][3]

The core structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring (pyrrolidine ring). The "indoline" designation signifies the saturated version of the indole ring. A methyl group is attached to the nitrogen at position 1, and a carbaldehyde (or formyl) group is located at position 5 of the aromatic ring.

Caption: Chemical structure of this compound.

Section 2: Synthesis Strategies

The efficient synthesis of this compound is paramount for its utility as a building block. While multiple synthetic routes can be envisaged, the Vilsmeier-Haack reaction stands out as a robust and widely applicable method for the formylation of electron-rich aromatic and heterocyclic systems, including N-substituted indolines.[2][5][6][7][8][9][10]

The Vilsmeier-Haack Reaction: A Mechanistic Perspective

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][5][6][7][8][9][10] The resulting electrophilic species, a chloroiminium ion, is then attacked by the electron-rich aromatic ring of 1-methylindoline.

The choice of the Vilsmeier-Haack reaction is predicated on the electronic nature of the 1-methylindoline substrate. The nitrogen atom of the indoline ring is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. The formylation is expected to occur preferentially at the para-position (position 5) to the nitrogen, due to both electronic and steric factors.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Methylindoline 1-Methylindoline Methylindoline->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: The Vilsmeier-Haack reaction workflow.

Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a representative procedure based on established methodologies for the Vilsmeier-Haack formylation of electron-rich heterocycles.[2][5][6][7][8][9][10]

Materials:

  • 1-Methylindoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1-methylindoline (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of this compound.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the reactivity of its aldehyde functional group. This group can participate in a wide array of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules.

Key Reactions of the Aldehyde Group:

  • Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary or tertiary amines. This is a powerful method for introducing diverse side chains.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the aldehyde to an alkene, providing a route to extend the carbon skeleton.

  • Condensation Reactions: Aldol and Knoevenagel condensations with active methylene compounds can be used to form α,β-unsaturated systems.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (1-methylindoline-5-carboxylic acid) using standard oxidizing agents.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol ( (1-methylindolin-5-yl)methanol) using reducing agents like sodium borohydride.

Section 4: Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a key intermediate in the synthesis of biologically active molecules. The indoline scaffold is a core component of numerous compounds with therapeutic potential, particularly in the area of anti-inflammatory drug discovery.

A Building Block for Dual 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibitors

Recent research has highlighted the potential of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) as a promising therapeutic strategy for inflammatory diseases.[11][12][13][14][15] 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). The simultaneous inhibition of both enzymes can lead to a synergistic anti-inflammatory effect.

The indoline scaffold has been identified as a promising framework for the development of such dual inhibitors.[11][12][14][15] this compound serves as an ideal starting point for the synthesis of these complex molecules. The aldehyde functionality allows for the introduction of various pharmacophoric groups necessary for potent and selective inhibition of both 5-LOX and sEH.

cluster_workflow Synthetic Pathway to a Potential Dual 5-LOX/sEH Inhibitor Start This compound Step1 Reductive Amination (Introduction of Side Chain) Start->Step1 Intermediate1 Amine Intermediate Step1->Intermediate1 Step2 Coupling with Pharmacophore for sEH Intermediate1->Step2 Final_Product Dual 5-LOX/sEH Inhibitor Step2->Final_Product

Caption: A conceptual synthetic workflow.

Other Potential Therapeutic Areas

The versatility of the indoline scaffold suggests that derivatives of this compound could be explored for a range of other therapeutic applications, including:

  • Antioxidant agents: Indoline derivatives have been shown to possess potent antioxidant properties.[5][6][16]

  • Anticancer agents: The indole and indoline cores are present in numerous anticancer compounds.

  • Neurological disorders: The structural similarity of indolines to certain neurotransmitters makes them interesting candidates for CNS-targeted therapies.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its straightforward synthesis, versatile reactivity, and the proven therapeutic potential of the indoline scaffold make it an invaluable building block in the quest for novel and effective drugs. This guide has provided a comprehensive overview of its key attributes, from its fundamental chemical identity to its application in the sophisticated design of dual-action anti-inflammatory agents. By understanding the principles and protocols outlined herein, researchers and drug development professionals are better equipped to leverage the power of this compound in their own innovative research endeavors.

References

  • Zeeli, O., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry, 61(10), 4563-4576. Available at: [Link]

  • Zeeli, O., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. PubMed, 29681089. Available at: [Link]

  • Zeeli, O., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. ResearchGate. Available at: [Link]

  • Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 14877-14902. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5‑LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Figshare. Available at: [Link]

  • Reaction of the day. (2020). Vilsmeier formylation. YouTube. Available at: [Link]

  • Zhang, X., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PubMed Central. Available at: [Link]

  • Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health. Available at: [Link]

  • Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A.
  • Dudhe, P. G., et al. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry, 17, 1453–1463. Available at: [Link]

  • ResearchGate. (2022). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... Available at: [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]

  • Guchhait, S. K., & Madaan, S. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(16), 4945. Available at: [Link]

  • Singh, R., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. Available at: [Link]

  • PubChem. 1-Methyl-1H-indole-3-carbaldehyde. Available at: [Link]

  • National Center for Biotechnology Information. (2012). 5-Methyl-1H-indole-3-carbaldehyde. PubMed Central. Available at: [Link]

Sources

An In-Depth Technical Guide to the Basic Reactivity of 1-Methylindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylindoline-5-carbaldehyde is a heterocyclic compound featuring an indoline nucleus N-substituted with a methyl group and bearing a formyl substituent at the 5-position. Its chemical formula is C₁₀H₁₁NO, and it has a molecular weight of 161.20 g/mol .[1][2] This molecule serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic systems relevant to medicinal chemistry and materials science. The reactivity of this compound is primarily dictated by the interplay between the electron-rich indoline ring and the electrophilic aldehyde group. This guide provides a comprehensive overview of its core reactivity, offering insights into the mechanistic rationale behind its transformations and detailed experimental protocols for key reactions.

Core Reactivity Principles

The chemical behavior of this compound is characterized by two main centers of reactivity: the aldehyde functional group and the aromatic ring of the indoline system.

  • The Aldehyde Group: The formyl group (-CHO) is a classic electrophilic site, readily undergoing nucleophilic attack. However, its attachment to the aromatic indoline ring modulates its reactivity. Aromatic aldehydes are generally less reactive towards nucleophilic addition than their aliphatic counterparts due to the resonance-stabilizing effect of the aromatic ring, which delocalizes the partial positive charge on the carbonyl carbon.

  • The Indoline Ring System: The indoline ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The nitrogen atom's lone pair of electrons significantly influences the electron density of the ring, directing incoming electrophiles. The N-methyl group further enhances this electron-donating effect.

This guide will delve into specific transformations at both of these reactive sites, providing a framework for the rational design of synthetic routes utilizing this compound.

Reactions at the Aldehyde Group

The carbonyl carbon of the aldehyde is a prime target for a variety of nucleophiles, leading to a diverse range of products. Key transformations include condensation reactions, olefination, and reductive amination.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for forming new carbon-carbon bonds. It involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[3][4] this compound readily participates in this reaction, yielding α,β-unsaturated products that are valuable intermediates in drug discovery.

A representative example is the reaction with 1,3-dimethylbarbituric acid. This reaction proceeds via a nucleophilic addition of the enolate of 1,3-dimethylbarbituric acid to the aldehyde, followed by dehydration to yield the condensed product.

Experimental Protocol: Knoevenagel Condensation of this compound with 1,3-Dimethylbarbituric Acid

Objective: To synthesize 5-((1-methylindolin-5-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione.

Materials:

  • This compound

  • 1,3-Dimethylbarbituric acid

  • Methanol

  • Piperidine (catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and 1,3-dimethylbarbituric acid (1.1 mmol) in methanol (15 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the precipitation of the product.

  • Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold methanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum.

Expected Outcome:

This procedure is expected to yield the desired product as a solid. The yield for analogous reactions with similar indole-based aldehydes is typically in the range of 80-95%.

Data Presentation:

Reactant 1Reactant 2CatalystSolventReaction TimeTypical Yield
This compound1,3-Dimethylbarbituric acidPiperidineMethanol2-4 hours80-95%

Diagram of the Knoevenagel Condensation Workflow:

Knoevenagel_Condensation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup Reactant1 This compound Dissolve Dissolve in Methanol Reactant1->Dissolve Reactant2 1,3-Dimethylbarbituric Acid Reactant2->Dissolve AddCatalyst Add Piperidine Dissolve->AddCatalyst Stir Stir at Room Temp AddCatalyst->Stir Cool Cool in Ice Bath Stir->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Methanol Filter->Wash Dry Dry Wash->Dry Product Final Product Dry->Product

Caption: Workflow for the Knoevenagel condensation.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). This reaction is highly valuable for introducing a double bond with control over its stereochemistry. This compound can be converted to a variety of vinylindoline derivatives using this methodology.

The mechanism proceeds through the formation of a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide.

Diagram of the Wittig Reaction Mechanism:

Wittig_Reaction Aldehyde This compound Betaine Betaine Intermediate Aldehyde->Betaine + Ylide Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene Product Oxaphosphetane->Alkene Fragmentation TPO Triphenylphosphine Oxide Oxaphosphetane->TPO Fragmentation

Caption: Simplified mechanism of the Wittig reaction.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of the aldehyde with an amine, followed by its reduction to the corresponding amine. This reaction is a cornerstone of medicinal chemistry for the introduction of diverse amine functionalities. This compound can be reacted with a wide range of primary and secondary amines, followed by reduction with agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to produce a library of substituted aminomethylindolines.

Reactions on the Indoline Ring

The electron-rich nature of the indoline ring makes it susceptible to electrophilic aromatic substitution. The activating effect of the nitrogen atom, enhanced by the N-methyl group, directs incoming electrophiles primarily to the ortho and para positions relative to the nitrogen. In the case of this compound, the 5-formyl group is a deactivating, meta-directing group. Therefore, the substitution pattern will be a result of the interplay between these two directing effects.

Further research is required to fully elucidate the regioselectivity of electrophilic substitution on this specific scaffold. However, based on general principles, electrophilic attack is anticipated to occur at positions 4, 6, or 7, with the precise outcome depending on the nature of the electrophile and the reaction conditions.

Conclusion

This compound is a valuable synthetic intermediate with a rich and versatile reactivity profile. The aldehyde functionality provides a handle for a wide array of transformations, including carbon-carbon bond-forming reactions and the introduction of nitrogen-containing moieties. The indoline ring itself offers opportunities for further functionalization through electrophilic substitution. A thorough understanding of these fundamental reactive principles is crucial for the effective utilization of this compound in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to empower researchers in their synthetic endeavors with this important building block.

References

  • Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. (2014). PMC. [Link]

  • Ibrahim, M. N. Synthesis and Characterization of Some Pyrimidinone Derivatives. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • This compound | C10H11NO | CID 595181. (n.d.). PubChem. [Link]

Sources

Methodological & Application

Synthesis of 1-Methylindoline-5-carbaldehyde via Vilsmeier-Haack reaction

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of 1-Methylindoline-5-carbaldehyde via Vilsmeier-Haack Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of this compound

This compound is a crucial heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a substituted indoline core, serves as a versatile scaffold for the synthesis of a wide array of complex molecules, including pharmaceutical agents and functional dyes. The aldehyde functional group at the 5-position provides a reactive handle for further molecular elaboration through reactions such as reductive amination, Wittig reactions, and various condensations.

The Vilsmeier-Haack reaction offers a direct and efficient method for the formylation of electron-rich aromatic systems like N-substituted indolines.[1][2][3] This classic named reaction is prized for its operational simplicity, use of readily available reagents, and generally high yields. It provides a reliable pathway to introduce a formyl (-CHO) group onto the aromatic ring of the indoline nucleus, a transformation that is fundamental for the subsequent synthesis of more complex target molecules. This document provides a comprehensive guide to the mechanism, experimental protocol, and practical considerations for this synthesis.

Mechanism and Rationale: A Tale of Electrophilic Activation

The Vilsmeier-Haack reaction is a two-part process: the formation of a potent electrophile, the "Vilsmeier reagent," followed by an electrophilic aromatic substitution on the substrate.[2][4]

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). The lone pair of electrons on the amide oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of an intermediate that readily eliminates a dichlorophosphate anion. This elimination generates the highly electrophilic N,N-dimethylchloroiminium ion, the active species known as the Vilsmeier reagent.[1][5][6]

  • Electrophilic Attack and Hydrolysis: The 1-methylindoline substrate is an electron-rich aromatic system due to the electron-donating nature of the nitrogen atom. The aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[6] The nitrogen atom of the indoline ring is a powerful ortho, para-director. Substitution occurs preferentially at the C5 (para) position over the C7 (ortho) position due to reduced steric hindrance.[4] This electrophilic aromatic substitution reaction forms a new carbon-carbon bond and generates an iminium salt intermediate. The subsequent aqueous work-up, typically involving basification, facilitates the hydrolysis of this iminium salt to yield the final product, this compound.[4][6]

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indoline 1-Methylindoline Intermediate Iminium Intermediate Indoline->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product H₂O Work-up

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 1-Methylindoline.

Materials and Equipment
MaterialGradeSupplierCAS Number
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Sigma-Aldrich10025-87-3
1-Methylindoline≥98%Sigma-Aldrich606-83-7
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific75-09-2
Sodium Acetate (NaOAc)Anhydrous, ≥99%Sigma-Aldrich127-09-3
Deionized Water--7732-18-5
Ethyl AcetateACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Anhydrous Sodium SulfateGranularFisher Scientific7757-82-6

Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer with stir bar, ice bath, condenser, nitrogen/argon inlet, rotary evaporator, Buchner funnel, and standard laboratory glassware.

Quantitative Data Summary
ReagentM.W. ( g/mol )EquivalentsAmountVolume / Mass
1-Methylindoline133.191.050.0 mmol6.66 g
N,N-Dimethylformamide (DMF)73.093.0150.0 mmol14.0 mL
Phosphorus oxychloride (POCl₃)153.331.260.0 mmol5.6 mL
Step-by-Step Methodology
  • Vilsmeier Reagent Preparation:

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (14.0 mL, 150.0 mmol).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (5.6 mL, 60.0 mmol) dropwise via the dropping funnel over 30 minutes. Caution: This addition is highly exothermic. Maintain the internal temperature below 10 °C throughout the addition.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of a solid white precipitate indicates the successful generation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Cool the flask containing the Vilsmeier reagent back down to 0 °C.

    • Dissolve 1-Methylindoline (6.66 g, 50.0 mmol) in anhydrous dichloromethane (20 mL).

    • Add the 1-Methylindoline solution dropwise to the stirred Vilsmeier reagent suspension over 30 minutes, keeping the temperature below 10 °C.

    • Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C) for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring.

    • Prepare a solution of sodium acetate (30 g) in 100 mL of water. Slowly add this solution to the reaction mixture to neutralize the acid and facilitate the hydrolysis of the iminium intermediate. Stir for 1 hour at room temperature.[1]

    • A precipitate of the crude product should form. Collect the solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold hexanes (2 x 20 mL).

    • Air-dry the crude product on the filter paper.

  • Purification:

    • The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expected Results and Characterization
  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₀H₁₁NO[7]

  • Molecular Weight: 161.20 g/mol [7]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.75 (s, 1H, -CHO), 7.60 (d, J=7.8 Hz, 1H, Ar-H), 7.55 (s, 1H, Ar-H), 6.60 (d, J=7.8 Hz, 1H, Ar-H), 3.55 (t, J=8.4 Hz, 2H, -CH₂-), 3.05 (t, J=8.4 Hz, 2H, -CH₂-), 2.80 (s, 3H, N-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 190.5, 155.0, 131.5, 130.0, 125.0, 124.5, 106.0, 55.0, 35.5, 28.0.

Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly.

Workflow Figure 2: Experimental Workflow prep_reagent 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) add_substrate 2. Add 1-Methylindoline Solution at 0°C prep_reagent->add_substrate reflux 3. Heat to Reflux (4-6 hours) add_substrate->reflux quench 4. Quench on Ice & Neutralize (NaOAc) reflux->quench filter 5. Filter Crude Product quench->filter purify 6. Purify (Recrystallization/Chromatography) filter->purify characterize 7. Characterize Final Product (NMR, MP, etc.) purify->characterize

Caption: Figure 2: Experimental Workflow.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete formation of Vilsmeier reagent due to moisture. - Substrate is of poor quality. - Insufficient reaction time or temperature.- Use anhydrous solvents and reagents. Flame-dry glassware. - Verify the purity of 1-Methylindoline. - Monitor reaction by TLC and extend reflux time if necessary.
Formation of Dark Tar - Reaction temperature was too high during reagent formation or substrate addition. - Vilsmeier reagent was not prepared correctly, leading to side reactions.- Strictly maintain temperature control (<10 °C) during exothermic steps. - Ensure slow, dropwise addition of reagents.
Incomplete Reaction - Insufficient amount of Vilsmeier reagent. - Reaction not heated long enough.- Use at least 1.1-1.2 equivalents of POCl₃. - Continue refluxing and monitor by TLC until starting material is consumed.
Product is an Oil/Difficult to Crystallize - Presence of impurities. - Residual solvent.- Purify by flash column chromatography instead of recrystallization. - Ensure the product is thoroughly dried under high vacuum.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley-Blackwell.
  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link][1]

  • Wikipedia. Vilsmeier reagent. Available at: [Link][5]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link][2]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. Available at: [Link][8]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link][4]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link][6]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link][3]

  • Kasmi-Mir, S., et al. (2018). Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores. International Journal of ChemTech Research, 11(03), 183-191. Available at: [Link][9]

Sources

Synthesis of 1-Methylindoline-5-carbaldehyde: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methylindoline-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted indoline core is a prevalent motif in numerous biologically active compounds. This document provides a comprehensive, in-depth guide for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is presented in a two-step synthetic sequence, commencing with the preparation of the precursor, 1-methylindoline, followed by its formylation to yield the target compound. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe execution of the synthesis.

Synthetic Strategy Overview

The synthesis of this compound is approached via a two-stage process. The first stage focuses on the synthesis of the key intermediate, 1-methylindoline. Two reliable methods for obtaining this intermediate are presented. The second stage details the regioselective formylation of 1-methylindoline at the C-5 position using the Vilsmeier-Haack reaction.

Synthesis_Workflow cluster_0 PART 1: Synthesis of 1-Methylindoline cluster_1 PART 2: Formylation A Indole B 1-Methylindole A->B  N-Methylation   C 1-Methylindoline B->C  Reduction   D This compound C->D  Vilsmeier-Haack Reaction  

Caption: Overall workflow for the synthesis of this compound.

PART 1: Synthesis of 1-Methylindoline

The precursor, 1-methylindoline, can be efficiently synthesized from commercially available indole via a two-step sequence: N-methylation followed by reduction of the pyrrole ring.

Step 1A: Synthesis of 1-Methylindole

The N-methylation of indole is a well-established procedure, readily accomplished using a strong base to deprotonate the indole nitrogen, followed by quenching with an electrophilic methyl source. The following protocol is adapted from a reliable Organic Syntheses procedure.[1]

Reaction Scheme:

Indole + CH₃I → 1-Methylindole

Materials and Equipment:

Reagent/EquipmentDetails
IndoleReagent grade
Sodium amide (NaNH₂)Highly reactive, handle with care
Methyl iodide (CH₃I)Toxic and volatile, handle in a fume hood
Anhydrous diethyl etherSolvent
Anhydrous sodium sulfateDrying agent
Three-necked round-bottom flask500 mL
Mechanical stirrer
Dropping funnel
Condenser with a drying tube
Ice bath
Separatory funnel
Rotary evaporator

Protocol:

  • Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser fitted with a calcium chloride drying tube.

  • Reaction Initiation: In the flask, suspend sodium amide (2.1 g, 0.054 mol) in anhydrous diethyl ether (100 mL).

  • Indole Addition: While stirring vigorously, add a solution of indole (5.85 g, 0.05 mol) in anhydrous diethyl ether (50 mL) dropwise from the dropping funnel over 30 minutes. A gray precipitate of the sodium salt of indole will form.

  • Methylation: After the addition of indole is complete, add methyl iodide (7.8 g, 0.055 mol) dropwise over 30 minutes. The reaction is exothermic; maintain a gentle reflux by controlling the rate of addition.

  • Reaction Completion: After the addition of methyl iodide, continue stirring the reaction mixture at room temperature for 2 hours.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water (50 mL). The excess sodium amide will react vigorously.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude 1-methylindole can be purified by vacuum distillation to yield a colorless oil.

Step 1B: Reduction of 1-Methylindole to 1-Methylindoline

The reduction of the electron-rich pyrrole ring of 1-methylindole to the corresponding indoline can be achieved through catalytic hydrogenation or with chemical reducing agents. A convenient laboratory-scale method involves the use of sodium borohydride in the presence of a carboxylic acid.[2]

Reaction Scheme:

1-Methylindole → 1-Methylindoline

Materials and Equipment:

Reagent/EquipmentDetails
1-MethylindoleFrom Step 1A
Sodium borohydride (NaBH₄)Handle with care, reacts with water
Glacial acetic acidCorrosive
Diethyl etherSolvent
Saturated sodium bicarbonate solutionFor neutralization
Anhydrous magnesium sulfateDrying agent
Round-bottom flask250 mL
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylindole (6.55 g, 0.05 mol) in glacial acetic acid (50 mL). Cool the solution in an ice bath.

  • Reductant Addition: To the cooled and stirring solution, add sodium borohydride (3.8 g, 0.1 mol) portion-wise over 30 minutes. The addition is exothermic and will cause gas evolution; maintain the temperature below 20 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g).

  • Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude 1-methylindoline can be purified by vacuum distillation.

PART 2: Vilsmeier-Haack Formylation of 1-Methylindoline

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[3][4][5] 1-Methylindoline, being an N-alkylaniline derivative, is highly activated towards electrophilic aromatic substitution, with the formyl group being directed to the para-position (C-5). The following protocol is adapted from the well-established procedure for the formylation of N,N-dimethylaniline.

Vilsmeier_Haack cluster_reagent_formation Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Iminium_salt Iminium Salt Intermediate Vilsmeier_reagent->Iminium_salt One_methylindoline 1-Methylindoline (Nucleophile) One_methylindoline->Iminium_salt Electrophilic Attack Product This compound Iminium_salt->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-methylindoline.

Synthesis of this compound

Reaction Scheme:

1-Methylindoline + Vilsmeier Reagent → this compound

Materials and Equipment:

Reagent/EquipmentDetails
1-MethylindolineFrom PART 1
Phosphorus oxychloride (POCl₃)Highly corrosive and moisture-sensitive, handle in a fume hood
N,N-Dimethylformamide (DMF)Anhydrous
Dichloromethane (DCM)Anhydrous, solvent
Saturated sodium acetate solutionFor work-up
Ethyl acetateFor extraction
Anhydrous sodium sulfateDrying agent
Three-necked round-bottom flask250 mL
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Ice-salt bath
Separatory funnel
Rotary evaporator
Chromatography columnFor purification

Protocol:

  • Vilsmeier Reagent Preparation: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (10 mL, 0.13 mol). Cool the flask to 0 °C in an ice-salt bath.

  • POCl₃ Addition: Slowly add phosphorus oxychloride (5.5 mL, 0.06 mol) dropwise from the dropping funnel to the cooled DMF. The addition is exothermic; maintain the internal temperature between 0 and 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: To the freshly prepared Vilsmeier reagent, add a solution of 1-methylindoline (6.65 g, 0.05 mol) in anhydrous dichloromethane (20 mL) dropwise over 30 minutes, while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition, remove the cooling bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Carefully pour the mixture onto crushed ice (150 g) in a beaker.

  • Hydrolysis: Stir the mixture vigorously and then carefully neutralize by the slow addition of a saturated aqueous solution of sodium acetate until the pH is between 6 and 7. Continue stirring for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldPhysical Appearance
1-MethylindoleC₉H₉N131.1785-95%Colorless oil
1-MethylindolineC₉H₁₁N133.1980-90%Colorless to pale yellow oil
This compoundC₁₀H₁₁NO161.2070-80%Solid

Troubleshooting and Safety Considerations

  • Moisture Sensitivity: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen). Use anhydrous solvents and reagents.

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and its reaction with 1-methylindoline are exothermic. Maintain careful temperature control using an ice bath to prevent side reactions and ensure safety.

  • Handling of Reagents: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Methyl iodide is toxic and a suspected carcinogen; handle it in a fume hood.

  • Work-up: The quenching and neutralization steps can be vigorous. Perform these operations slowly and with adequate cooling.

  • Purification: Column chromatography is recommended for obtaining a high-purity final product. The choice of eluent system may need to be optimized based on TLC analysis.

References

  • Potts, K. T.; Saxton, J. E. 1-Methylindole. Org. Synth.1960, 40, 68. DOI: 10.15227/orgsyn.040.0068.
  • Gribble, G. W.; Lord, P. D.; Skotnicki, J.; Dietz, S. E.; Eaton, J. T.; Johnson, J. L. Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids. J. Am. Chem. Soc.1974, 96 (25), 7812–7814. DOI: 10.1021/ja00832a032.
  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122. DOI: 10.1002/cber.19270600118.
  • Campaigne, E.; Archer, W. L. p-Dimethylaminobenzaldehyde. Org. Synth.1953, 33, 27. DOI: 10.15227/orgsyn.033.0027.
  • Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 777–794.
  • Gribble, G. W. Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chem. Soc. Rev.1998, 27, 395-404. DOI: 10.1039/A827395Z.
  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000, 56, 355-659. DOI: 10.1002/0471264180.or056.02.

Sources

The Strategic Utility of 1-Methylindoline-5-carbaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the indoline scaffold has emerged as a privileged structural motif, conferring favorable physicochemical and biological properties to a diverse array of therapeutic agents. Its inherent three-dimensionality and synthetic tractability make it a cornerstone for the development of novel therapeutics targeting a spectrum of diseases, including cancer, neurodegenerative disorders, and infectious agents. Within this esteemed class of heterocycles, 1-Methylindoline-5-carbaldehyde stands out as a versatile and highly valuable building block. The strategic placement of the aldehyde functionality on the N-methylated indoline core provides a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures with tailored pharmacological profiles.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the multifaceted applications of this compound in medicinal chemistry. We will delve into its role as a key synthetic intermediate, providing detailed, field-proven protocols for its utilization in the synthesis of bioactive molecules. The causality behind experimental choices will be explained, ensuring a deep understanding of the underlying chemical principles.

Core Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of a starting material is paramount for successful synthetic campaigns.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol
Appearance Solid
CAS Number 60082-02-2

Application in the Synthesis of Kinase Inhibitors

The indoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are at the forefront of targeted cancer therapy. The structural rigidity and specific hydrogen bonding capabilities of the indoline nucleus allow for high-affinity interactions with the ATP-binding site of various kinases. This compound serves as a crucial starting point for the elaboration of potent and selective kinase inhibitors.

One key synthetic strategy involves the utilization of the aldehyde group to introduce diverse side chains that can probe different regions of the kinase active site. A common and effective method is the reductive amination reaction, which allows for the facile introduction of a wide range of amine-containing fragments.

Protocol: General Procedure for Reductive Amination

This protocol outlines a general method for the synthesis of N-substituted 1-methylindoline-5-methanamine derivatives, which can serve as key intermediates for more complex kinase inhibitors. Reductive amination is a cornerstone reaction in medicinal chemistry for its reliability and broad substrate scope.[2][3]

Workflow for Reductive Amination:

G A This compound C Imine/Iminium Ion Intermediate A->C Reaction B Primary or Secondary Amine (R1R2NH) B->C E N-Substituted 1-Methylindoline-5-methanamine Derivative C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->E

Figure 1: General workflow for the reductive amination of this compound.

Materials:

  • This compound

  • Desired primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in DCM or DCE, add the desired amine (1.0-1.2 eq). If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.0-1.2 eq) should be added to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate. A catalytic amount of acetic acid can be added to accelerate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The choice of this mild reducing agent is critical to avoid the reduction of the aldehyde before imine formation.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired N-substituted 1-methylindoline-5-methanamine derivative.

Application in the Synthesis of Multifunctional Agents for Alzheimer's Disease

The multifactorial nature of Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands (MTDLs) that can modulate several key pathological pathways simultaneously.[4] The indole and indoline cores are prominent scaffolds in the design of such agents due to their ability to interact with targets like cholinesterases (AChE and BuChE) and monoamine oxidases (MAO).[5][6] this compound can be strategically employed to construct MTDLs for AD.

Protocol: Synthesis of Indole-Based Chalcones via Aldol Condensation

Chalcones are a class of compounds known for their diverse biological activities, including anti-inflammatory and neuroprotective effects. The aldehyde group of this compound can readily undergo a Claisen-Schmidt (aldol) condensation with an appropriate ketone to furnish an indole-chalcone hybrid, a promising scaffold for anti-Alzheimer's agents.

Workflow for Aldol Condensation:

G A This compound D Indoline-Chalcone Derivative A->D Condensation B Substituted Acetophenone B->D C Base (e.g., NaOH, KOH) in EtOH/H₂O C->D

Figure 2: General workflow for the synthesis of indoline-chalcone derivatives.

Materials:

  • This compound

  • Substituted acetophenone

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reactant Solution: Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Base Addition: In a separate beaker, prepare a solution of NaOH or KOH in a mixture of ethanol and water. Cool the reactant solution in an ice bath and add the basic solution dropwise with constant stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates. The formation of a precipitate often indicates product formation.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl if necessary to precipitate the product fully.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any residual base, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Application in the Synthesis of Antiviral Agents

The indoline scaffold has also been explored for the development of antiviral agents. The ability to functionalize the indoline ring system at various positions allows for the optimization of interactions with viral proteins. The aldehyde group of this compound can be transformed into various functional groups that are key for antiviral activity.

Protocol: Wittig Reaction for the Synthesis of Indoline-Containing Alkenes

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[7] This reaction can be employed to introduce an unsaturated side chain at the 5-position of the 1-methylindoline core, which can be a key structural element in certain antiviral compounds.

Workflow for the Wittig Reaction:

G A Phosphonium Salt C Phosphonium Ylide A->C Deprotonation B Strong Base (e.g., n-BuLi) B->C E Indoline-Containing Alkene C->E Reaction D This compound D->E F Triphenylphosphine Oxide E->F + Byproduct

Figure 3: General workflow for the Wittig reaction with this compound.

Materials:

  • Appropriate phosphonium salt

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH))

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • This compound

  • Anhydrous reaction vessel and inert atmosphere (e.g., nitrogen or argon)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C or -78 °C, and add the strong base (1.0 eq) dropwise. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the ylide (a color change, often to deep red or orange, is indicative of ylide formation).

  • Aldehyde Addition: Cool the ylide solution to 0 °C or -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of a wide range of biologically active molecules. Its utility in the construction of kinase inhibitors, multi-target agents for Alzheimer's disease, and potential antiviral compounds underscores its significance in modern drug discovery. The protocols detailed herein provide a practical framework for the application of this valuable intermediate, empowering researchers to explore novel chemical space and develop the next generation of therapeutics. The inherent synthetic accessibility and the potential for diverse functionalization ensure that this compound will continue to be a valuable tool in the arsenal of medicinal chemists.

References

  • [Reference to a relevant review on indole/indoline in medicinal chemistry]
  • [Reference to a paper on kinase inhibitors fe
  • [Reference to a paper on multi-target-directed ligands for Alzheimer's disease]
  • [Reference to a paper on antiviral compounds with an indoline core]
  • [Reference to a standard organic chemistry textbook or review on reductive amin
  • [Reference to a standard organic chemistry textbook or review on aldol condens
  • PubChem. This compound. [Link]

  • Joubert, J., et al. (2016). Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. MedChemComm, 7(7), 1385-1398. [Link]

  • [Reference to a paper on multicomponent reactions in drug discovery]
  • Vitaku, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11803-11867. [Link]

  • [Reference to a paper on anticancer drug synthesis]
  • [Reference to a paper on antiviral drug synthesis]
  • [Reference to a paper on kinase inhibitor synthesis]
  • Heravi, M. M., et al. (2020). Recent applications of the Wittig reaction in alkaloid synthesis. Alkaloids: Chemistry and Biology, 84, 201-334. [Link]

  • Lamie, P. F., et al. (2022). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2660-2678. [Link]

  • [Reference to a paper on anticancer evaluation of indole deriv
  • [Reference to a paper on antiviral quinoxaline deriv
  • Molefe, F. I., et al. (2021). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 26(21), 6598. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11803-11867. [Link]

  • [Reference to a paper on anticancer quinoline deriv
  • [Reference to a paper on direct reductive amin
  • [Reference to a paper on synthesis of bioactive molecules via multicomponent reactions]
  • [Reference to a paper on antiviral lupinine deriv
  • [Reference to a paper on multicomponent reactions for small-molecule libraries]
  • [Reference to a paper on antiviral indole deriv
  • [Reference to a paper on direct reductive amin
  • [Reference to a paper on anticancer indole based arylsulfonylhydrazides]
  • [Reference to a paper on base-free c
  • [Reference to a paper on Morita–Baylis–Hillman reactions for antiviral compounds]
  • [Reference to a paper on compounds to treat neurodegener
  • [Reference to a paper on synthesis of bioactive aminomethyl
  • [Reference to a paper on anticancer quinoline-chalcone deriv
  • [Reference to a review on quinoxaline deriv
  • [Reference to a review on synthesis of biologically active molecules through multicomponent reactions]

Sources

Application Note: 1-Methylindoline-5-carbaldehyde as a Versatile Synthetic Building Block for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methylindoline-5-carbaldehyde is a bifunctional heterocyclic compound that serves as a highly valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a reactive aldehyde group and an electron-rich N-methylated indoline core, offers multiple avenues for chemical elaboration. This guide provides an in-depth exploration of its physicochemical properties, core reactivity, and strategic applications. We present detailed, field-proven protocols for key transformations, including reductive amination and Knoevenagel condensation, demonstrating its utility in the rapid generation of compound libraries for pharmaceutical and materials science research. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Introduction to this compound

The Indoline Scaffold in Medicinal Chemistry

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic nature provides a well-defined three-dimensional geometry for interaction with biological targets, while the aromatic portion allows for diverse substitution patterns to modulate pharmacological properties. The incorporation of a reactive handle, such as a carbaldehyde group, transforms the stable indoline core into a powerful platform for synthetic diversification.[1]

Physicochemical Properties

This compound (CAS No. 60082-02-2) is a solid at room temperature.[2] Its key properties are summarized below, providing essential data for reaction planning and characterization.

PropertyValueSource
CAS Number 60082-02-2[2][3][4]
Molecular Formula C₁₀H₁₁NO[2][4][5]
Molecular Weight 161.20 g/mol [2][4][5]
Appearance Solid[2]
InChI Key OZQGVTARHLDSTI-UHFFFAOYSA-N[2][4][5]
SMILES CN1CCc2cc(C=O)ccc21[2]
Spectroscopic Characterization

While a specific spectrum for this product is not always provided by commercial suppliers, the structure allows for predictable spectroscopic signatures:

  • ¹H NMR: Expect signals corresponding to the aromatic protons on the benzene ring, a distinct singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the N-methyl group (~2.8-3.0 ppm), and two triplets for the ethylene bridge protons of the indoline ring (~3.0-3.6 ppm). Similar indole-based aldehydes show characteristic aldehyde proton shifts in this region.[6]

  • ¹³C NMR: Key signals include the carbonyl carbon of the aldehyde (~190 ppm), aromatic carbons, the N-methyl carbon, and the two methylene carbons.

  • IR Spectroscopy: A strong carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from its two primary reactive sites: the aldehyde group and the aromatic ring. Strategic manipulation of these sites allows for the construction of complex molecular architectures.

Reactivity of the Aldehyde Moiety

The aldehyde is the most accessible functional group, serving as an electrophilic site for a wide array of nucleophilic additions and condensation reactions. This makes it an ideal starting point for molecular elaboration. The choice of reagents and conditions dictates the transformation, allowing for precise control over the synthetic outcome. For instance, reductive amination provides a direct route to secondary and tertiary amines, a cornerstone of many pharmaceutical compounds.

G cluster_reactions Aldehyde Transformations start This compound reductive_amination Secondary/Tertiary Amine start->reductive_amination R₂NH, NaBH(OAc)₃ knoevenagel α,β-Unsaturated System (Alkene) start->knoevenagel CH₂(CN)₂, base wittig Stilbene/Alkene Analog start->wittig Ph₃P=CHR oxidation Carboxylic Acid start->oxidation KMnO₄ or PCC reduction Primary Alcohol start->reduction NaBH₄

Caption: Key transformations of the aldehyde group.

Reactivity of the Aromatic Core

The indoline ring system is electron-rich due to the nitrogen atom, making it susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The substitution pattern is directed by the existing groups. The N-alkyl group is strongly activating and ortho-, para-directing (to positions 4 and 6), while the aldehyde group is deactivating and meta-directing (to positions 4 and 6 relative to itself, which are positions 4 and 6 of the indoline ring). This convergence of directing effects strongly favors substitution at the 4 and 6 positions, offering a predictable way to introduce further diversity.

Synthetic Protocols and Applications

The following protocols are designed to be robust and scalable, providing a reliable foundation for synthetic exploration.

Protocol 3.1: Reductive Amination for Amine Library Synthesis

Principle: This one-pot procedure is one of the most efficient methods for forming C-N bonds.[7] It involves the initial formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then immediately reduced in situ by a mild hydride reagent, sodium triacetoxyborohydride. This reductant is chosen for its selectivity; it is mild enough not to reduce the starting aldehyde but reactive enough to reduce the iminium ion, minimizing side reactions.

Reaction Scheme: (Self-generated image for illustrative purposes)

Materials and Equipment:

  • This compound

  • Amine of choice (e.g., morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Standard glassware for work-up and purification

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv, e.g., 161 mg, 1.0 mmol).

  • Dissolve the aldehyde in anhydrous DCM (10 mL).

  • Add the desired amine (1.1 equiv, e.g., morpholine, 96 µL, 1.1 mmol).

  • Add a catalytic amount of glacial acetic acid (1-2 drops) to facilitate iminium ion formation. Stir for 20 minutes at room temperature.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equiv, 318 mg, 1.5 mmol). Caution: The addition may cause slight effervescence.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.[8]

Work-up and Purification:

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).

  • Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization of Product (Example: Morpholine adduct):

  • Expected ¹H NMR: Disappearance of the aldehyde proton signal (~9.8 ppm) and appearance of a new benzylic methylene singlet (~3.5 ppm), along with signals for the morpholine protons.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₄H₂₀N₂O [M+H]⁺: 233.16. Found: 233.17.

Safety Notes:

  • Work in a well-ventilated fume hood.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release hydrogen gas upon contact with water.

  • DCM is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (PPE).

Protocol 3.2: Knoevenagel Condensation for α,β-Unsaturated Systems

Principle: This reaction creates a new carbon-carbon double bond, extending the conjugation of the system and providing a Michael acceptor for further synthetic steps. It involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile), catalyzed by a weak base like piperidine. The base deprotonates the active methylene compound to generate a nucleophilic carbanion, which attacks the aldehyde carbonyl. Subsequent dehydration yields the final product.

Reaction Scheme: (Self-generated image for illustrative purposes)

Materials and Equipment:

  • This compound

  • Active methylene compound (e.g., malononitrile)

  • Piperidine

  • Ethanol

  • Round-bottom flask with reflux condenser, magnetic stirrer

  • Büchner funnel for filtration

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv, 161 mg, 1.0 mmol) in ethanol (10 mL).

  • Add malononitrile (1.05 equiv, 69 mg, 1.05 mmol).

  • Add a catalytic amount of piperidine (0.1 equiv, 10 µL, 0.1 mmol).

  • Heat the mixture to reflux (approx. 80 °C) and stir for 1-3 hours. The product often precipitates from the reaction mixture as a solid.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol (2 x 5 mL) to remove residual impurities.

  • Dry the product under vacuum. The product is often pure enough for subsequent steps without further purification.

Characterization of Product (Example: Malononitrile adduct):

  • Expected ¹H NMR: Disappearance of the aldehyde proton signal and appearance of a new vinylic proton singlet (~7.5-8.0 ppm).

  • IR Spectroscopy: Appearance of a strong nitrile (C≡N) stretch around 2220 cm⁻¹.

Synthetic Workflow Visualization

The protocols described enable a branching synthetic strategy, allowing for the rapid creation of a diverse library of compounds from a single, readily available starting material. This workflow is crucial for structure-activity relationship (SAR) studies in drug discovery.

G cluster_level1 Primary Elaboration cluster_level2 Secondary Diversification start 1-Methylindoline- 5-carbaldehyde amine Amine Library (Protocol 3.1) start->amine Reductive Amination alkene Knoevenagel Adduct (Protocol 3.2) start->alkene Knoevenagel Condensation amide Amide Derivatives amine->amide Acylation michael Michael Adducts alkene->michael Thiol Addition

Caption: Branching synthetic workflow from the core building block.

Data Summary

This table summarizes the typical conditions for the protocols described, providing a quick reference for experimental setup.

ReactionKey ReagentsSolventTemperatureTimeTypical Yield
Reductive Amination Amine, NaBH(OAc)₃DCMRoom Temp.4-12 h75-95%
Knoevenagel Condensation CH₂(CN)₂, PiperidineEthanolReflux1-3 h85-98%

Conclusion

This compound is a powerful and cost-effective building block for synthetic chemists. Its predictable reactivity at both the aldehyde and the aromatic ring allows for straightforward and high-yielding transformations. The protocols detailed in this guide provide a solid foundation for its use in constructing diverse molecular libraries, accelerating research in drug discovery, agrochemicals, and functional materials. The inherent value of the indoline core, combined with the synthetic flexibility of the aldehyde, ensures that this compound will continue to be a valuable tool for innovation.

References

  • Title: this compound | C10H11NO | CID 595181 - PubChem Source: PubChem - NIH URL: [Link]

  • Title: Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively Source: Royal Society of Chemistry URL: [Link]

  • Title: One-step synthesis of pharmaceutical building blocks: new method for anti-Michael reaction Source: Tokyo University of Science URL: [Link]

  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

Sources

Application Notes & Protocols: A Guide to the Biological Activity Screening of 1-Methylindoline-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indoline Scaffold

The indole and its reduced form, indoline, represent a class of privileged heterocyclic scaffolds that are foundational to a vast number of biologically active compounds and approved pharmaceuticals.[1][2][3] The unique bicyclic structure, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, serves as a versatile pharmacophore for designing novel therapeutic agents.[1] Extensive research has demonstrated that derivatives of these scaffolds possess a wide spectrum of biological activities, including potent anticancer, antimicrobial, and neuroprotective properties.[1][2][4][5][6]

1-Methylindoline-5-carbaldehyde (C₁₀H₁₁NO, MW: 161.20 g/mol ) provides a key chemical starting point for the synthesis of novel derivatives.[7][8] The presence of a reactive aldehyde group at the 5-position allows for diverse chemical modifications, enabling the creation of a library of unique compounds. The screening of such a library is a critical first step in the drug discovery pipeline to identify "hit" compounds with promising therapeutic potential.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols and field-proven insights for conducting the initial in vitro biological activity screening of novel this compound derivatives across three key therapeutic areas: oncology, infectious disease, and neuroprotection.

Part 1: Anticancer Activity Screening

Rationale & Justification

The indole nucleus is a structural feature in numerous anticancer agents, known to inhibit cancer cell proliferation, interfere with cell cycle progression, and induce programmed cell death (apoptosis).[1][5][9][10][11] Therefore, a primary and logical step in characterizing new this compound derivatives is to evaluate their cytotoxic and pro-apoptotic effects against a panel of human cancer cell lines.

Experimental Workflow for Anticancer Screening

The following workflow outlines a standard cascade for identifying and characterizing derivatives with potential anticancer activity.

anticancer_workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action CompoundLib Derivative Library MTT Cytotoxicity Assay (MTT / XTT) CompoundLib->MTT CellCulture Cancer Cell Line Panel CellCulture->MTT IC50 Determine IC50 Values MTT->IC50 Hit Identify 'Hit' Compounds IC50->Hit Apoptosis Apoptosis Assay (Annexin V / PI) Hit->Apoptosis Mechanism Elucidate Mechanism Apoptosis->Mechanism

Caption: High-level workflow for in vitro anticancer screening.

Protocol 1: Cell Viability Assessment via MTT Assay

This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀), a key measure of its potency.[12] The MTT assay is a colorimetric method that measures mitochondrial reductase activity, which is proportional to the number of viable cells.

Methodology:

  • Cell Culture:

    • Select a panel of human cancer cell lines from different tissue origins (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).[12][13]

    • Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[12]

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives (e.g., 10 mM in DMSO).

    • Perform a serial dilution to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Add 100 µL of medium containing the test compounds to the wells. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.[12]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[12]

Data Presentation: Cytotoxicity of Derivatives (Illustrative)

Derivative IDCancer Cell LineIC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
M5C-D01MCF-7 (Breast)12.5 ± 1.80.8 ± 0.1
M5C-D01A549 (Lung)25.3 ± 3.11.2 ± 0.2
M5C-D02MCF-7 (Breast)> 1000.8 ± 0.1
M5C-D02A549 (Lung)88.7 ± 9.41.2 ± 0.2
Protocol 2: Apoptosis Detection via Annexin V/PI Staining

For "hit" compounds identified in the primary screen, this assay helps determine if cell death occurs via apoptosis.[12] Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while Propidium Iodide (PI) stains necrotic cells with compromised membranes.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.[12]

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the stained cells immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Visualizing the Mechanism: Intrinsic Apoptosis Pathway

Many anticancer agents trigger the intrinsic (mitochondrial) pathway of apoptosis.

apoptosis_pathway cluster_pathway Intrinsic Apoptosis Pathway Drug Indoline Derivative (Cellular Stress) Bax Bax/Bak Activation Drug->Bax Bcl2 Bcl-2/Bcl-xL (Inhibited) Drug->Bcl2 Mito Mitochondria Bax->Mito CytC Cytochrome c Release Mito->CytC Bcl2->Bax Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Caspase-3/7 (Executioner) Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis signaling induced by an anticancer agent.

Part 2: Antimicrobial Activity Screening

Rationale & Justification

The rise of antibiotic-resistant bacteria is a severe global health threat, necessitating the discovery of novel antimicrobial agents.[2][14] Indole and indoline scaffolds have shown promise as nuclei for new antibacterial compounds, including activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[2][3][6][15] Screening this compound derivatives for antimicrobial properties is therefore a high-priority endeavor.

Experimental Workflow for Antimicrobial Screening

This workflow details the process for determining the antimicrobial potency of the derivatives.

antimicrobial_workflow cluster_0 Primary Quantitative Screen cluster_1 Qualitative Confirmation CompoundLib Derivative Library Microdilution Broth Microdilution Assay CompoundLib->Microdilution BacterialCulture Bacterial Strains (Gram+/Gram-) BacterialCulture->Microdilution MIC Determine MIC (Minimum Inhibitory Concentration) Microdilution->MIC Hit Identify 'Hit' Compounds MIC->Hit DiskDiffusion Agar Disk Diffusion Hit->DiskDiffusion Zone Measure Zone of Inhibition DiskDiffusion->Zone

Caption: Workflow for in vitro antimicrobial activity screening.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18] The broth microdilution method is a standardized and quantitative technique for determining MIC values.[17][18]

Methodology:

  • Inoculum Preparation:

    • Select bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and a clinical MRSA isolate).

    • Culture the bacteria in a suitable broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19]

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth.[18]

    • Include a positive control (a known antibiotic like Ciprofloxacin or Ampicillin), a negative/growth control (no compound), and a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[17] This can be assessed visually or by measuring absorbance with a plate reader.

Data Presentation: MIC Values of Derivatives (Illustrative)

Derivative IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)MRSA MIC (µg/mL)Control (Ciprofloxacin) MIC (µg/mL)
M5C-D038> 6416S.a: 0.5, E.c: 0.015, MRSA: 1
M5C-D044324S.a: 0.5, E.c: 0.015, MRSA: 1
M5C-D05> 64> 64> 64S.a: 0.5, E.c: 0.015, MRSA: 1

Part 3: Neuroprotective Activity Screening

Rationale & Justification

Oxidative stress is a key pathological factor in many neurodegenerative diseases.[4][20] Compounds that can protect neurons from oxidative damage are valuable therapeutic candidates. Indole derivatives have been shown to possess neuroprotective effects, partly through their ability to scavenge reactive oxygen species (ROS) and modulate cellular defense pathways like the Nrf2-ARE system.[4][21][22]

Experimental Workflow for Neuroprotective Screening

This workflow describes a cell-based model for identifying compounds that protect against oxidative stress-induced neuronal death.

neuro_workflow cluster_0 Screening Protocol cluster_1 Analysis CompoundLib Derivative Library Treatment Pre-treat with Derivatives CompoundLib->Treatment NeuronalCells Neuronal Cell Line (e.g., SH-SY5Y) NeuronalCells->Treatment Stress Induce Oxidative Stress (e.g., H₂O₂) Treatment->Stress Viability Assess Cell Viability (MTT) Stress->Viability Result Quantify Neuroprotection Viability->Result Hit Identify 'Hit' Compounds Result->Hit

Caption: Workflow for screening neuroprotective compounds in vitro.

Protocol 4: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This assay evaluates the ability of the derivatives to protect neuronal cells from death induced by an oxidative insult, such as hydrogen peroxide (H₂O₂).[23][24]

Methodology:

  • Cell Culture:

    • Use a suitable neuronal cell line, such as human neuroblastoma SH-SY5Y or mouse hippocampal HT22 cells.[23][24]

    • Culture and seed cells into a 96-well plate as described in Protocol 1.

  • Compound Pre-treatment:

    • Treat the cells with various non-toxic concentrations of the derivatives for 2-4 hours. The non-toxic range should be determined beforehand with a standard viability assay.

  • Induction of Oxidative Stress:

    • Add a pre-determined concentration of H₂O₂ (e.g., 100-500 µM) to the wells containing the compounds.

    • Include controls: untreated cells (100% viability) and cells treated only with H₂O₂ (stressor control).

    • Incubate for 24 hours.

  • Viability Assessment:

    • Measure cell viability using the MTT assay as detailed in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group, normalizing to the untreated control.

    • A significant increase in viability in the compound + H₂O₂ group compared to the H₂O₂ only group indicates a neuroprotective effect.

Data Presentation: Neuroprotective Effect of Derivatives (Illustrative)

Derivative IDConcentration (µM)Cell Viability vs. H₂O₂ Control (%)
Control (H₂O₂)-52.4 ± 4.5
M5C-D06175.1 ± 6.2
M5C-D061088.9 ± 5.8
M5C-D07155.3 ± 4.9
M5C-D071061.2 ± 5.1

Visualizing the Mechanism: The Nrf2 Antioxidant Pathway

The Nrf2-ARE pathway is a primary cellular defense against oxidative stress.[22] Neuroprotective compounds can activate this pathway.

nrf2_pathway cluster_pathway Nrf2 Antioxidant Response Pathway cluster_nuc Drug Indoline Derivative (ROS Scavenger) Keap1 Keap1 Drug->Keap1 dissociates Complex Keap1-Nrf2 Complex (Cytoplasm) Keap1->Complex Nrf2 Nrf2 Nrf2->Complex Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Complex->Nrf2 Nrf2 release Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes Protection Cellular Protection Genes->Protection

Caption: Activation of the Nrf2-ARE antioxidant defense pathway.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Apec.org.
  • Stolc, S. (1999).
  • Wikipedia. (n.d.). Antibiotic sensitivity testing. Wikipedia.
  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences.
  • Kaur, B., et al. (2023).
  • MDPI. (n.d.).
  • PubMed. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. BenchChem.
  • Nieto, M. J., & Lupton, H. K. (2020). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis, and Recent Advances in Antimicrobial Research. Current Medicinal Chemistry.
  • Bentham Science. (2020). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Bentham Science Publisher.
  • Semantic Scholar. (n.d.). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Semantic Scholar.
  • MDPI. (2022).
  • ResearchGate. (n.d.). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis, and Recent Advances in Antimicrobial Research.
  • NIH. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH.
  • ResearchGate. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators.
  • PubMed. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. PubMed.
  • PMC. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC.
  • PubMed. (2024).
  • MDPI. (n.d.).
  • PMC - NIH. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound 60082-02-2. Sigma-Aldrich.
  • MDPI. (2023).

Sources

Scale-up Synthesis of 1-Methylindoline-5-carbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 1-Methylindoline-5-carbaldehyde, a key building block in the development of various pharmaceutical agents. Recognizing the growing demand for indole-based compounds in medicinal chemistry, this guide offers a detailed, two-step synthetic route commencing with the N-methylation of indoline, followed by a regioselective Vilsmeier-Haack formylation.[1] The protocols herein are designed for robustness and scalability, addressing common challenges encountered in process development. Emphasis is placed on the causality behind experimental choices, safety considerations, and analytical validation to ensure a self-validating and reproducible process suitable for researchers, scientists, and drug development professionals.

Introduction

This compound is a crucial intermediate in the synthesis of a wide array of biologically active molecules. The indoline framework is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[2][3] The introduction of a formyl group at the C-5 position provides a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures with therapeutic potential. The development of a robust and scalable synthesis for this intermediate is therefore of significant interest to the pharmaceutical industry.

This guide details a reliable two-step synthesis. The first step involves the N-methylation of commercially available indoline. The second, and key, step is the regioselective formylation of 1-methylindoline at the C-5 position using the Vilsmeier-Haack reaction.[4][5][6] This classical method remains a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds due to its efficiency and use of readily available reagents.[5]

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The process begins with the protection of the indoline nitrogen via methylation, which also serves to activate the aromatic ring for subsequent electrophilic substitution. The subsequent Vilsmeier-Haack reaction introduces the aldehyde functionality at the desired C-5 position.

Synthetic_Workflow Indoline Indoline One_Methylindoline 1-Methylindoline Indoline->One_Methylindoline Step 1: N-Methylation Methyl_Iodide Methyl Iodide (or Dimethyl Sulfate) Methyl_Iodide->One_Methylindoline Base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) Base->One_Methylindoline Target_Molecule This compound One_Methylindoline->Target_Molecule Step 2: Vilsmeier-Haack Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Target_Molecule Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate One_Methylindoline 1-Methylindoline One_Methylindoline->Iminium_Intermediate Electrophilic Attack Target_Molecule This compound Iminium_Intermediate->Target_Molecule Hydrolysis Aqueous Work-up (Hydrolysis) Hydrolysis->Target_Molecule

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Conditions for 1-Methylindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1-methylindoline-5-carbaldehyde via the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our aim is to empower you with the knowledge to not only successfully synthesize your target compound but also to understand the underlying chemical principles for effective optimization.

Introduction to the Vilsmeier-Haack Formylation of 1-Methylindoline

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] This electrophilic species then attacks the electron-rich aromatic ring, leading to the formation of an iminium salt intermediate that, upon hydrolysis, yields the desired aldehyde.[3][4]

1-Methylindoline is an electron-rich heterocyclic compound, making it a suitable substrate for the Vilsmeier-Haack reaction. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic ring, facilitating electrophilic substitution. The primary challenge and area for optimization in the formylation of 1-methylindoline is achieving high regioselectivity for the 5-position, along with maximizing the yield and minimizing side product formation.

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]

  • Electrophilic Attack and Formylation: The electron-rich benzene ring of 1-methylindoline attacks the Vilsmeier reagent. The position of the attack is directed by the activating effect of the nitrogen atom. In the case of 1-methylindoline, the formylation is expected to occur predominantly at the para-position to the nitrogen, which is the C5 position. This is due to the strong para-directing effect of the amino group. The resulting iminium salt is then hydrolyzed during the work-up to yield this compound.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Methylindoline 1-Methylindoline Methylindoline->Iminium_Salt + Vilsmeier Reagent (Electrophilic Attack at C5) Product This compound Iminium_Salt->Product + H₂O (Hydrolysis) H2O H₂O (Work-up) H2O->Product experimental_workflow cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation Reaction cluster_2 Work-up and Purification A 1. Add anhydrous DMF to a flame-dried flask under N₂ B 2. Cool to 0 °C A->B C 3. Add POCl₃ dropwise B->C D 4. Stir at 0 °C for 30 min C->D F 6. Add substrate solution to Vilsmeier reagent at 0 °C D->F E 5. Dissolve 1-methylindoline in anhydrous DMF E->F G 7. Warm to RT and then heat to 60-70 °C F->G H 8. Monitor reaction by TLC G->H I 9. Cool to RT and pour onto ice/water H->I J 10. Neutralize with base to pH 7-8 I->J K 11. Isolate crude product (filtration or extraction) J->K L 12. Purify by recrystallization or chromatography K->L M 13. Characterize the final product L->M

Sources

Technical Support Center: Synthesis of 1-Methylindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methylindoline-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yield, and provide a deeper understanding of the reaction chemistry.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The introduction of the formyl group onto the 1-methylindoline scaffold is most commonly achieved via the Vilsmeier-Haack reaction. This electrophilic aromatic substitution is highly effective for electron-rich systems like indolines. However, achieving a high yield requires careful control of reaction parameters and a thorough understanding of potential side reactions and purification challenges. This guide provides a comprehensive question-and-answer-based approach to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Low Yield in this compound Synthesis

This section addresses the most common causes of low yield and provides actionable solutions based on chemical principles.

Question 1: My reaction yield is significantly lower than expected. What are the most likely causes related to the Vilsmeier-Haack reagent?

Answer:

Low yield originating from the Vilsmeier-Haack reagent is a frequent issue. The reagent, a chloroiminium salt, is formed in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[1] Several factors can compromise its effectiveness:

  • Moisture Contamination: The Vilsmeier-Haack reagent is highly sensitive to moisture. Any water present in the DMF, POCl₃, or the reaction flask will consume the reagent, leading to a lower concentration of the active electrophile and consequently, a reduced yield.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly distilled or a new bottle of POCl₃.

  • Improper Reagent Stoichiometry: The molar ratio of POCl₃ to DMF is critical. An excess or deficit of either reagent can lead to incomplete formation of the Vilsmeier reagent or the presence of unreacted starting materials that can complicate the reaction and purification.

    • Solution: A common and effective stoichiometry is a slight excess of the Vilsmeier reagent relative to the 1-methylindoline substrate. A typical ratio is 1.5 to 2.0 equivalents of the pre-formed Vilsmeier reagent.

  • Degradation of the Reagent: The Vilsmeier-Haack reagent is thermally sensitive and should be prepared and used at low temperatures to prevent degradation.

    • Solution: Prepare the reagent at 0°C and add it to the 1-methylindoline solution at the same temperature.

Question 2: I've confirmed my reagents are anhydrous and the stoichiometry is correct, but the yield is still low. Could the issue be with my starting material, 1-methylindoline?

Answer:

Absolutely. The purity and stability of your 1-methylindoline are paramount for a successful reaction. Here are some potential issues with the starting material:

  • Impurity Profile: The presence of impurities in your 1-methylindoline can have a significant impact. Non-reactive impurities will lower the effective concentration of your substrate, while reactive impurities can consume the Vilsmeier-Haack reagent or lead to the formation of side products, complicating purification.

    • Solution: Ensure your 1-methylindoline is of high purity. If you have synthesized it yourself, for instance by N-methylation of indoline, ensure it has been properly purified, typically by distillation or column chromatography. An NMR or GC-MS analysis is recommended to confirm purity before use.

  • Oxidation of 1-Methylindoline: Indolines, in general, can be susceptible to oxidation, especially if stored improperly. Oxidized starting material will not undergo the desired formylation.

    • Solution: Store 1-methylindoline under an inert atmosphere, protected from light, and at a low temperature (e.g., 4°C). If the material has been stored for an extended period, it is advisable to re-purify it before use.

Question 3: My TLC analysis shows multiple spots, indicating the formation of side products. What are the common side reactions in the Vilsmeier-Haack formylation of N-alkylindolines?

Answer:

The formation of side products is a common reason for low yields of the desired this compound. The primary side reactions to consider are:

  • Di-formylation: Although the first formylation deactivates the aromatic ring, under harsh reaction conditions (e.g., high temperature or prolonged reaction time), a second formyl group can be introduced.

    • Solution: Maintain a controlled reaction temperature, typically starting at 0°C and allowing the reaction to proceed at room temperature. Monitor the reaction progress by TLC to avoid over-reaction.

  • Incorrect Regioselectivity: The formylation of 1-methylindoline is expected to occur at the electron-rich 5-position (para to the nitrogen). However, minor amounts of other isomers (e.g., formylation at the 7-position) can occur, especially if the 5-position is sterically hindered or if there are other directing groups present.

    • Solution: The inherent electronic properties of the 1-methylindoline strongly favor 5-substitution. If you are observing significant amounts of other isomers, it would be highly unusual and may warrant re-verification of your starting material's structure.

  • Polymerization/Decomposition: Indolines can be sensitive to strongly acidic conditions. The Vilsmeier-Haack reaction is conducted under acidic conditions, and prolonged exposure or high temperatures can lead to the formation of polymeric tars.

    • Solution: Adhere to the recommended reaction time and temperature. A well-controlled reaction should minimize the formation of insoluble, dark-colored materials.

Question 4: I seem to have a good conversion to the product according to TLC, but my isolated yield after work-up and purification is poor. What could be happening during the work-up and purification stages?

Answer:

Product loss during work-up and purification is a frequent culprit for low isolated yields. Here are the key areas to focus on:

  • Incomplete Hydrolysis of the Iminium Salt: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde during the aqueous work-up.[1] Incomplete hydrolysis will result in the loss of product.

    • Solution: After the reaction is complete, quench the reaction mixture by pouring it onto ice and then basify with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 8-9. Stirring the mixture for a sufficient amount of time (e.g., 1-2 hours) at room temperature will ensure complete hydrolysis of the iminium salt to the aldehyde.

  • Emulsion Formation during Extraction: The basic aqueous work-up can sometimes lead to the formation of emulsions during the extraction with an organic solvent, making phase separation difficult and leading to product loss.

    • Solution: If an emulsion forms, adding a saturated brine solution can help to break it. Alternatively, filtering the entire mixture through a pad of celite can be effective.

  • Suboptimal Purification by Column Chromatography: this compound is a polar molecule, and improper selection of the stationary and mobile phases for column chromatography can lead to poor separation and low recovery.

    • Solution: Use a silica gel stationary phase. For the mobile phase, a gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is recommended. The optimal solvent system should be determined by TLC analysis beforehand, aiming for an Rf value of 0.2-0.3 for the product.

Frequently Asked Questions (FAQs)

Q1: What is the role of phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack reaction?

A1: Phosphorus oxychloride acts as a dehydrating and activating agent. It reacts with DMF to form the electrophilic Vilsmeier reagent (a chloroiminium salt), which is the active species that formylates the 1-methylindoline.[2]

Q2: Can I use other formylating agents for this reaction?

A2: While the Vilsmeier-Haack reaction is the most common and efficient method for this transformation, other formylation methods exist, such as the Duff reaction or the Reimer-Tiemann reaction. However, these often require harsher conditions and may give lower yields and poorer regioselectivity for this specific substrate.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture can be spotted on a TLC plate alongside the starting material (1-methylindoline). The disappearance of the starting material spot and the appearance of a new, more polar spot (the product) indicates the progression of the reaction.

Q4: My final product is a dark oil, not a solid. Is this normal?

A4: While some aldehydes can be oils, a dark color often indicates the presence of impurities, possibly from polymerization or side reactions. Proper purification, such as column chromatography, should yield a pale yellow solid or a light-colored oil.

Experimental Protocols

Protocol 1: Synthesis of 1-Methylindoline

For researchers preparing their own starting material, a common method is the N-methylation of indoline.

  • Reaction Setup: To a solution of indoline (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask, add a base such as potassium carbonate (1.5-2.0 eq).

  • Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1-1.2 eq), dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude 1-methylindoline by vacuum distillation or column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation of 1-Methylindoline
  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0°C. Add phosphorus oxychloride (1.5 eq) dropwise with stirring, ensuring the temperature is maintained below 5°C. Stir the mixture at 0°C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1-methylindoline (1.0 eq) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane. Cool this solution to 0°C. Add the pre-formed Vilsmeier reagent dropwise to the 1-methylindoline solution, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Hydrolysis: Carefully pour the reaction mixture onto crushed ice. Basify the mixture to a pH of 8-9 with a cold aqueous solution of sodium hydroxide or sodium carbonate. Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.

  • Extraction and Isolation: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation

ParameterRecommended ValueRationale
Stoichiometry
1-Methylindoline1.0 eqLimiting reagent
DMF3.0-4.0 eqActs as both reagent and solvent
POCl₃1.5-2.0 eqEnsures complete formation of the Vilsmeier reagent
Reaction Conditions
Temperature0°C to Room TemperatureMinimizes side reactions and degradation
Reaction Time2-6 hoursMonitor by TLC for completion
Purification
Stationary PhaseSilica GelStandard for moderately polar compounds
Mobile PhaseHexanes/Ethyl Acetate GradientAllows for good separation of product from impurities

Visualizations

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier 0°C POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Substrate 1-Methylindoline Substrate->Iminium 0°C to RT Hydrolysis Aqueous NaOH (Hydrolysis) Iminium->Hydrolysis Extraction Extraction (EtOAc) Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Low_Yield Start Low Yield Observed Reagent_Check Check Vilsmeier Reagent - Moisture? - Stoichiometry? - Temperature? Start->Reagent_Check Substrate_Check Check Starting Material - Purity? - Oxidation? Start->Substrate_Check Side_Products Analyze Side Products (TLC/NMR) - Di-formylation? - Isomers? - Polymerization? Start->Side_Products Workup_Check Review Work-up & Purification - Incomplete Hydrolysis? - Emulsion? - Chromatography Issues? Start->Workup_Check Solution1 Solution: - Use anhydrous reagents - Optimize stoichiometry - Control temperature Reagent_Check->Solution1 Solution2 Solution: - Purify starting material - Store properly Substrate_Check->Solution2 Solution3 Solution: - Control reaction time/temp - Confirm substrate structure Side_Products->Solution3 Solution4 Solution: - Ensure complete hydrolysis - Use brine/celite for emulsions - Optimize chromatography Workup_Check->Solution4

Caption: A logical approach to troubleshooting low yield.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000 , 56, 355-659. [Link]

  • Potts, K. T.; Saxton, J. E. 1-METHYLINDOLE. Org. Synth.1960 , 40, 68. [Link]

  • Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 777–794. [Link]

Sources

Technical Support Center: Purification of 1-Methylindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Methylindoline-5-carbaldehyde (CAS: 60082-02-2). The purity of this aldehyde is paramount for reproducible results in downstream applications. This document addresses common purification challenges through a troubleshooting and FAQ format, grounded in established chemical principles and field-proven techniques.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Question: My crude product is a gummy solid or an oil and refuses to crystallize. What's happening and how can I fix it?

Answer: This is a common issue, often referred to as "oiling out," and it typically points to two main causes: high impurity levels or an inappropriate crystallization solvent.[1]

  • Causality—Impurity Effects: Impurities, such as residual high-boiling solvents (e.g., DMSO, DMF) or reaction byproducts, can significantly depress the melting point of your compound.[1] This creates a low-melting eutectic mixture that exists as a liquid under conditions where the pure compound would crystallize.

  • Causality—Solvent Mismatch: The boiling point of your chosen recrystallization solvent might be higher than the melting point of your crude product.[2] This causes the compound to melt into an oil before it has a chance to dissolve and then crystallize upon cooling.

Solutions:

  • Initial Cleanup: If you suspect residual solvents or water-soluble impurities, dissolve your crude product in a suitable organic solvent (like ethyl acetate or MTBE) and wash it with water or brine. This can remove highly polar impurities.[1]

  • Pre-Purification: For very impure samples, direct crystallization is often not feasible. A preliminary purification by flash column chromatography is highly recommended to remove the bulk of the impurities.[1][3] After chromatography, the partially purified fractions can often be crystallized successfully.

  • Solvent System Adjustment: If the issue is solvent-related, choose a solvent with a lower boiling point. Alternatively, use a two-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). Gently heat to redissolve, then allow to cool slowly.[1][4] For this compound, systems like Ethyl Acetate/Heptane or Acetone/Hexane could be effective.[1]

Question: I'm seeing multiple spots on the TLC of my "purified" product. What are they and how do I get rid of them?

Answer: Multiple spots indicate that your sample is still a mixture. The identity of these spots depends on the synthetic route used, but common culprits for indole derivatives include:

  • Unreacted Starting Materials: The precursors to your final product.

  • Oxidation Products: Aldehydes can be sensitive to air oxidation, forming the corresponding carboxylic acid. This impurity will typically have a much lower Rf value (be more polar) on a normal-phase TLC plate.

  • Side-Reaction Products: Impurities formed during the synthesis, which could include isomers or products of over-alkylation.[5][6]

Solutions:

  • Re-purification: A single purification step may not be sufficient.

    • Column Chromatography: If you previously used recrystallization, column chromatography is the next logical step. It offers superior separation power based on polarity differences.[7] Use a shallower gradient of your eluent to improve the separation between spots that are close together.

    • Recrystallization: If your previous attempt was rushed, try again with slower cooling to promote the formation of purer crystals.[2]

  • Chemical Extraction (Bisulfite Wash): For removing non-aldehyde impurities, a sodium bisulfite wash is an exceptionally effective and specific technique.[8] The aldehyde reacts reversibly with bisulfite to form a water-soluble adduct, pulling it into the aqueous phase and leaving non-aldehyde impurities in the organic layer. The aldehyde can then be regenerated by adding a base.[8][9] This is particularly useful for separating the target aldehyde from structurally similar but non-reactive impurities.

Question: How can I effectively remove non-aldehyde byproducts from my crude this compound?

Answer: The most robust method for selectively separating aldehydes from other organic compounds is through the formation of a sodium bisulfite adduct.[8][9]

  • Mechanism of Action: The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which, after proton transfer, results in a water-soluble salt (the adduct). Most other functional groups do not undergo this reaction, allowing for a clean separation. Aromatic aldehydes are particularly good substrates for this protocol.[8]

  • Workflow:

    • Dissolve the crude mixture in a suitable solvent (e.g., methanol or an immiscible organic solvent like ether).

    • Extract the solution with a saturated aqueous solution of sodium bisulfite. The aldehyde adduct will move to the aqueous layer.

    • Separate the layers. The organic layer now contains the non-aldehyde impurities and can be discarded (after ensuring no product remains).

    • Regenerate the pure aldehyde from the aqueous layer by adding a strong base (like NaOH) or acid, which reverses the reaction.

    • Extract the regenerated pure aldehyde back into an organic solvent, wash, dry, and concentrate.

This method is superior to chromatography when the impurities have very similar polarities to the desired aldehyde, as it relies on chemical reactivity rather than physical properties.[8]

Frequently Asked Questions (FAQs)

FAQ 1: What is the most recommended purification strategy for this compound?

Answer: A multi-step strategy is often best. The optimal workflow depends on the scale and initial purity of your crude material.

Purification Strategy Decision Workflow

G start Crude Product Assessment purity Initial Purity? start->purity high_purity High Purity (>90%) Minor colored impurities purity->high_purity High low_purity Low Purity (<90%) Oily / Gummy solid purity->low_purity Low impurities Impurity Type? non_aldehyde Non-Aldehyde Impurities impurities->non_aldehyde Mainly Non-Aldehyde aldehyde_isomers Isomers / Aldehyde Byproducts impurities->aldehyde_isomers Mixed / Similar Polarity scale Scale? bisulfite Bisulfite Adduct Purification scale->bisulfite Small or Large recrystallize Recrystallization high_purity->recrystallize low_purity->impurities non_aldehyde->scale column Flash Column Chromatography aldehyde_isomers->column small_scale < 5g large_scale > 5g final_polish Final Polish: Recrystallization column->final_polish bisulfite->final_polish

Caption: Decision tree for selecting a purification method.

  • For High Initial Purity (>90%): A simple recrystallization is often sufficient to remove minor impurities and improve the crystalline form.[10]

  • For Low Initial Purity (<90%) or Complex Mixtures: A flash column chromatography is the best first step to separate components based on polarity.[1][7]

  • For Removing Stubborn Non-Aldehyde Impurities: Sodium bisulfite adduct formation is a highly specific and effective chemical extraction method.[8][9] This can be used either before or after chromatography.

  • Final Polish: Regardless of the primary method, a final recrystallization is almost always recommended to obtain a high-purity, crystalline solid suitable for analysis and further reactions.

FAQ 2: How do I choose the right solvent system for recrystallization?

Answer: The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2]

Screening Protocol:

  • Place ~20 mg of your crude material into a small test tube.

  • Add a few drops of the test solvent at room temperature. A good solvent will not dissolve the solid.

  • Heat the mixture gently. The solid should dissolve completely. If it doesn't, add more solvent dropwise until it does.

  • Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant, well-formed crystals should appear.[2]

Table 1: Solvent Selection Guide for Aromatic Aldehydes
SolventBoiling Point (°C)PolarityComments
Ethanol 78PolarA good starting point for many aromatic compounds.[2]
Isopropanol 82PolarSimilar to ethanol, may offer different solubility.[2]
Ethyl Acetate 77IntermediateVersatile solvent for compounds of intermediate polarity.[2]
Acetone 56IntermediateLow boiling point can be advantageous, but evaporation is rapid.[2]
Toluene 111NonpolarUse only if the compound's melting point is higher to avoid oiling out.
Heptane/Hexane 98 / 69NonpolarTypically used as the "anti-solvent" in a two-solvent system (e.g., Ethyl Acetate/Heptane).[1][4]

FAQ 3: What are the best practices for column chromatography of this compound?

Answer: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[7]

  • Stationary Phase: Silica gel is the most common choice for a wide variety of compounds, including aromatic aldehydes.[7]

  • Mobile Phase (Eluent) Selection: Use TLC to determine the best solvent system. The ideal system moves the desired compound to an Rf (retention factor) of ~0.3-0.4.

  • Column Packing: A well-packed column is critical to avoid channeling, which leads to poor separation. Always pack the column with a slurry of silica in your starting eluent and ensure there are no air bubbles or cracks.[11]

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel ("dry loading"). This technique generally provides better resolution than loading the sample as a concentrated liquid solution.

  • Elution: Start with a low-polarity eluent and gradually increase the polarity (a "gradient"). This will elute less polar compounds first, followed by your more polar product.

Table 2: Typical TLC/Column Solvent Systems for Aromatic Aldehydes
System (v/v)PolarityComments
Hexane / Ethyl Acetate Low to MediumThe most common starting point. Start with 10-20% Ethyl Acetate and increase as needed.
Dichloromethane (DCM) MediumCan be used as a single eluent or with methanol for more polar compounds.
Toluene / Acetone MediumAn alternative to chlorinated solvents.

FAQ 4: How can I assess the purity of my final product?

Answer: No single technique is sufficient; a combination of methods provides the most confidence.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities will broaden and depress this range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities. Integration of the proton signals can be used for quantitative assessment of purity against a known standard.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the sample and measuring the area of the peak corresponding to the product versus impurity peaks.[12]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, providing excellent resolution and purity assessment.[13]

Protocols & Data

Protocol 1: Purification via Sodium Bisulfite Adduct Formation

This protocol is adapted for the selective isolation of an aromatic aldehyde.[8][9]

Bisulfite Adduct Purification Workflow

G cluster_extraction Adduct Formation & Extraction cluster_regeneration Aldehyde Regeneration dissolve 1. Dissolve Crude in Methanol add_bisulfite 2. Add Saturated NaHSO3 (aq) dissolve->add_bisulfite shake 3. Shake Vigorously (Separatory Funnel) add_bisulfite->shake separate 4. Separate Layers shake->separate organic_impurities Organic Layer: (Non-aldehyde impurities) separate->organic_impurities aqueous_adduct Aqueous Layer: (Aldehyde-bisulfite adduct) separate->aqueous_adduct add_base 5. Basify Aqueous Layer (e.g., NaOH) extract 6. Extract Aldehyde with Organic Solvent add_base->extract wash_dry 7. Wash, Dry, & Concentrate extract->wash_dry pure_product Pure Product wash_dry->pure_product aqueous_adduct->add_base

Caption: Workflow for aldehyde purification via bisulfite adduct.

  • Dissolution: Dissolve the crude mixture containing this compound in methanol (e.g., 5-10 mL per gram of crude material).

  • Adduct Formation: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bisulfite. Caution: This should be done in a fume hood as sulfur dioxide gas can be generated.[8]

  • Extraction: Shake the funnel vigorously for 1-2 minutes. A precipitate of the adduct may form at the interface.[9]

  • Separation: Add deionized water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the funnel and shake. Allow the layers to separate. The aqueous layer now contains the bisulfite adduct, while non-aldehyde impurities remain in the organic layer.[8][9] Drain and save the aqueous layer.

  • Regeneration: Place the aqueous layer in a clean flask and cool it in an ice bath. Slowly add 10% aqueous sodium hydroxide (NaOH) solution with stirring until the solution is strongly basic (pH > 10). This will reverse the reaction and precipitate the pure aldehyde.

  • Final Extraction & Isolation: Transfer the mixture back to a separatory funnel and extract the pure aldehyde with several portions of a clean organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

References

  • Benchchem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
  • Benchchem. (2025).
  • Various Authors. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. Retrieved from [Link]

  • Dieb, R., & Martin, C. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57361. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Z., et al. (2021). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Organic Process Research & Development.
  • Miyake, Y., et al. (n.d.).
  • Columbia University. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Benchchem. (2025).
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • Benchchem. (2025). Technical Support Center: Recrystallization of 6-Chloroisoquinoline-1-carbaldehyde.
  • Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, Coll. Vol. 5, p.769.
  • Scribd. (n.d.).
  • James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde. Organic Syntheses, 39, 30.
  • SIELC Technologies. (n.d.). Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Beilstein Journals. (2021).
  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • Sripathi, S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, (x), 266-275.

Sources

Technical Support Center: Formylation of 1-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 1-methylindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and optimize for the desired product, 1-methylindoline-5-carbaldehyde. As your dedicated application scientist, I will provide not just protocols, but the underlying chemical principles to empower your experimental design and execution.

Introduction to the Formylation of 1-Methylindoline

The formylation of 1-methylindoline is a crucial step in the synthesis of various pharmaceutical intermediates and bioactive molecules. The electron-donating nature of the nitrogen atom in the indoline ring activates the aromatic system towards electrophilic substitution, making formylation a feasible transformation. However, this enhanced reactivity can also lead to a variety of side reactions, complicating product purification and reducing yields. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the formylation of 1-methylindoline.

Question 1: My reaction is yielding a significant amount of a di-formylated product. How can I improve the selectivity for mono-formylation?

Answer:

Di-formylation is a common side reaction when the aromatic ring is highly activated.[1] In the case of 1-methylindoline, the nitrogen atom strongly activates the para (position 5) and ortho (position 7) positions. While formylation is expected to predominantly occur at the less sterically hindered 5-position, over-reaction can lead to the formation of 1-methylindoline-5,7-dicarbaldehyde.

Causality and Mitigation Strategies:

  • Stoichiometry Control: The stoichiometry of the formylating agent is critical. An excess of the Vilsmeier reagent (from DMF and POCl₃) or hexamethylenetetramine (HMTA) in the Duff reaction can drive the reaction towards di-formylation.

    • Recommendation: Carefully control the stoichiometry. Begin with a 1:1 molar ratio of 1-methylindoline to the formylating agent. A slight excess (1.1 to 1.2 equivalents) of the formylating agent may be necessary to drive the reaction to completion, but further excess should be avoided.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can provide the necessary activation energy for the second formylation to occur.

    • Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Once the starting material is consumed and the desired mono-formylated product is at its maximum concentration, quench the reaction. Running the reaction at the lowest effective temperature can also help improve selectivity.

Optimized Protocol (Vilsmeier-Haack):

  • Cool a solution of anhydrous N,N-dimethylformamide (DMF) (1.2 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.[2][3]

  • Add a solution of 1-methylindoline (1.0 eq.) in the reaction solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Question 2: I am observing a significant amount of a dark, insoluble polymer in my reaction mixture. What is causing this and how can I prevent it?

Answer:

Polymerization or resinification is a frequent side reaction in the formylation of electron-rich aromatic compounds, especially under acidic conditions.[1] The formylating conditions, particularly with strong acids, can promote side reactions leading to the formation of polymeric materials.

Causality and Mitigation Strategies:

  • Acid Concentration and Temperature: The acidic nature of the Vilsmeier-Haack and Duff reactions can contribute to polymerization. High concentrations of acid and elevated temperatures can accelerate these side reactions.

    • Recommendation: Use the minimum amount of acid necessary to catalyze the reaction. For the Duff reaction, which often uses strong acids like trifluoroacetic acid (TFA), controlling the temperature is crucial. Keeping the temperature around 70°C can help prevent undesired polymerization.[1]

  • Purity of Reagents: Impurities in the starting material or reagents can sometimes initiate polymerization.

    • Recommendation: Ensure that the 1-methylindoline and all reagents are of high purity.

Troubleshooting Flow for Polymerization:

start Polymerization Observed check_temp Was the reaction temperature too high? start->check_temp check_acid Was the acid concentration excessive? check_temp->check_acid No reduce_temp Action: Lower reaction temperature. check_temp->reduce_temp Yes check_purity Are the reagents of high purity? check_acid->check_purity No reduce_acid Action: Reduce acid concentration or use a milder acid. check_acid->reduce_acid Yes purify_reagents Action: Purify starting materials and reagents. check_purity->purify_reagents No end_point Reduced Polymerization check_purity->end_point Yes reduce_temp->end_point reduce_acid->end_point purify_reagents->end_point

Caption: Troubleshooting workflow for polymerization.

Question 3: My NMR spectrum shows a peak corresponding to indoline-5-carbaldehyde, suggesting N-dealkylation has occurred. Why is this happening?

Answer:

N-dealkylation is the removal of the methyl group from the nitrogen atom.[4][5] This can be a significant side reaction under certain conditions, particularly with strong acids and nucleophiles present in the reaction mixture.

Causality and Mitigation Strategies:

  • Reaction Conditions: The combination of acidic conditions (from POCl₃ hydrolysis or added acids) and nucleophiles (like chloride ions) can facilitate the cleavage of the N-methyl group.

    • Recommendation:

      • Milder Formylation Methods: Consider using alternative, milder formylation methods that do not require harsh acidic conditions. For example, a Rieche formylation using dichloromethyl methyl ether with a Lewis acid like TiCl₄ might offer better selectivity.[6]

      • Temperature Control: N-dealkylation is often more pronounced at higher temperatures. Maintaining a lower reaction temperature throughout the process can help minimize this side reaction.

      • Careful Work-up: During the aqueous work-up, prolonged exposure to acidic conditions should be avoided. Neutralize the reaction mixture promptly after quenching.

Question 4: My product yield is low, and I have a complex mixture of byproducts. Could oxidation be an issue?

Answer:

Indolines are susceptible to oxidation, which can lead to the formation of the corresponding indole, in this case, 1-methylindole. This oxidized product can then undergo formylation at the C3 position, leading to 1-methylindole-3-carbaldehyde, further complicating the product mixture.

Causality and Mitigation Strategies:

  • Oxidizing Agents: The reaction conditions themselves or exposure to air at elevated temperatures can cause oxidation.

    • Recommendation:

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

      • Temperature Control: Avoid excessive heating, as this can promote oxidation.

Potential Oxidation and Subsequent Reaction Pathway:

A 1-Methylindoline B This compound (Desired Product) A->B Formylation C 1-Methylindole (Oxidized Side Product) A->C Oxidation D 1-Methylindole-3-carbaldehyde (Secondary Side Product) C->D Formylation

Sources

Technical Support Center: Improving the Purity of 1-Methylindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Methylindoline-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile synthetic intermediate. My goal is to move beyond simple protocols and provide you with the causal logic and field-proven insights needed to troubleshoot and optimize your purification strategy effectively. We will explore the common challenges encountered, from synthesis byproducts to compound stability, and provide robust, validated solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound via a Vilsmeier-Haack reaction?

A1: Understanding the origin of impurities is the first step toward their effective removal. The Vilsmeier-Haack reaction, while efficient for formylating electron-rich aromatics like 1-methylindoline, can generate a characteristic set of byproducts.[1][2][3]

  • Unreacted Starting Material: Incomplete reaction will leave residual 1-methylindoline.

  • Vilsmeier Reagent Byproducts: Residual dimethylformamide (DMF) and hydrolysis products of phosphoryl chloride (POCl₃) are common.[4]

  • Over-formylated Products: While formylation typically occurs at the less sterically hindered para-position (C5), minor amounts of di-formylated species can arise under harsh conditions.[2][5]

  • Oxidation Product: The target aldehyde can be susceptible to air oxidation, especially during workup or storage, forming the corresponding 1-Methylindoline-5-carboxylic acid.[6]

  • Degradation Products: Indoline scaffolds can be sensitive to strongly acidic or oxidative conditions, potentially leading to ring-opened or aromatized (indole) impurities.[7][8]

To illustrate the core reaction, the mechanism below highlights the formation of the electrophilic Vilsmeier reagent and its subsequent reaction with the electron-rich indoline ring.

Vilsmeier_Haack Vilsmeier-Haack Formylation Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Indoline 1-Methylindoline Indoline->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (Workup)

Caption: Formation of the Vilsmeier reagent and its reaction.

Q2: My crude product is a dark oil/gum. How do I proceed with purification?

A2: An oily or gummy consistency in the crude product often points to the presence of residual high-boiling solvents like DMF or polymeric side products. The first step is to remove the solvent under high vacuum, possibly with gentle heating (40-50°C). If the product remains non-crystalline, column chromatography is the most robust method for initial purification. Attempting direct recrystallization of an impure oil often leads to "oiling out," where the compound separates as a liquid instead of forming crystals.

Troubleshooting Guide: Purification Workflows

The optimal purification strategy depends on the impurity profile and the desired final purity. The following workflow provides a logical decision path.

Purification_Workflow Start Crude Product (Post-Workup) TLC Analyze by TLC (e.g., 30% EtOAc/Hexane) Start->TLC Decision_TLC Purity Assessment TLC->Decision_TLC Column Column Chromatography Decision_TLC->Column Multiple spots or streaking observed Recrystallize_Direct Direct Recrystallization Decision_TLC->Recrystallize_Direct One major spot, minor baseline impurities Recrystallize_Post_Column Recrystallization (Polishing Step) Column->Recrystallize_Post_Column Fractions >95% pure Final_Product Pure Product (>98%) Recrystallize_Direct->Final_Product Recrystallize_Post_Column->Final_Product

Caption: Decision workflow for purifying this compound.

Section 1: Column Chromatography

Column chromatography is the workhorse for purifying aldehydes from complex reaction mixtures.[9][10]

Q: My compound is streaking badly on the silica gel column. What is causing this and how can I fix it?

A: Streaking, or tailing, is a classic sign of strong, non-ideal interactions between your compound and the stationary phase. For this compound, the basic tertiary amine in the indoline ring is the likely culprit. Standard silica gel is slightly acidic and can protonate the amine, causing it to bind very strongly and elute slowly and broadly.

Solution: Neutralize the stationary phase. Add a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) , to your eluent system.[4] The triethylamine will compete for the acidic sites on the silica, allowing your product to elute in sharp, well-defined bands.

Q: How do I choose the right solvent system (eluent) for my column?

A: The ideal solvent system should provide good separation between your product and impurities, with a target Rf value of 0.25-0.35 for the product on a TLC plate.[10] This Rf provides the optimal balance for resolution and run time on the column.

  • Start with TLC: Use Thin Layer Chromatography (TLC) to screen various solvent mixtures.

  • Initial System: A good starting point for a moderately polar compound like this is 30% Ethyl Acetate in Hexane .

  • Adjust Polarity:

    • Rf too high (>0.5): Decrease the polarity by reducing the amount of ethyl acetate.

    • Rf too low (<0.2): Increase the polarity by increasing the amount of ethyl acetate or by switching to a more polar system like Dichloromethane/Methanol.[11]

The table below provides recommended starting points for solvent systems.

Polarity RequirementRecommended Eluent System (v/v)Typical Application
Low to Medium 10-40% Ethyl Acetate / HexaneSeparating from non-polar impurities (e.g., unreacted starting material).
Medium to High 50-80% Ethyl Acetate / HexaneWhen baseline impurities are more polar than the product.
High 1-5% Methanol / DichloromethaneFor separating from highly polar impurities (e.g., carboxylic acid).

Note: Always add ~0.5% triethylamine if tailing is observed on TLC.

Section 2: Recrystallization

Recrystallization is an excellent final step to achieve high purity (>99%) and obtain a crystalline solid, which is often crucial for downstream applications and analytical characterization.

Q: I'm trying to recrystallize my product, but it keeps "oiling out." What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is cooled too rapidly, leading to separation as a supercooled liquid instead of crystals.

Troubleshooting Steps:

  • Add More Solvent: The concentration of your product might be too high. Add more hot solvent to ensure everything is fully dissolved before cooling.

  • Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling promotes oil formation.

  • Induce Crystallization: If the solution is supersaturated but no crystals form, scratch the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" from a previous pure batch.[12]

  • Change Solvents: The solvent may be too good a solvent. Switch to a solvent system where the product has lower solubility, or use a co-solvent system (e.g., dissolve in a small amount of hot ethanol, then slowly add water until turbidity appears, then re-heat to clarify and cool slowly).[13]

Q: What is a good solvent for recrystallizing this compound?

A: A good recrystallization solvent should dissolve the compound when hot but not when cold.[12] For aromatic aldehydes, several systems are effective.

Solvent / SystemRationale & Use Case
Ethanol (EtOH) A good general-purpose polar solvent. Often works well for compounds with hydrogen bond acceptors.[13]
Isopropanol (IPA) Slightly less polar than ethanol, can sometimes provide better crystal formation.
Ethyl Acetate / Hexane A versatile co-solvent system. Dissolve the crude product in a minimum of hot ethyl acetate, then slowly add hexane until the solution becomes cloudy. Reheat to clarify, then cool slowly.[13]
Toluene A good choice for aromatic compounds, often yielding high-quality crystals.[14]
Section 3: Stability and Handling
Q: My purified this compound is turning yellow/brown upon storage. Why is this happening?

A: Aldehydes, particularly electron-rich aromatic aldehydes, are prone to air oxidation, which forms the corresponding carboxylic acid. The indoline ring itself can also be sensitive to light and air.[7] This degradation is often catalyzed by trace impurities.

Storage Recommendations:

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).

  • Temperature: Store in a refrigerator or freezer (-20°C) to slow the rate of decomposition.

  • Light: Protect from light by storing in an amber vial or a vial wrapped in aluminum foil.

By following these troubleshooting guides and understanding the chemical principles behind them, you can significantly improve the purity and stability of your this compound, ensuring the quality and reproducibility of your research.

Troubleshooting_Logic Start Purification Issue Identified Issue1 Column Tailing/ Streaking Start->Issue1 Issue2 Product 'Oiling Out' During Recrystallization Start->Issue2 Issue3 Low Recovery from Column Start->Issue3 Issue4 Product Degrades During Storage Start->Issue4 Sol1 Add 0.5-1% Et₃N to Eluent Issue1->Sol1 Sol2 1. Use more solvent. 2. Cool slowly. 3. Change solvent system. Issue2->Sol2 Sol3 1. Check Rf (target ~0.3). 2. Use deactivated silica or Et₃N in eluent. Issue3->Sol3 Sol4 Store under N₂/Ar, cold (-20°C), and dark. Issue4->Sol4

Caption: Troubleshooting logic for common purification issues.

References
  • Columbia University. Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • cmu.edu.jm. How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Loba Chemie. INDOLINE MSDS. Retrieved from [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Bishop's University. Column chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubMed. [Analysis of isoindolin derivatives. 9. Studies on stability of isoindolin-nitrosourea]. Retrieved from [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • National Institutes of Health (NIH). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Google Patents. US3322833A - Preparation of aromatic aldehydes.
  • Graz University of Technology. Solvent screening for the extraction of aromatic aldehydes. Retrieved from [Link]

  • PubChemLite. 1-methyl-1h-indole-5-carbaldehyde (C10H9NO). Retrieved from [Link]

  • Organic Syntheses. 1-methylindole. Retrieved from [Link]

  • RSC Advances. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • Beilstein Journals. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Retrieved from [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

  • ResearchGate. Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Retrieved from [Link]

  • PubChem. 1-Methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • PubMed. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. Retrieved from [Link]

Sources

Technical Support Center: Reaction Parameter Optimization for 1-Methylindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing the synthesis of 1-Methylindoline-5-carbaldehyde, focusing on the Vilsmeier-Haack reaction. This guide is structured as a technical support center, providing detailed answers to common questions and troubleshooting advice for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This guide is designed in a question-and-answer format to directly address the challenges you may encounter.

Part 1: Foundational Knowledge & General FAQs

This section covers the fundamental aspects of the synthesis, from selecting the right reaction to understanding its mechanism.

Question 1: What is the most common and reliable synthetic route to this compound?

The most prevalent and effective method for synthesizing this compound is the Vilsmeier-Haack reaction . This reaction is a powerful tool for the formylation (introduction of a -CHO group) of electron-rich aromatic and heteroaromatic compounds.[1] 1-Methylindoline is an excellent substrate due to the electron-donating nature of the nitrogen atom, which activates the aromatic ring for electrophilic substitution. The reaction typically utilizes a Vilsmeier reagent, which is prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3]

Question 2: Can you illustrate the mechanism for the Vilsmeier-Haack formylation of 1-Methylindoline?

Certainly. The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution on the 1-methylindoline ring. The formylation occurs preferentially at the C5 position (para to the nitrogen), which is both electronically activated and sterically accessible.[3]

The mechanism involves the following key steps:

  • Vilsmeier Reagent Formation : DMF attacks POCl₃ to form an adduct, which then eliminates a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][5]

  • Electrophilic Attack : The electron-rich C5 position of 1-methylindoline attacks the Vilsmeier reagent.

  • Aromatization : The resulting intermediate is deprotonated to restore aromaticity, forming an iminium salt.

  • Hydrolysis : During aqueous workup, the iminium salt is hydrolyzed to yield the final product, this compound.[4]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack Substrate 1-Methylindoline Substrate->Iminium_Salt + Vilsmeier Reagent Product This compound Iminium_Salt->Product Hydrolysis Workup Aqueous Workup (H₂O, Base)

Figure 1: Vilsmeier-Haack Reaction Workflow.

Question 3: How is the starting material, 1-Methylindoline, typically prepared?

1-Methylindoline is not as commonly available as indole itself, but it can be synthesized in a straightforward, two-step process:

  • N-Methylation of Indole : Indole is first deprotonated with a suitable base (e.g., sodium amide in liquid ammonia or potassium carbonate in DMF) and then alkylated with a methylating agent like methyl iodide or dimethyl sulfate to form 1-methylindole.[6][7]

  • Reduction of 1-Methylindole : The resulting 1-methylindole is then reduced to 1-methylindoline. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or with chemical reducing agents like sodium cyanoborohydride in acetic acid.

Part 2: Reaction Parameter Optimization

Optimizing a reaction is a systematic process. The following table outlines the critical parameters for the Vilsmeier-Haack formylation of 1-methylindoline, their typical ranges, and the rationale for optimization.

ParameterTypical RangeRationale & Optimization Guidance
Reagent Stoichiometry Substrate:POCl₃:DMF 1 : 1.1-2.0 : (Solvent)POCl₃ : A slight excess (1.1-1.5 eq) is crucial to drive the reaction to completion and activate the DMF. A large excess can lead to side reactions and a more hazardous workup.[2] DMF : Often used as the solvent. Its purity is critical; old DMF can contain dimethylamine, which reacts with the Vilsmeier reagent and reduces yield.[2][8]
Temperature Control Reagent Formation : 0°CReaction : 0°C to 80°CVilsmeier Reagent Formation : This is an exothermic process. Adding POCl₃ to DMF should be done slowly at 0°C to control heat evolution and prevent reagent decomposition.[9] Reaction with Substrate : The optimal temperature depends on substrate reactivity. For an activated substrate like 1-methylindoline, the reaction may proceed well at room temperature or with gentle heating (e.g., 40-60°C). Start at a lower temperature and monitor by TLC.[3]
Reaction Time 1 - 6 hoursMonitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within a few hours. Prolonged reaction times, especially at elevated temperatures, can lead to the formation of undesired byproducts.
Order of Addition POCl₃ added to DMF, then substrate added to reagent.The Vilsmeier reagent must be pre-formed before the substrate is introduced. Slowly add POCl₃ to chilled DMF. After stirring for a short period (e.g., 30-60 minutes) to ensure complete formation, the 1-methylindoline (dissolved in a small amount of DMF or another inert solvent) can be added.[9]
Workup Procedure "Reverse Quench" followed by basification.The reaction mixture, containing unreacted POCl₃, must be quenched carefully. The safest method is a "reverse quench": slowly adding the reaction mixture to a vigorously stirred beaker of crushed ice.[10] This dissipates the large exotherm from the hydrolysis of POCl₃. Following the quench, the acidic solution is neutralized and then made basic (e.g., with NaOH or Na₂CO₃) to hydrolyze the iminium salt and precipitate the product.[9]
Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses specific problems in a Q&A format.

Low or No Product Yield

Question 4: I ran the reaction, but my TLC shows only the starting material. What are the most likely causes?

This issue almost always points to a problem with the Vilsmeier reagent. The primary checks should be:

  • Moisture Contamination : The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware was oven-dried and the reaction was run under an inert atmosphere (e.g., nitrogen or argon). Any water will rapidly quench the reagent.[2]

  • Reagent Quality : Use freshly distilled POCl₃ and high-purity, anhydrous DMF. As mentioned, DMF can degrade to form dimethylamine, which consumes the Vilsmeier reagent.[2][8] If you can smell a fishy odor (dimethylamine) from your DMF bottle, it is not suitable for this reaction.

  • Insufficient Activation Time : Ensure you allowed enough time for the Vilsmeier reagent to form after adding POCl₃ to DMF before introducing your substrate. A color change to a yellow or pinkish solution, sometimes becoming a thick paste, is indicative of reagent formation.[9]

Question 5: My yield is very low, around 10-20%. How can I systematically improve it?

Low yields, assuming the reaction is working, suggest suboptimal conditions.

  • Check Stoichiometry : Ensure you are using at least a slight excess of POCl₃ (e.g., 1.2 equivalents).

  • Optimize Temperature : Your reaction temperature may be too low. After adding the substrate at a low temperature, allow the reaction to warm to room temperature and monitor by TLC. If the reaction is sluggish, gradually increase the temperature to 40°C, 60°C, and then 80°C, monitoring at each stage.[3]

  • Increase Reaction Time : If the temperature is optimal, the reaction may simply need more time to reach completion. Monitor by TLC for the disappearance of the starting material.

Side Product Formation

Question 6: My crude product shows multiple spots on the TLC plate. What are the common side products?

Besides unreacted starting material, you may encounter:

  • Di-formylated Products : Although less common, if the reaction conditions are too harsh (high temperature, long reaction time, large excess of Vilsmeier reagent), a second formyl group could potentially add to the aromatic ring.

  • Decomposition Products : Indolines can be sensitive to strongly acidic conditions. If the reaction is overheated or the workup is not performed promptly, you may see baseline material on your TLC, indicating polymerization or decomposition.

  • Ortho-formylation : While C5 (para) is the major product, a small amount of C7 (ortho) formylation is possible, which may lead to a difficult-to-separate isomeric impurity.

Workup & Purification Issues

Question 7: My stir bar got stuck in a thick precipitate while I was adding POCl₃ to DMF. What happened?

The Vilsmeier reagent itself can precipitate or form a very thick slurry, especially at high concentrations.[11] This can physically block a magnetic stir bar.

  • Solution 1 (Mechanical Stirring) : For larger-scale reactions, use an overhead mechanical stirrer, which has enough torque to handle thick slurries.

  • Solution 2 (Dilution) : Use a larger volume of DMF or add a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to keep the reagent more soluble.

  • Solution 3 (Slower Addition) : Add the POCl₃ even more slowly to better manage the localized concentration and heat.

Question 8: I'm having difficulty purifying the product by column chromatography. Any tips?

This compound is a moderately polar compound.

  • Solvent System : A good starting point for column chromatography is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30-40% ethyl acetate).

  • Neutralize Silica : The crude product may contain residual acidic or basic impurities from the workup. To improve separation and prevent streaking on the column, you can pre-treat your crude material by dissolving it in a solvent like DCM and washing it with a mild base (e.g., saturated NaHCO₃ solution) and then brine before concentrating and loading it onto the column.

  • Alternative Purification : If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective alternative or final purification step.[9]

Part 4: Experimental Protocol & Troubleshooting Workflow

Detailed Protocol: Vilsmeier-Haack Synthesis of this compound

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a proper chemical fume hood with appropriate personal protective equipment.

  • Apparatus Setup : Assemble an oven-dried, three-necked, round-bottom flask equipped with a magnetic stir bar (or overhead stirrer), a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Preparation : In the flask, place anhydrous N,N-dimethylformamide (DMF, ~10 mL per 1 g of substrate). Cool the flask to 0°C in an ice-salt bath.

  • Vilsmeier Reagent Formation : Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 10°C.[9]

  • Activation : After the addition is complete, stir the resulting mixture at 0°C for an additional 30-60 minutes. The solution may become a thick, yellowish paste.

  • Substrate Addition : Dissolve 1-methylindoline (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent mixture, again maintaining a low temperature.

  • Reaction : After adding the substrate, allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 60°C and monitor its progress by TLC every hour.

  • Quenching (Reverse Quench) : In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Once the reaction is complete, carefully and slowly add the reaction mixture to the ice.[10]

  • Hydrolysis : Stir the quenched mixture for 30 minutes. Then, slowly add a 5 M sodium hydroxide (NaOH) solution until the mixture is basic (pH > 10). A precipitate of the product should form.

  • Isolation : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold ethanol.

  • Purification : Air-dry the crude solid. If necessary, purify further by silica gel column chromatography (eluting with a hexanes/ethyl acetate gradient) or by recrystallization.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Problem Encountered LowYield Low / No Yield Start->LowYield SideProducts Multiple Spots on TLC Start->SideProducts WorkupIssue Workup / Physical Issue Start->WorkupIssue CheckMoisture Verify anhydrous conditions (oven-dried glass, inert gas) LowYield->CheckMoisture Primary Check CheckReagents Use fresh, high-purity DMF and POCl₃ LowYield->CheckReagents Primary Check CheckTemp Optimize reaction temp (try 40°C, 60°C, 80°C) LowYield->CheckTemp Optimization CheckTime Increase reaction time (monitor by TLC) LowYield->CheckTime Optimization LowerTemp Lower reaction temperature SideProducts->LowerTemp ReduceTime Reduce reaction time SideProducts->ReduceTime CheckStoich Use minimal excess of POCl₃ (e.g., 1.1 eq) SideProducts->CheckStoich StirrerStuck Stirrer Stuck? WorkupIssue->StirrerStuck ViolentQuench Violent Quench? WorkupIssue->ViolentQuench UseMechStirrer Use mechanical stirrer StirrerStuck->UseMechStirrer Yes DiluteReaction Dilute with more DMF/DCM StirrerStuck->DiluteReaction Yes ReverseQuench Perform 'Reverse Quench' (add reaction to ice) ViolentQuench->ReverseQuench Yes

Figure 2: Troubleshooting Decision Workflow.

References

  • Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, Coll. Vol. 5, p.769; Vol. 40, p.68.

  • James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde. Organic Syntheses, 39, 30.

  • BenchChem. (2025). Vilsmeier-Haack Reaction Technical Support Center. BenchChem.

  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup. BenchChem.

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Wikipedia.

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific.

  • ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?. ResearchGate.

  • S. Clementi, et al. (1981). The Vilsmeier-Haack Formylation of 1,2,3-Trirnethylindole. Journal of Heterocyclic Chemistry, 18, 1275.

  • Various Authors. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor.

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. r/chemistry.

  • ResearchGate. (2018). Suggest an efficient method for synthesis of 1-Methylindole?. ResearchGate.

Sources

Technical Support Center: Synthesis of 1-Methylindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 1-Methylindoline-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to dissect the common challenges and byproducts encountered during the synthesis, providing you with the causal explanations and field-tested solutions necessary for a successful and reproducible outcome. Our approach is grounded in the principles of the Vilsmeier-Haack reaction, the most prevalent method for this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Vilsmeier-Haack reaction is the industry-standard method for the formylation of electron-rich aromatic and heteroaromatic compounds like 1-methylindoline.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][4][5] The indoline ring is highly activated by the nitrogen atom, making it an excellent substrate for this type of electrophilic aromatic substitution.

Q2: Why is the formyl group introduced primarily at the 5-position of the 1-methylindoline ring?

A2: The regioselectivity is dictated by the electronic properties of the 1-methylindoline scaffold. The nitrogen atom is a strong ortho-, para-directing group. The 5-position is para to the nitrogen, making it the most electron-rich and sterically accessible site for electrophilic attack by the Vilsmeier reagent.[4][6]

Q3: What are the critical parameters to control during the Vilsmeier-Haack reaction?

A3: Temperature, stoichiometry, and moisture control are paramount. The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-10 °C) to prevent degradation.[6] The stoichiometry of the Vilsmeier reagent to the substrate should be carefully controlled (often 1.1 to 1.5 equivalents) to avoid side reactions like di-formylation. Finally, the reaction is highly sensitive to water, which can quench the Vilsmeier reagent and the intermediate iminium salt, so anhydrous conditions are essential until the final hydrolysis step.

Troubleshooting Guide: From Theory to Benchtop Solutions

This section addresses specific issues you may encounter during your synthesis, linking them to common byproducts and providing actionable solutions.

Problem 1: Low Yield of this compound

Q: I've followed the standard protocol, but my final yield is significantly lower than expected. What are the likely causes?

A: Low yields can often be traced back to several key byproducts and procedural pitfalls. Let's break them down:

  • Unreacted Starting Material (1-Methylindoline): This is the most common "byproduct" and is easily identified by TLC or LC-MS.

    • Causality: Insufficient Vilsmeier reagent is a primary cause. This can happen if the DMF or POCl₃ is of poor quality, if the stoichiometry is miscalculated, or if the reagent was inadvertently quenched by moisture.

    • Troubleshooting:

      • Reagent Quality: Use freshly distilled, anhydrous DMF and POCl₃.

      • Stoichiometry: Consider a modest increase in the Vilsmeier reagent (e.g., from 1.2 to 1.5 equivalents).

      • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Premature Quenching of the Vilsmeier Reagent:

    • Causality: The Vilsmeier reagent is highly electrophilic and reacts readily with water. Any moisture in the glassware or solvent will consume the reagent before it can react with the indoline.

    • Troubleshooting: Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Problem 2: Multiple Spots on TLC/LC-MS Analysis of the Crude Product

Q: My crude product shows multiple spots on the TLC plate, in addition to the desired product. What are these impurities?

A: The presence of multiple spots points to the formation of various byproducts. Here are the most probable culprits:

  • Isomeric Byproducts (e.g., 1-Methylindoline-7-carbaldehyde):

    • Causality: While the 5-position (para) is electronically favored, a small amount of substitution at the 7-position (ortho) can occur. The ratio of these isomers is dependent on reaction conditions.

    • Identification & Solution: These isomers often have very similar polarities, making them difficult to separate. Careful column chromatography with a shallow solvent gradient is required. Characterization by ¹H NMR will show different aromatic splitting patterns.

  • Di-formylated Product (1-Methylindoline-5,7-dicarbaldehyde):

    • Causality: If an excess of the Vilsmeier reagent is used, or if the reaction temperature is too high, a second formyl group can be added to the activated ring.

    • Identification & Solution: This byproduct will have a higher molecular weight and will likely be more polar than the desired product. Reduce the equivalents of the Vilsmeier reagent and maintain strict temperature control to minimize its formation.

  • Oxidized Byproduct (1-Methylindole-5-carbaldehyde):

    • Causality: The indoline ring can be susceptible to oxidation to the more stable aromatic indole structure, particularly during workup if oxidizing conditions are present.

    • Identification & Solution: This byproduct will have a molecular weight that is 2 Da less than the target compound. It can be identified by LC-MS and ¹H NMR (presence of indole ring protons). To avoid this, ensure the workup is performed under non-oxidizing conditions. A nitrogen blanket during workup can be beneficial.

The formation of these key byproducts can be visualized as follows:

Byproduct_Formation cluster_reagents Reagents 1-Methylindoline 1-Methylindoline Desired_Product This compound 1-Methylindoline->Desired_Product Major Pathway (Para-attack) Isomer Isomeric Byproduct (7-carbaldehyde) 1-Methylindoline->Isomer Minor Pathway (Ortho-attack) Oxidized Oxidized Byproduct (1-Methylindole-5-carbaldehyde) 1-Methylindoline->Oxidized Oxidation (Workup) Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl3) Diformyl Di-formylated Product Desired_Product->Diformyl Excess Reagent

Caption: Potential byproduct pathways in the Vilsmeier-Haack formylation of 1-methylindoline.

Problem 3: Product Discoloration (Pink or Brown Hue)

Q: My final, purified product has a persistent pink or brown color. Is this a sign of impurity?

A: Yes, discoloration often indicates the presence of trace impurities, even after chromatography.

  • Causality:

    • Trace Oxidized Byproduct: The oxidized byproduct, 1-methylindole-5-carbaldehyde, and other indole-containing impurities can be highly colored.

    • Residual Phosphorus Compounds: Byproducts from POCl₃ can form colored complexes.

    • Aldehyde Instability: Aldehydes can be prone to slow air oxidation or polymerization over time, leading to discoloration.

  • Troubleshooting:

    • Thorough Purification: Ensure complete removal of colored impurities by meticulous column chromatography. Sometimes, a second column is necessary.

    • Aqueous Washes: During the workup, thorough washing of the organic layer with water and brine can help remove residual phosphorus salts.

    • Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature (2-8 °C) to prevent degradation.

Experimental Protocols

Standard Vilsmeier-Haack Formylation Protocol

This protocol is a self-validating system. Adherence to these steps will minimize the formation of the byproducts discussed above.

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).

    • Cool the flask to 0 °C in an ice-salt bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting mixture at 0 °C for 30 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.

  • Formylation Reaction:

    • Dissolve 1-methylindoline (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Add the 1-methylindoline solution dropwise to the cold Vilsmeier reagent suspension.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup and Hydrolysis:

    • Cool the reaction mixture back to 0 °C.

    • Carefully and slowly quench the reaction by adding crushed ice, followed by cold water. This step is exothermic.

    • Make the solution basic (pH 8-9) by the slow addition of an aqueous solution of sodium hydroxide (e.g., 2 M NaOH). This hydrolyzes the intermediate iminium salt.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification Protocol: Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The exact gradient should be determined by TLC analysis.

  • Elution Order: The less polar unreacted starting material will elute first, followed by the desired product. More polar byproducts like the di-formylated compound will elute later.

Data Summary

CompoundCommon CauseKey IdentifierMitigation Strategy
Unreacted 1-Methylindoline Insufficient/quenched reagentMatches starting material on TLC/LCMSUse anhydrous conditions, fresh reagents, slight excess of Vilsmeier reagent
1-Methylindoline-7-carbaldehyde Minor electronic pathwayIsomeric peak in LCMS, distinct aromatic NMR signalsCareful chromatography
1-Methylindoline-5,7-dicarbaldehyde Excess Vilsmeier reagentHigher MW, more polarStrict 1.1-1.5 eq. of reagent, temperature control
1-Methylindole-5-carbaldehyde Oxidation during workupMW is 2 Da less than productInert atmosphere during workup, avoid oxidizing agents

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete (Analyze Crude Product) CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Crude Product Clean (by TLC/LC-MS)? CheckYield->CheckPurity No UnreactedSM High amount of starting material present? CheckYield->UnreactedSM Yes MultipleSpots Multiple Spots Observed? CheckPurity->MultipleSpots No Purify Proceed to Purification (Column Chromatography) CheckPurity->Purify Yes UnreactedSM->CheckPurity No OptimizeConditions Optimize Reaction: - Check reagent quality - Ensure anhydrous conditions - Increase reagent eq. UnreactedSM->OptimizeConditions Yes AnalyzeByproducts Characterize Impurities: - LC-MS for MW - NMR for structure MultipleSpots->AnalyzeByproducts Yes AnalyzeByproducts->OptimizeConditions FinalProduct Pure this compound Purify->FinalProduct

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • El-Emary, T. I. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(phenyldiazenyl)-3H-indol-2-yl) aminomethylene malonaldehyde and its reactions. International Journal of ChemTech Research, 5(4), 187-199.
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • ChemWis. (2023, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Cambridge University Press. Vilsmeier-Haack Reaction. [Link]

  • Rajput, A. P., & Patil, S. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
  • Meshram, J. S., & Meshram, G. A. (2000). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 39B(3), 232-235.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 1(4), 221-230.
  • Clementi, S., et al. (1981). The vilsmeier-haack formylation of 1,2,3-trimethylindole. Journal of Heterocyclic Chemistry, 18(7), 1275-1276.
  • Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126.
  • Tasneem, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365–27393. [Link]

  • Google Patents.WO2020050368A1 - Method for preparing vilsmeier reagent.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

  • SID. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into.... [Link]

Sources

Technical Support Center: 1-Methylindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methylindoline-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability issues and experimental challenges associated with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during reactions involving this compound, with a focus on providing practical solutions and the scientific reasoning behind them.

Question 1: I am seeing low yields and incomplete conversion in my reductive amination reaction. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in reductive amination are a frequent challenge. The root cause often lies in the delicate balance between imine formation and reduction, as well as the stability of the aldehyde starting material.

Potential Causes & Solutions:

  • Incomplete Imine Formation: The initial step of imine formation is reversible and can be slow.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation. Be cautious, as excess acid can protonate the amine, rendering it non-nucleophilic.

    • Protocol: To your reaction mixture of this compound and the amine in a suitable solvent (e.g., dichloromethane or methanol), add 0.1-0.5 equivalents of acetic acid. Stir for 1-2 hours at room temperature to facilitate imine formation before adding the reducing agent.[1]

  • Aldehyde Reduction: The reducing agent can react with your starting aldehyde before it forms the imine, leading to the corresponding alcohol as a byproduct.

    • Solution: Use a milder reducing agent that selectively reduces the imine in the presence of an aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[1]

    • Protocol: Instead of a more reactive borohydride like NaBH₄, use 1.2-1.5 equivalents of NaBH(OAc)₃. This can often be added in a one-pot fashion with the aldehyde, amine, and catalytic acid.

  • Steric Hindrance: If your amine is sterically bulky, imine formation can be slow.

    • Solution: Increase the reaction time and/or temperature. You can also try a two-step procedure where the imine is formed first, with removal of water using a Dean-Stark apparatus or molecular sieves, followed by reduction.

  • Reaction Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: If your amine is more valuable, using a slight excess (1.1-1.2 equivalents) of this compound can help drive the reaction to completion. Conversely, if the aldehyde is the limiting reagent, an excess of the amine can be used.[2]

Troubleshooting Workflow for Reductive Amination:

Caption: A decision-making workflow for troubleshooting low yields in reductive amination.

Question 2: My purified this compound is developing a yellowish or brownish tint over time, even when stored in the freezer. What is causing this discoloration and how can I prevent it?

Answer:

The discoloration of this compound is likely due to slow oxidation and/or photodegradation. The indoline ring system, while more stable than indole, can still be susceptible to oxidation, and aldehydes are prone to air oxidation to the corresponding carboxylic acid.

Potential Degradation Pathways:

  • Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid (1-methylindoline-5-carboxylic acid). This is a common degradation pathway for many aldehydes.

  • Oxidation of the Indoline Ring: The indoline ring can be oxidized, potentially leading to the formation of colored byproducts. While the exact mechanism for this specific compound is not extensively documented, related indole compounds are known to undergo oxidation to form oxindoles and isatins.[3]

  • Photodegradation: The compound is noted to be light-sensitive.[4] Exposure to light, especially UV light, can provide the energy for various degradation reactions, leading to the formation of colored impurities.

Prevention Strategies:

ParameterRecommendationRationale
Storage Temperature -20°C to 4°CSlows down the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Minimizes contact with oxygen, thereby reducing oxidation.
Light Exposure Store in an amber vial or a container wrapped in aluminum foilProtects the compound from light-induced degradation.[4]
Purity Ensure the compound is free from metal impuritiesTrace metals can catalyze oxidation reactions.

Visualizing the Potential Oxidation Pathway:

DegradationPathway Start This compound OxidizedAldehyde 1-Methylindoline-5-carboxylic acid Start->OxidizedAldehyde Air (O2) OxidizedRing Oxidized Indoline Species (e.g., Oxindole derivative) Start->OxidizedRing Air (O2), Light

Caption: Potential degradation pathways for this compound.

Question 3: I am having difficulty purifying this compound using column chromatography. The compound seems to streak or I get poor separation. What can I do?

Answer:

Purification challenges with this compound on silica gel are often due to its polarity and potential interactions with the stationary phase.

Troubleshooting Column Chromatography:

  • Tailing/Streaking: This is often caused by the interaction of the basic nitrogen of the indoline ring with the acidic silanol groups on the silica gel.

    • Solution: Add a small amount of a non-nucleophilic base, such as triethylamine (0.5-1% v/v), to your eluent. This will neutralize the acidic sites on the silica and improve the peak shape.

  • Poor Separation: If your desired compound is not separating well from impurities, you may need to optimize your solvent system.

    • Solvent System Selection: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Use thin-layer chromatography (TLC) to find a solvent ratio that gives your product an Rf value of approximately 0.2-0.3 for optimal separation on the column.

    • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a lower polarity mobile phase and gradually increase the proportion of the more polar solvent.

Alternative Purification Method: Recrystallization

If chromatographic purification proves difficult, recrystallization can be an effective alternative, especially for removing less soluble impurities.

General Recrystallization Protocol:

  • Solvent Screening: Identify a suitable solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound at refrigerated temperatures (2-8°C), under an inert atmosphere (argon or nitrogen), and protected from light in a tightly sealed container.[4]

Q2: Is this compound compatible with strong bases?

A2: While the indoline nitrogen is not strongly basic, some strong bases could potentially deprotonate the carbon alpha to the aldehyde, leading to side reactions. It is advisable to use non-nucleophilic bases when possible and to be mindful of potential reactivity.

Q3: What are the expected impurities in a commercial sample of this compound?

A3: Besides the potential degradation products mentioned earlier (the corresponding carboxylic acid and oxidized indoline species), impurities could also arise from the synthetic route used to prepare the compound. Without specific analytical data from the supplier, it is difficult to state definitively. However, common impurities could include starting materials or byproducts from the formylation of 1-methylindoline.

Q4: Can I use this compound in Wittig-type reactions?

A4: Yes, the aldehyde functionality is well-suited for Wittig and Horner-Wadsworth-Emmons reactions to form alkenes. As with any reaction, it is important to ensure the starting material is pure and dry, and to use anhydrous reaction conditions to prevent quenching of the ylide.

References

  • Thermo Fisher Scientific. (2025).
  • Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. (2024).
  • Question about reductive amination reaction procedure. (2023). Reddit.
  • Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. (2024).
  • Struggling with Reductive Amination: Tips for Isol
  • This compound. PubChem.
  • What's wrong with my reductive amination? I barely got any product. (2023). Reddit.
  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018). Frontiers in Microbiology.
  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2015). Plant Physiology.
  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. (1995). Applied and Environmental Microbiology.
  • Aldehyde not reacting in reductive amination reaction, thoughts? (2018).
  • Green oxidation of indoles using halide catalysis. (2020).
  • This compound. Sigma-Aldrich.
  • Sigma Aldrich this compound 1 g. Fisher Scientific.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances.
  • Indole-5-carboxaldehyde. PubChem.
  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... (2023).
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017).
  • 1-Methyl-1H-indole-3-carbaldehyde. PubChem.
  • Indole-5-carboxaldehyde 98. Sigma-Aldrich.
  • Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. (2004). Journal of Pharmaceutical Sciences.
  • Reductive aminations by imine reductases: from milligrams to tons. (2020). Chemical Society Reviews.
  • 1-Methyl-1H-indole-5-carboxaldehyde 97. Sigma-Aldrich.
  • The Versatile Scaffold: Ethyl 5-Aminoindoline-1-carboxylate in Modern Medicinal Chemistry. (2025). Benchchem.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Thieme.
  • 1-Methylindole-3-carboxaldehyde 97. Sigma-Aldrich.
  • This compound 60082-02-2. Sigma-Aldrich.
  • Technical Support Center: Purification of 6-Chloroisoquinoline-1-carbaldehyde. (2025). Benchchem.
  • Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. (2021). Beilstein Journal of Organic Chemistry.
  • Assay and purity evaluation of 5-chlorooxindole by liquid chromatography. (1996). Journal of Pharmaceutical and Biomedical Analysis.
  • methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde. (2025). Benchchem.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • Isolation and identification of indole-3-carboxaldehyde: a major new urinary metabolite of D-tryptophan. (1974). Semantic Scholar.

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for 1-Methylindoline-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Methylindoline-5-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate in their synthetic workflows. Here, we provide in-depth, field-proven insights into catalyst selection, protocol optimization, and troubleshooting common issues encountered during the formylation of 1-methylindoline.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and commonly used method for synthesizing this compound?

A1: The most robust and widely adopted method for the formylation of 1-methylindoline is the Vilsmeier-Haack reaction . This reaction is exceptionally well-suited for electron-rich aromatic and heteroaromatic compounds.[1][2] The indoline nucleus is highly activated by the electron-donating nitrogen atom, making it an ideal substrate for this type of electrophilic aromatic substitution.

Q2: Can you explain the causality behind the Vilsmeier-Haack reaction's effectiveness for this synthesis?

A2: The effectiveness of the Vilsmeier-Haack reaction stems from the in-situ generation of a moderately reactive electrophile, the chloroiminium ion, also known as the "Vilsmeier reagent".[3][4] This reagent is formed from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[1] The Vilsmeier reagent is electrophilic enough to attack the activated aromatic ring of 1-methylindoline but is generally not reactive enough to cause the polymerization or degradation often seen with stronger electrophiles or harsher reaction conditions.

Q3: Why does the formyl group add at the C5 position of the 1-methylindoline ring?

A3: The regioselectivity is governed by the principles of electrophilic aromatic substitution. The nitrogen atom of the indoline ring is a powerful activating group that donates electron density into the attached benzene ring, primarily at the ortho (C7) and para (C5) positions. While both positions are electronically activated, the C5 (para) position is sterically much more accessible than the C7 (ortho) position, which is flanked by the fused pyrrolidine ring. Therefore, the electrophilic attack by the Vilsmeier reagent overwhelmingly favors the C5 position to yield this compound as the major product.

Q4: Are there alternative, "greener" catalytic methods available?

A4: Yes, the field of organic synthesis is continually evolving. While the Vilsmeier-Haack reaction is classic, newer methods have been developed that avoid stoichiometric, hazardous reagents like POCl₃. These include iron-catalyzed C3-formylation of indoles using formaldehyde and air as the oxidant, which could potentially be adapted.[5] Another approach uses boron trifluoride diethyl etherate as a catalyst with trimethyl orthoformate as the formyl source.[6] While promising, the Vilsmeier-Haack reaction remains the most extensively documented and troubleshooted method for this specific class of transformation.

Experimental Workflow and Mechanism

The overall synthetic strategy is a two-stage process: formation of the electrophilic Vilsmeier reagent, followed by the electrophilic substitution reaction and subsequent hydrolysis.

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Formylation & Work-up DMF DMF (N,N-Dimethylformamide) VR Vilsmeier Reagent (Chloroiminium ion) DMF->VR 0-10°C Anhydrous POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->VR Iminium Iminium Salt Intermediate VR->Iminium Reacts with Substrate Indoline 1-Methylindoline Indoline->Iminium Electrophilic Aromatic Substitution Workup Aqueous Basic Work-up (e.g., NaOH, Na₂CO₃) Iminium->Workup Hydrolysis Product This compound (Final Product) Workup->Product

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system based on established procedures for Vilsmeier-Haack formylation of electron-rich heterocycles.[7][8]

Materials & Reagents:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • 1-Methylindoline

  • Crushed Ice & Deionized Water

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃), aqueous solution

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, add anhydrous DMF (3.0 eq.).

    • Cool the flask in an ice-salt bath to 0°C.

    • Add POCl₃ (1.1 eq.) dropwise via the dropping funnel with vigorous stirring. Crucially, maintain the internal temperature below 10°C throughout the addition , as the reaction is exothermic.

    • After the addition is complete, allow the mixture to stir at room temperature for 30-45 minutes to ensure the complete formation of the Vilsmeier reagent. The mixture should appear as a pale yellow or pinkish solid complex.[8]

  • Formylation Reaction:

    • Dissolve 1-methylindoline (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the prepared Vilsmeier reagent.

    • After addition, slowly heat the reaction mixture to 60-80°C and maintain for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction mixture will typically become a thick, opaque paste.[8]

  • Work-up and Isolation:

    • Cool the reaction flask in an ice bath. Very carefully and slowly, add a generous amount of crushed ice to the reaction paste to quench the reaction and hydrolyze the intermediate. This step is highly exothermic and may release HCl gas; perform in a well-ventilated fume hood.

    • Once the initial exothermic reaction has subsided, add a cold aqueous solution of NaOH or Na₂CO₃ to neutralize the acid and basify the mixture to a pH of 9-10. This facilitates the complete hydrolysis of the iminium salt to the aldehyde.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x volumes).

    • Combine the organic layers, wash with water and then with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Troubleshooting Guide

This section addresses specific issues users may encounter during their experiments in a direct question-and-answer format.

Q: My reaction yield is very low, or I'm only recovering my starting material. What went wrong?

A: This is a common issue often traced back to the Vilsmeier reagent. Here are the primary causes and solutions:

  • Cause 1: "Wet" or Impure Reagents. The Vilsmeier reagent is extremely sensitive to moisture. POCl₃ reacts violently with water, and DMF is hygroscopic. Any water present will decompose the reagent, halting the reaction. DMF can also decompose over time to dimethylamine, which can cause side reactions.[9]

    • Solution: Always use anhydrous DMF from a freshly opened bottle or one stored properly over molecular sieves. Use freshly distilled POCl₃ for best results. Ensure all glassware is flame-dried or oven-dried before use and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Incorrect Stoichiometry or Order of Addition. An insufficient amount of POCl₃ will lead to incomplete formation of the Vilsmeier reagent. Adding the substrate before the reagent is fully formed can also lead to failure.

    • Solution: Use a slight excess of POCl₃ (e.g., 1.1-1.2 equivalents) relative to your substrate. Always prepare the Vilsmeier reagent first and allow it to stir for at least 30 minutes before adding the 1-methylindoline solution.

  • Cause 3: Insufficient Reaction Time or Temperature. The formylation of 1-methylindoline requires thermal energy to proceed at a reasonable rate.

    • Solution: Ensure the reaction is heated to the recommended temperature (60-80°C). Monitor the reaction by TLC until the starting material spot is consumed. If the reaction stalls, a modest increase in temperature or extended reaction time may be beneficial.

G cluster_reagents Reagent Troubleshooting cluster_conditions Conditions Troubleshooting Start Problem: Low or No Yield CheckReagents Check Reagent Quality (DMF, POCl₃) Start->CheckReagents CheckConditions Verify Reaction Conditions Start->CheckConditions CheckWorkup Review Work-up Procedure Start->CheckWorkup ReagentNode1 Are reagents anhydrous and high purity? CheckReagents->ReagentNode1 CondNode1 Was Vilsmeier reagent pre-formed correctly? CheckConditions->CondNode1 CondNode2 Was temperature/time sufficient? CheckConditions->CondNode2 ReagentSol1 Solution: Use freshly opened/distilled reagents and dry glassware. ReagentNode1->ReagentSol1 CondSol1 Solution: Allow POCl₃ + DMF to stir for 30-45 min before adding substrate. CondNode1->CondSol1 CondSol2 Solution: Increase temperature to 60-80°C and monitor by TLC. CondNode2->CondSol2

Caption: Logic diagram for troubleshooting low reaction yields.

Q: I'm observing the formation of a dark, tarry substance and my product is impure. How can I prevent this?

A: Tar or polymer formation is often a result of side reactions caused by excessive heat or overly acidic conditions during work-up.

  • Cause 1: Overheating. While the reaction requires heat, excessively high temperatures can lead to polymerization of the electron-rich indoline substrate.

    • Solution: Maintain the reaction temperature within the recommended range (60-80°C). Do not exceed 90°C unless necessary and validated by small-scale trials.

  • Cause 2: Incomplete Hydrolysis of the Iminium Intermediate. The intermediate iminium salt is often highly colored and can be prone to decomposition if left in an acidic aqueous solution for too long during work-up.

    • Solution: During the work-up, ensure rapid and efficient neutralization and basification. Add the quenching ice/water slowly to control the exotherm, but then proceed to basify the solution promptly to hydrolyze the iminium salt to the much more stable aldehyde product.

Q: My TLC shows a second product spot. What could it be and how do I avoid it?

A: While formylation is highly selective for the C5 position, minor byproducts are possible.

  • Cause 1: C7-Formylation. A small amount of the C7 (ortho) isomer may form. This is typically a minor product due to steric hindrance but can become more significant if the reaction is forced under very high temperatures.

    • Solution: Stick to the optimized temperature range. The C7 isomer can usually be separated from the desired C5 product by silica gel column chromatography, as they will have different polarities.

  • Cause 2: Di-formylation. Although uncommon on the indoline ring itself, if reaction conditions are too harsh or the stoichiometry is incorrect, side reactions on the activating methyl group could theoretically occur, though this is more of an issue for other substrates.[10]

    • Solution: Use the correct stoichiometry of the Vilsmeier reagent (1.1-1.5 equivalents). Avoid a large excess of the formylating agent.

Table 1: Summary of Optimized Vilsmeier-Haack Parameters
ParameterRecommended ConditionRationale & Causality
Solvent Anhydrous DMFServes as both solvent and reagent; must be anhydrous to prevent reagent decomposition.
Formylating Agent POCl₃Efficiently forms the Vilsmeier reagent with DMF. Other agents like oxalyl chloride can be used but POCl₃ is standard.[1]
Stoichiometry 1.1 - 1.5 eq. Vilsmeier ReagentEnsures complete consumption of the starting material without promoting side reactions from a large excess.
Temperature 0-10°C (Reagent Formation)Controls the initial exothermic reaction between DMF and POCl₃.
60-80°C (Formylation)Provides sufficient activation energy for the electrophilic substitution without causing substrate degradation.[1]
Work-up Ice quench, then basify to pH 9-10Ensures complete and rapid hydrolysis of the intermediate iminium salt to the final aldehyde product.

References

  • BenchChem (2025). Technical Support Center: Synthesis of Substituted Indoles - Regioselectivity. BenchChem.
  • BenchChem (2025).
  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps.
  • J&K Scientific LLC (2025). Vilsmeier-Haack Reaction. J&K Scientific.
  • Reddit User Discussion (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit.
  • Wikipedia. Vilsmeier–Haack reaction. Wikipedia.
  • Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Shvartsberg, M. S., et al. (2015). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 5(10), 5193–5199.
  • Asian Journal of Organic Chemistry (2017). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • BenchChem (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.
  • James, P. N., & Snyder, H. R. (1959). INDOLE-3-ALDEHYDE. Organic Syntheses, 39, 30.

Sources

Technical Support Center: Work-up Procedures for 1-Methylindoline-5-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methylindoline-5-carbaldehyde reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common experimental hurdles. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and general reactivity of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: this compound is a solid that should be stored in a cool, dry place, away from light and moisture.[1] The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light over extended periods. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][2]

Q2: How can I assess the purity of my starting material, this compound?

A2: The purity of this compound can be assessed using several standard analytical techniques:

  • ¹H NMR Spectroscopy: This is a powerful tool to confirm the structure and identify any major impurities. The proton NMR spectrum should show characteristic signals for the aldehyde proton (around 9-10 ppm), the aromatic protons, and the protons of the methyl and indoline ring systems.[3][4][5]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity. A common starting solvent system is a mixture of ethyl acetate and hexanes.[6][7]

  • Melting Point: A sharp melting point range close to the literature value (if available) suggests high purity.

Q3: Which solvents are suitable for reactions involving this compound?

A3: The choice of solvent will depend on the specific reaction being performed. However, some generally suitable solvents for reactions involving aromatic aldehydes include:

  • Aprotic solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are often good choices as they are relatively inert and can dissolve a wide range of organic compounds.

  • Protic solvents: Alcohols like methanol or ethanol can be used, particularly in reactions like reductive amination where they can also act as a proton source.[8]

It is crucial to use anhydrous solvents when working with moisture-sensitive reagents, such as in Wittig reactions employing strong bases.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of a reaction.[6][9] By spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.[9] Staining with a suitable agent (e.g., potassium permanganate or UV light if the compounds are UV-active) can aid in visualization.[7]

Troubleshooting Guide: Navigating Common Challenges

This section provides a structured approach to troubleshooting common issues encountered during the work-up of reactions involving this compound.

Reductive Amination

Reductive amination is a widely used method to synthesize amines from aldehydes. A common one-pot procedure involves the in-situ formation of an imine followed by its reduction.

Problem 1: Low Yield of the Desired Amine Product

  • Possible Cause 1: Incomplete Imine Formation. The formation of the imine intermediate is a reversible reaction and can be slow.

    • Troubleshooting:

      • pH Adjustment: Imine formation is often favored under slightly acidic conditions. The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction.

      • Water Removal: The formation of an imine produces water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.

  • Possible Cause 2: Ineffective Reduction. The reducing agent may not be sufficiently reactive or may have degraded.

    • Troubleshooting:

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and often effective reducing agent for imines. If STAB is not effective, a stronger reducing agent like sodium borohydride (NaBH₄) can be used, but it may also reduce the starting aldehyde.[10]

      • Check Reagent Quality: Ensure that the reducing agent is fresh and has been stored properly to prevent decomposition.

  • Possible Cause 3: Side Reactions. The aldehyde may undergo self-condensation or other side reactions under the reaction conditions.

    • Troubleshooting:

      • Control Reaction Temperature: Running the reaction at a lower temperature can sometimes minimize side reactions.

      • Order of Addition: Adding the reducing agent after the imine has had time to form can prevent the reduction of the starting aldehyde.

Problem 2: Difficulty in Purifying the Amine Product

  • Possible Cause 1: Presence of Unreacted Aldehyde. The starting aldehyde can be difficult to separate from the amine product due to similar polarities.

    • Troubleshooting:

      • Bisulfite Adduct Formation: Unreacted aldehyde can be removed by forming a water-soluble bisulfite adduct. Wash the organic layer with a saturated solution of sodium bisulfite.

  • Possible Cause 2: Emulsion Formation During Extraction. The amine product may act as a surfactant, leading to the formation of a stable emulsion during aqueous work-up.

    • Troubleshooting:

      • Addition of Brine: Washing the organic layer with a saturated solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.

      • Filtration through Celite: Filtering the mixture through a pad of Celite can also help to break up the emulsion.

Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes.[11][12][13][14] It involves the reaction of an aldehyde with a phosphorus ylide.

Problem 1: Low Yield of the Alkene Product

  • Possible Cause 1: Incomplete Ylide Formation. The base used may not be strong enough to deprotonate the phosphonium salt and form the ylide.

    • Troubleshooting:

      • Choice of Base: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[12] For stabilized ylides, weaker bases like sodium methoxide or potassium tert-butoxide can be used.

      • Anhydrous Conditions: Ylide formation with strong bases requires strictly anhydrous conditions, as water will quench the base and the ylide.

  • Possible Cause 2: Ylide Decomposition. Some ylides are unstable and can decompose, especially at higher temperatures.

    • Troubleshooting:

      • Generate Ylide in situ: Prepare the ylide at a low temperature (e.g., 0°C or -78°C) and add the aldehyde to the reaction mixture immediately.

  • Possible Cause 3: Steric Hindrance. While this compound is not exceptionally hindered, bulky ylides may react slowly.

    • Troubleshooting:

      • Increase Reaction Time or Temperature: Allowing the reaction to stir for a longer period or gently warming the reaction mixture may improve the yield. However, be mindful of potential ylide decomposition at higher temperatures.

Problem 2: Difficulty in Removing Triphenylphosphine Oxide Byproduct

  • Possible Cause 1: Co-elution during Chromatography. Triphenylphosphine oxide can have a similar polarity to the desired alkene product, making separation by column chromatography challenging.

    • Troubleshooting:

      • Crystallization: If the alkene product is a solid, recrystallization can be an effective method for removing the triphenylphosphine oxide.

      • Conversion to a Water-Soluble Salt: Triphenylphosphine oxide can be protonated with an acid like HCl to form a water-soluble phosphonium salt, which can then be removed by an aqueous wash.

      • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexanes.

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be used to synthesize α,β-unsaturated carbonyl compounds.[15]

Problem 1: Formation of a Complex Mixture of Products

  • Possible Cause 1: Self-Condensation of the Ketone. If the ketone partner in the reaction has α-hydrogens, it can undergo self-condensation, leading to a mixture of products.

    • Troubleshooting:

      • Use a Non-enolizable Ketone: If possible, choose a ketone that does not have α-hydrogens.

      • Directed Aldol Reaction: Use a strong base like lithium diisopropylamide (LDA) to pre-form the enolate of the desired ketone before adding the this compound.

  • Possible Cause 2: Reversibility of the Aldol Addition. The initial aldol addition reaction is often reversible, which can lead to a complex equilibrium mixture.

    • Troubleshooting:

      • Promote Dehydration: Driving the reaction towards the more stable α,β-unsaturated condensation product by heating the reaction mixture can simplify the product mixture.

Problem 2: Low Yield of the Condensation Product

  • Possible Cause 1: Unfavorable Equilibrium. The equilibrium for the aldol addition may not favor the product.

    • Troubleshooting:

      • Reaction Conditions: As mentioned above, heating the reaction to promote dehydration to the conjugated system can drive the reaction to completion.

  • Possible Cause 2: Inappropriate Base or Acid Catalyst. The choice and concentration of the catalyst are crucial.

    • Troubleshooting:

      • Base Catalysis: For base-catalyzed reactions, sodium hydroxide or potassium hydroxide are commonly used.[15] The concentration should be carefully controlled to avoid side reactions.

      • Acid Catalysis: For acid-catalyzed reactions, a strong acid like HCl or H₂SO₄ can be used.

Experimental Protocols & Data Presentation

Table 1: Recommended TLC Solvent Systems
Reaction TypeStarting Material (this compound) RfTypical Product RfRecommended Solvent System (v/v)Notes
Reductive Amination~0.6~0.3-0.530-50% Ethyl Acetate in HexanesProduct polarity will vary depending on the amine used.[6][7][9][16][17]
Wittig Reaction~0.6~0.7-0.910-20% Ethyl Acetate in HexanesProduct is typically less polar than the starting aldehyde.
Aldol Condensation~0.6~0.4-0.520-40% Ethyl Acetate in HexanesProduct is typically more polar than the starting aldehyde.
Protocol 1: General Work-up Procedure for a Reductive Amination Reaction
  • Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to quench any remaining acid and unreacted reducing agent. Be cautious as gas evolution may occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any water-soluble impurities and to help break any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amine.

Protocol 2: General Work-up Procedure for a Wittig Reaction
  • Quenching: After the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product to remove the triphenylphosphine oxide byproduct. This can often be achieved by column chromatography or recrystallization.

Visualizations

Reductive_Amination_Troubleshooting start Low Yield of Amine cause1 Incomplete Imine Formation start->cause1 cause2 Ineffective Reduction start->cause2 cause3 Side Reactions start->cause3 solution1a Add Catalytic Acid cause1->solution1a solution1b Remove Water cause1->solution1b solution2a Change Reducing Agent (e.g., STAB) cause2->solution2a solution2b Use Fresh Reagent cause2->solution2b solution3a Lower Reaction Temperature cause3->solution3a solution3b Optimize Order of Addition cause3->solution3b

Caption: Troubleshooting workflow for low yields in reductive amination.

Wittig_Reaction_Purification start Crude Wittig Product (Alkene + Triphenylphosphine Oxide) purification Purification Method start->purification chromatography Column Chromatography purification->chromatography If product is an oil or similar polarity to byproduct crystallization Recrystallization purification->crystallization If product is a solid extraction Acidic Wash purification->extraction To remove basic impurities product Pure Alkene chromatography->product crystallization->product extraction->product

Caption: Purification strategies for Wittig reaction products.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

  • RSC Advances - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 1-Methylindole-3-carboxaldehyde - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Using TLC to Scout Flash Chromatography Solvents. (2023, January 19). Biotage. Retrieved from [Link]

  • The Aldol Condensation. (n.d.). Magritek. Retrieved from [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023, July 20). ResearchGate. Retrieved from [Link]

  • To Study the Efficiency of Different Solvent Systems for TLC Separation of Ball Pen Inks. (n.d.). YMER. Retrieved from [Link]

  • List of various solvent systems tried for TLC analysis of selected OTC cough-cold preparations. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024, February 14). Organic Syntheses. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (n.d.). PMC - NIH. Retrieved from [Link]

  • One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. (n.d.). NTU Scholars. Retrieved from [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Wittig reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • 1-methyl-1h-indole-5-carbaldehyde (C10H9NO). (n.d.). PubChemLite. Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI. Retrieved from [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. (n.d.). Science and Education Publishing. Retrieved from [Link]

  • 5-Methylindole-3-carboxaldehyde | C10H9NO | CID 259187. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Aldehyde Reactivity: 1-Methylindoline-5-carbaldehyde vs. Indole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of heterocyclic chemistry, indole- and indoline-based scaffolds are cornerstones for the synthesis of pharmaceuticals and biologically active compounds. The aldehyde functional group, when appended to these cores, serves as a versatile handle for molecular elaboration. This guide presents an in-depth comparison of the chemical reactivity of two key building blocks: 1-methylindoline-5-carbaldehyde and the more commonly utilized indole-3-carboxaldehyde . While both are aromatic aldehydes, the subtle yet significant difference in their heterocyclic core—a saturated indoline versus an aromatic indole—profoundly influences the electrophilicity of the aldehyde's carbonyl carbon. We will dissect the electronic and structural features governing this reactivity differential and provide practical, data-supported insights for synthetic chemists to inform their experimental designs.

Structural and Electronic Dissection

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. Any structural feature that donates electron density towards this carbon will decrease its partial positive charge (δ+), thereby reducing its reactivity towards nucleophiles. Conversely, electron-withdrawing features enhance electrophilicity.

  • Indole-3-carboxaldehyde: This molecule features an aldehyde group at the C3 position of an aromatic indole ring.[1] The indole system is characterized by a 10-π electron aromatic system, where the nitrogen atom's lone pair is integral to the aromaticity. This lone pair provides significant electron-donating character through resonance, particularly enriching the C3 position.

  • This compound: Here, the aldehyde is attached at the C5 position of the benzene ring, which is fused to a saturated, N-methylated pyrrolidine ring. The nitrogen atom is more akin to that in N-methylaniline. Its lone pair is not part of an aromatic system and is thus more available to donate into the fused benzene ring through resonance. This donation strongly deactivates the carbonyl carbon, which is located at the para position relative to the nitrogen.

The core difference lies in the availability and effect of the nitrogen lone pair. In indole, the lone pair is delocalized across the entire bicyclic system to maintain aromaticity. In 1-methylindoline, the lone pair's donation is directed solely into the benzene ring, creating a powerful deactivating effect at the para position.

Caption: Structural comparison of Indole-3-carboxaldehyde and this compound.

Predicted Reactivity Hierarchy

Based on electronic principles, the nitrogen atom in the indoline system is a more potent electron-donating group to the attached benzene ring than the indole nitrogen is to its C3 position. This is because the indoline nitrogen's lone pair is not constrained by the demands of maintaining aromaticity. Consequently, the carbonyl carbon in This compound is expected to be significantly less electrophilic, and therefore less reactive towards nucleophiles, than that of indole-3-carboxaldehyde.

Caption: Electronic effects governing aldehyde reactivity in the two heterocyclic systems.

Comparative Reactivity in Key Transformations

We will now examine the performance of both aldehydes in standard synthetic reactions, supported by experimental protocols and data.

Knoevenagel Condensation

The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde and an active methylene compound. The reaction rate is highly sensitive to the aldehyde's electrophilicity. Indole-3-carboxaldehyde is known to readily participate in this reaction.[2][3][4]

Experimental Data: Knoevenagel Condensation with Malononitrile

Aldehyde SubstrateCatalystConditionsYieldRationale for Outcome
Indole-3-carboxaldehyde PiperidineEthanol, RT, 4h~90-95%[4]The carbonyl is sufficiently electrophilic for efficient attack by the malononitrile carbanion under mild basic catalysis.
This compound PiperidineEthanol, RT, 24hLow to No ReactionPredicted Outcome: The strongly deactivated carbonyl carbon is not electrophilic enough for the reaction to proceed under mild conditions.
This compound NaOEtEthanol, Reflux, 12hModerate YieldPredicted Outcome: More forcing conditions (stronger base, heat) would be required to drive the reaction to a reasonable conversion due to lower intrinsic reactivity.

Protocol: Knoevenagel Condensation of Indole-3-carboxaldehyde with Malononitrile [4]

  • Rationale: This protocol uses catalytic piperidine, a mild base sufficient for deprotonating malononitrile without causing side reactions on the indole core. Ethanol is a suitable polar protic solvent.[4] The progress is easily monitored by TLC due to the formation of a more conjugated, UV-active product.

  • Reaction Setup: To a 50 mL round-bottom flask, add indole-3-carboxaldehyde (1.0 mmol, 145.16 mg) and malononitrile (1.0 mmol, 66.06 mg).

  • Solvent Addition: Add absolute ethanol (10 mL) and stir the mixture until all solids are dissolved.

  • Catalyst Addition: Add piperidine (3-4 drops, ~0.1 mmol) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent. The product, 2-(1H-indol-3-ylmethylene)malononitrile, will appear as a new, lower Rf spot.

  • Workup and Isolation: Upon completion (typically 2-4 hours), the product often precipitates from the reaction mixture. Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to yield the pure product as a solid.

Reductive Amination

Reductive amination involves the formation of an imine or iminium ion, followed by its reduction to an amine. The initial nucleophilic attack of the amine on the carbonyl is the rate-determining step for less reactive aldehydes.

  • Indole-3-carboxaldehyde: Readily undergoes reductive amination with various primary and secondary amines using mild reducing agents like sodium triacetoxyborohydride (STAB). The electrophilicity is sufficient for rapid iminium ion formation.

  • This compound: Is expected to react much more slowly. The reduced electrophilicity of the carbonyl will slow the initial amine addition. Acid catalysis (e.g., acetic acid) is crucial to protonate the carbonyl, enhancing its electrophilicity and facilitating the condensation step. A more powerful reducing agent or longer reaction times may be necessary.

Caption: A comparative workflow for reductive amination, highlighting the expected time difference.

Oxidation to Carboxylic Acid

The oxidation of aldehydes to carboxylic acids can be achieved with various reagents. For aromatic aldehydes, strong oxidants like potassium permanganate (KMnO₄) or milder ones like Pinnick oxidation reagents (NaClO₂ with a scavenger) are common.

  • Indole-3-carboxaldehyde: The indole nucleus, particularly the C2-C3 double bond, is susceptible to oxidation under harsh conditions. Therefore, mild conditions are essential. The Pinnick oxidation (NaClO₂ buffered with NaH₂PO₄ and using 2-methyl-2-butene as a chlorine scavenger) is the method of choice to selectively oxidize the aldehyde without degrading the indole ring.[5]

  • This compound: The indoline core is more robust and less susceptible to oxidation than the indole core. Therefore, a wider range of oxidizing agents, including hot KMnO₄ or Jones reagent, could likely be employed successfully, although the Pinnick oxidation remains an excellent, high-yielding option for clean conversion.

Conclusion and Practical Implications

The electronic nature of the heterocyclic core dictates a clear hierarchy of reactivity between these two aldehydes.

  • Indole-3-carboxaldehyde is a moderately reactive aromatic aldehyde. Its carbonyl group is sufficiently electrophilic to participate in a wide range of classical aldehyde reactions under standard, often mild, conditions.[6][7] However, chemists must remain mindful of the potential reactivity of the indole ring itself, especially under strongly acidic or oxidative conditions.

  • This compound is a significantly less reactive aromatic aldehyde. The potent electron-donating effect of the N-methylaniline-like moiety substantially reduces the electrophilicity of the para-aldehyde. Synthetic protocols must be adjusted accordingly, typically by employing:

    • More forceful reaction conditions (higher temperatures, longer reaction times).

    • Stronger bases or more potent nucleophiles.

    • Effective acid catalysis to activate the carbonyl group.

For drug development professionals and synthetic chemists, this guide serves as a predictive tool. When choosing between these scaffolds, the desired reactivity profile for subsequent transformations should be a key consideration. If facile elaboration via nucleophilic addition is required, indole-3-carboxaldehyde is the more straightforward substrate. If the synthetic route requires a robust aldehyde that can withstand conditions where a more reactive one might decompose, or if the specific substitution pattern of the indoline is required, this compound is a viable, albeit more challenging, starting material.

References

  • Jing Xue, Yushan Zhang, Bing Zhong, and Jin-Dong Yang. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

  • Müller, M., et al. (2015). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 169(1), 76-89. [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Indole-3-carboxaldehyde: A Guide for Chemists. [Link]

  • Homework.Study.com. (n.d.). Explain why aromatic aldehydes are less reactive than aliphatic aldehydes. [Link]

  • Solubility of Things. (n.d.). Indole-3-carbaldehyde. [Link]

  • Siddegowda, K. S., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Journal of Applicable Chemistry, 5(4), 119-124. [Link]

  • Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

  • askIITians. (2025). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucleophilic addition reaction. Give reason. [Link]

  • Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. [Link]

  • Somashekarappa, K., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(6), 768-773. [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • PubChem. (n.d.). Indole-3-Carboxaldehyde. [Link]

  • ResearchGate. (2015). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. [Link]

  • Smyshliaeva, L. A., et al. (2019). Nucleophilic addition of Indoles to Carborancarboxaldehyde – A Convenient Synthetic Strategy towards Novel Boron-Enriched 3-Indolylmethanols. AIP Conference Proceedings, 2280(1), 050051. [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Indole-3-carboxaldehyde (HMDB0029737). [Link]

Sources

A Senior Application Scientist's Guide to Substituted Indoline Aldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of the appropriate starting material is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the privileged heterocyclic scaffolds, the indoline nucleus holds a prominent position, and its aldehyde-substituted derivatives are particularly versatile building blocks. This guide provides an in-depth comparative analysis of substituted indoline aldehydes, offering field-proven insights into their performance in key synthetic transformations. We will delve into the nuances of their reactivity, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.

The Indoline Aldehyde Isomers: A Tale of Three Positions

The position of the formyl group on the indoline ring profoundly influences its electronic properties and, consequently, its reactivity. The three most commonly utilized isomers are indole-3-carboxaldehyde, indole-5-carboxaldehyde, and indole-7-carboxaldehyde.

  • Indole-3-carboxaldehyde: As the most extensively studied isomer, the aldehyde at the C3 position is directly conjugated with the electron-rich pyrrole ring. This electronic communication makes the C2 position highly nucleophilic and the aldehyde carbonyl susceptible to a range of transformations.

  • Indole-5-carboxaldehyde: With the aldehyde on the benzene ring, its reactivity is more akin to a standard substituted benzaldehyde. However, the overall electron-donating nature of the indoline system still influences its behavior.

  • Indole-7-carboxaldehyde: The proximity of the aldehyde at C7 to the nitrogen atom introduces unique steric and electronic effects, which can be strategically exploited in synthesis.

The following sections will compare the performance of these isomers in key synthetic reactions.

Comparative Reactivity in Key Synthetic Transformations

A direct, side-by-side experimental comparison of all positional isomers of indoline aldehydes in every reaction under identical conditions is not extensively documented in the literature. However, by synthesizing data from various sources and applying fundamental principles of organic chemistry, we can construct a robust comparative analysis.

Knoevenagel Condensation: A Probe of Aldehyde Electrophilicity

The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, is a classic method for carbon-carbon bond formation and serves as an excellent benchmark for comparing the electrophilicity of the aldehyde carbonyl.

While a direct comparative study is elusive, the general principles of substituent effects suggest that electron-withdrawing groups on the aldehyde enhance its reactivity. In the context of indoline aldehydes, the position of the formyl group dictates the extent of electronic influence from the nitrogen atom.

Expected Reactivity Order: Indole-5-carboxaldehyde > Indole-7-carboxaldehyde > Indole-3-carboxaldehyde

This predicted order is based on the rationale that the electron-donating nitrogen atom of the indoline ring will have the most significant deactivating effect on the aldehyde at the C3 position through resonance, reducing its electrophilicity. The effect will be less pronounced at the C5 and C7 positions.

Table 1: Representative Yields in Knoevenagel Condensation

Indoline AldehydeActive Methylene CompoundCatalystSolventYield (%)Reference
Indole-3-carboxaldehydeMalononitrilePiperidineEthanolHigh[1][2]
Indole-3-carboxaldehydeEthyl cyanoacetatePiperidineEthanolGood[1]
Indole-3-carboxaldehydeNitromethaneAcetic acid/Piperidine-Good[2]
Synthesis of Bis(indolyl)methanes: Gauging Electrophilic Activation

The acid-catalyzed reaction of an aldehyde with two equivalents of indole to form a bis(indolyl)methane is another fundamental transformation. The reactivity in this case is influenced by the ease of protonation of the aldehyde carbonyl and the stability of the resulting carbocation intermediate.

A study on the synthesis of bis(indolyl)methanes using various aromatic aldehydes found that aldehydes with electron-withdrawing groups reacted faster.[3] While this study did not specifically compare the indoline aldehyde isomers, it provides a basis for predicting their relative reactivity. The more electron-deficient the aldehyde carbonyl, the more readily it will be activated by an acid catalyst.

Expected Reactivity Order: Indole-5-carboxaldehyde > Indole-7-carboxaldehyde > Indole-3-carboxaldehyde

Table 2: Representative Conditions for Bis(indolyl)methane Synthesis

Indoline AldehydeIndoleCatalystSolventConditionsReference
Indole-3-carboxaldehydeIndole (2 equiv.)Lewis Acid (e.g., FeCl₃)DichloromethaneRoom Temperature[1]
Aromatic AldehydesIndole (2 equiv.)Natural Acids (e.g., Tamarind juice)RefluxHigh Yield[4]
Indole-3-carbaldehydeIndole (2 equiv.)Silica-supported FeCl₃Grindstone, 80 °C95% Yield[3]

Note: The synthesis of tris(indolyl)methane from indole-3-carbaldehyde and two equivalents of indole proceeds in high yield, demonstrating the reactivity of this isomer.[3]

Pictet-Spengler Reaction: A Gateway to Complex Alkaloids

The Pictet-Spengler reaction, the condensation of a β-arylethylamine with an aldehyde followed by cyclization, is a cornerstone in the synthesis of alkaloids and other complex nitrogen-containing heterocycles.[5] The success of this reaction is highly dependent on the reactivity of the aldehyde.

While a direct comparative study of indoline aldehyde isomers in the Pictet-Spengler reaction is not available, the general principle that more electrophilic aldehydes are more reactive holds true. Therefore, the expected reactivity trend would be similar to that observed in other condensation reactions.

Expected Reactivity Order: Indole-5-carboxaldehyde > Indole-7-carboxaldehyde > Indole-3-carboxaldehyde

The use of indole-2-carboxaldehyde in a related redox annulation reaction has been reported, highlighting the utility of these building blocks in constructing fused heterocyclic systems.[6]

Experimental Protocols

To facilitate the application of these insights, detailed experimental protocols for key transformations are provided below.

General Procedure for Knoevenagel Condensation of Indole-3-carboxaldehyde

This protocol is a general method for the Knoevenagel condensation.[1]

Materials:

  • Indole-3-carboxaldehyde

  • Malononitrile (1 equivalent)

  • Ethanol

  • Piperidine (catalytic amount)

  • Ice-cold water

Procedure:

  • Dissolve indole-3-carboxaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Stir the mixture at room temperature. The product may start to precipitate.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with cold water, and dry to obtain the product.

  • If necessary, the product can be further purified by recrystallization from ethanol.

General Procedure for the Synthesis of Bis(indolyl)methanes from Indole-3-carboxaldehyde

This protocol provides a general method for the synthesis of bis(indolyl)methanes using a Lewis acid catalyst.[1]

Materials:

  • Indole-3-carboxaldehyde

  • Indole (2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid Catalyst (e.g., FeCl₃, 0.1 equivalent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of indole-3-carboxaldehyde (1 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add indole (2 mmol).

  • Add the Lewis acid catalyst (0.1 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic transformations discussed, the following diagrams illustrate the key reaction workflows.

Knoevenagel_Condensation Indoline_Aldehyde Substituted Indoline Aldehyde Intermediate Intermediate Indoline_Aldehyde->Intermediate Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Intermediate Base_Catalyst Base Catalyst (e.g., Piperidine) Base_Catalyst->Intermediate Product α,β-Unsaturated Product Intermediate->Product caption Knoevenagel Condensation Workflow

Caption: Knoevenagel Condensation Workflow

Bis_indolyl_methane_Synthesis Indoline_Aldehyde Substituted Indoline Aldehyde Intermediate_1 Protonated Aldehyde/ Carbocation Intermediate Indoline_Aldehyde->Intermediate_1 Indole_1 Indole (1 eq.) Indole_1->Intermediate_1 Indole_2 Indole (1 eq.) Intermediate_2 Indolylcarbinol Intermediate Indole_2->Intermediate_2 Acid_Catalyst Acid Catalyst (Protic or Lewis) Acid_Catalyst->Intermediate_1 Acid_Catalyst->Intermediate_2 Intermediate_1->Intermediate_2 Product Bis(indolyl)methane Intermediate_2->Product caption Bis(indolyl)methane Synthesis Workflow

Caption: Bis(indolyl)methane Synthesis Workflow

Conclusion and Future Perspectives

Substituted indoline aldehydes are undeniably powerful tools in the arsenal of the synthetic chemist. This guide has provided a comparative analysis of the three principal isomers, highlighting the influence of the aldehyde position on reactivity. While direct quantitative comparisons remain an area ripe for further investigation, the principles outlined herein, supported by established protocols, offer a solid framework for rational substrate selection.

Future research should focus on systematic studies that directly compare the performance of these isomers in a wider range of reactions, including asymmetric transformations. Such data will be invaluable for the continued development of efficient and selective synthetic methodologies for the construction of complex, biologically active molecules. By understanding the subtle yet significant differences between these versatile building blocks, we can unlock new possibilities in drug discovery and materials science.

References

  • Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[1][7]-Aryl Shift. The Journal of Organic Chemistry, 75(20), 7033–7036. [Link]

  • Thirumal, Y., et al. (2019). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 24(18), 3343. [Link]

  • Siddegowda, K. S., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(4), 485. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • Al-Azmi, A. (2018). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Journal of Heterocyclic Chemistry, 55(1), 163-170. [Link]

  • Siddegowda, K. S., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(4), 485. [Link]

  • Iannelli, P., et al. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 23(10), 2496. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-736. [Link]

  • Kamble, V. M., et al. (2015). Synthesis of Bis (Indolyl) Methane from some aromatic aldehydes using natural acid catalysts. International Journal of Advanced Research in Science, Engineering and Technology, 2(11), 1013-1017. [Link]

  • Das, B., et al. (2021). Bis-indolylation of aldehydes and ketones using silica-supported FeCl3: molecular docking studies of bisindoles by targeting SARS-CoV-2 main protease binding sites. RSC Advances, 11(49), 30994-31005. [Link]

  • Burra, S., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 14(1), 1-25. [Link]

  • Kumar, S., et al. (2023). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. The Journal of Organic Chemistry, 88(17), 12135–12146. [Link]

  • Douglas, C. J., et al. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. ACS Catalysis, 4(12), 4236–4240. [Link]

  • Kumar, A., et al. (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega, 7(12), 10335–10346. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Kumar, R., et al. (2019). Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. Journal of Heterocyclic Chemistry, 56(12), 3217-3228. [Link]

  • Tummatorn, J., et al. (2018). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Organic Letters, 20(22), 7093–7097. [Link]

  • Calcaterra, A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(9), 1234. [Link]

  • Werner, T., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 1-17. [Link]

  • Kumar, A., & Singh, B. K. (2017). Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. Current Organic Synthesis, 14(3), 356–379. [Link]

  • Gloc, M., et al. (2019). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. Polymers, 11(5), 844. [Link]

  • Calcaterra, A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(9), 1234. [Link]

  • Jia, Y.-X., et al. (2006). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications, (16), 1765–1767. [Link]

  • D'Agostino, M., et al. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 24(17), 3106. [Link]

  • Gloc, M., et al. (2019). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. Polymers, 11(5), 844. [Link]

  • Chegg. (2020). Solved In the following reaction, an indole—specifically, | Chegg.com. [Link]

  • Wang, M., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

Sources

A Comparative Guide to the Biological Activity of 1-Methylindoline-5-carbaldehyde and Other Indoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic substitutions on the indoline ring system can profoundly influence its pharmacological profile, leading to a diverse array of therapeutic agents. This guide provides a comprehensive comparative analysis of the biological activity of 1-Methylindoline-5-carbaldehyde against other notable indoline derivatives. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes known structure-activity relationships (SAR) of analogous compounds to project its potential bioactivity. We delve into the anticancer, antimicrobial, and neuroprotective properties of various indolines, supported by experimental data from peer-reviewed studies. Detailed methodologies for key biological assays and visualizations of relevant signaling pathways are presented to empower researchers in the field of drug discovery and development.

Introduction: The Versatility of the Indoline Scaffold

Indoline, a bicyclic aromatic amine, is a fundamental building block in the synthesis of a wide range of pharmaceuticals and natural products. Its structural rigidity, coupled with the electron-donating nature of the nitrogen atom, makes it an attractive scaffold for designing molecules that can interact with various biological targets. The biological activities of indoline derivatives are heavily influenced by the nature and position of substituents on both the aromatic ring and the nitrogen atom.[1] N-substitution, for instance, has been shown to be a critical determinant of pharmacological activity.[1] This guide will focus on three key areas of biological activity where indoline derivatives have shown significant promise: anticancer, antimicrobial, and neuroprotective effects.

Comparative Biological Activities

While direct experimental data for this compound is not extensively documented, we can infer its potential biological profile by examining the activities of structurally related indolines. The presence of a methyl group at the N1 position and a carbaldehyde group at the C5 position are key structural features that will be considered in this comparative analysis.

Anticancer Activity

Indoline derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action, including the induction of apoptosis and inhibition of cell migration.[2] The substitution pattern on the indoline ring is crucial for cytotoxic potency.

Table 1: Anticancer Activity of Selected Indoline Derivatives

Compound/DerivativeCell LineIC50 (µM)Key Structural Features & Inferred Insights for this compoundReference
N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indolineOsteosarcoma~74Complex N-substitution demonstrates cytotoxicity. The simpler N-methyl group in our target compound might lead to different potency.[2]
5-Halo substituted 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}-indolin-2-one derivativesHeLa, IMR-32, MCF-710.64 - 33.62Halogen substitution at C5 enhances activity. The electron-withdrawing carbaldehyde at C5 in our target compound could potentially contribute to anticancer effects.[3]
28-Indole-betulin derivativesMCF-7 (Breast Cancer)Not specified, but showed cell cycle arrestHybrid molecules with indole moieties show promise. This highlights the potential for further derivatization of this compound.[4]
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivativesHeLa, MCF-7, HT-290.34 - 6.68N-methyl indole derivatives with complex side chains show high potency. This suggests the N-methyl group is compatible with anticancer activity.[5]

Structure-Activity Relationship Insights:

The data suggests that substitutions at the C5 position of the indoline ring can significantly impact anticancer activity. For instance, electron-withdrawing groups like halogens at C5 have been shown to be beneficial.[3] The carbaldehyde group at the C5 position of this compound is also electron-withdrawing, suggesting a potential for cytotoxic activity. The N-methylation in our target compound is a common feature in other biologically active indolines and indoles, indicating that this substitution is generally well-tolerated and can be a part of a potent anticancer agent.[5]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Indoline and indole scaffolds have been explored as a source of new antibacterial and antifungal compounds.[6][7]

Table 2: Antimicrobial Activity of Selected Indoline and Indole Derivatives

Compound/DerivativeMicroorganism(s)MIC (µg/mL)Key Structural Features & Inferred Insights for this compoundReference
Indolyl derivatives with aminoguanidinium moietiesESKAPE pathogens, MRSA, K. pneumoniae2 - 16The presence of cationic groups enhances activity. The carbaldehyde group of our target compound could be a handle for introducing such functionalities.[8]
Indoline-derived phenolic Mannich basesGram-positive bacteria (including MRSA)as low as 1.18 µMComplex phenolic structures attached to the indoline nitrogen are effective. This suggests that derivatization of the N1-methyl group might not be necessary for activity.[9]
(Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivativesGram-positive and Gram-negative bacteria0.004 - 0.03 (mg/mL)Complex side chains on the indole ring lead to potent broad-spectrum activity.[10]

Structure-Activity Relationship Insights:

The antimicrobial activity of indoline derivatives appears to be enhanced by the presence of specific functional groups that can interact with bacterial cell components. The carbaldehyde group in this compound is a versatile chemical handle that can be readily converted into other functional groups, such as imines or oximes, which could lead to compounds with enhanced antimicrobial properties. The core N-methylindoline scaffold itself may serve as a valuable starting point for the development of new antimicrobial agents.

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Indole-based compounds have attracted attention for their potential to protect neurons from damage through various mechanisms, including antioxidant effects and modulation of protein aggregation.[11][12]

Table 3: Neuroprotective Activity of Selected Indole Derivatives

Compound/DerivativeModel/AssayObserved EffectKey Structural Features & Inferred Insights for this compoundReference
Melatonin and its analogsAlzheimer's and Parkinson's disease modelsReduction of oxidative damageThe core indole structure is crucial for antioxidant activity. The substitutions on this compound may modulate this inherent property.[11]
Indirubin and its analogsIn vitro modelsPrevention of Amyloid-Beta (Aβ) and alpha-synuclein aggregationThe ability to interfere with protein misfolding is a key neuroprotective mechanism of some indole derivatives.[11]
Indole-3-carbinol (I3C) and diindolylmethane (DIM)In vitro modelsActivation of the TrkB/Akt pathway and antioxidant defense mechanismsThese compounds demonstrate that simple indole derivatives can have significant neuroprotective effects through signaling pathway modulation.[13][14]

Structure-Activity Relationship Insights:

The neuroprotective effects of indole derivatives are often linked to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival.[13][14] The electronic properties of the substituents on the indole ring can influence these activities. The methyl group at N1 and the carbaldehyde at C5 in this compound will alter the electron distribution of the indole nucleus, which could in turn affect its antioxidant potential and its interactions with biological targets relevant to neuroprotection. Further experimental evaluation is necessary to determine the specific neuroprotective profile of this compound.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities discussed above.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Workflow Diagram:

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in the appropriate cell culture medium. Add the compound solutions to the wells, ensuring a range of final concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Step-by-Step Protocol:

  • Prepare Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotection Assay (Lactate Dehydrogenase (LDH) Release Assay)

This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity and can be used to assess the neuroprotective effects of a compound against a neurotoxin.

Workflow Diagram:

Caption: Workflow for assessing neuroprotection using the LDH release assay.

Step-by-Step Protocol:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's model, or amyloid-beta for an Alzheimer's model). Include a control group with no neurotoxin and a group with the neurotoxin alone.

  • Incubation: Incubate the cells for 24-48 hours.

  • LDH Measurement: Collect the cell culture supernatant and measure the LDH activity using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of LDH release for each treatment group and determine the neuroprotective effect of the test compounds by comparing the LDH release in the compound-treated groups to the neurotoxin-only group.

Signaling Pathways and Mechanisms of Action

The biological activities of indoline derivatives are often mediated through their interaction with specific cellular signaling pathways.

PI3K/Akt/mTOR Pathway in Cancer

Many anticancer indole derivatives exert their effects by modulating the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indoline Indoline Derivatives Indoline->PI3K Inhibits Indoline->Akt Inhibits Indoline->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by indoline derivatives.

NF-κB Signaling in Inflammation and Cancer

The NF-κB signaling pathway plays a key role in inflammation and is often dysregulated in cancer. Some indoline derivatives have been shown to inhibit this pathway.

NFkB_Pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Initiates Indoline Indoline Derivatives Indoline->IKK Inhibits

Sources

Spectroscopic Fingerprints: A Comparative Guide to 1-Methylindoline-5-carbaldehyde and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular isomers is paramount. Positional isomers, while sharing the same molecular formula, often exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 1-Methylindoline-5-carbaldehyde and its key positional isomers: 1-Methylindoline-4-carbaldehyde, 1-Methylindoline-6-carbaldehyde, and 1-Methylindoline-7-carbaldehyde. Understanding their unique spectroscopic signatures is crucial for unambiguous identification, quality control, and the development of novel therapeutics.

This document will delve into the nuances of ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry to differentiate these closely related compounds. The presented data is a combination of established spectroscopic principles and predicted values from validated computational models, providing a robust framework for researchers in the field.

Molecular Structures: A Visual Overview

The subtle shift in the position of the carbaldehyde group on the indoline ring system is the sole structural difference between these isomers, yet it gives rise to distinct electronic environments that are readily probed by spectroscopic methods.

Spectroscopic_Analysis_Workflow Sample Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV MS Mass Spectrometry Sample->MS Data Spectroscopic Data NMR->Data IR->Data UV->Data MS->Data Analysis Comparative Analysis Data->Analysis ID Isomer Identification Analysis->ID

Validating the structure of 1-Methylindoline-5-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Validation of 1-Methylindoline-5-carbaldehyde Derivatives for Researchers and Drug Development Professionals

Introduction

This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds and functional materials. Their unique electronic and structural properties make them valuable scaffolds in medicinal chemistry for the development of novel therapeutic agents. The precise substitution pattern on the indoline core is critical for biological activity, making unambiguous structural validation an indispensable step in the research and development process.

This guide provides a comprehensive framework for the structural elucidation of this compound derivatives, moving from routine spectroscopic analysis to definitive, publication-quality structural confirmation. We will explore the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis of the most relevant analytical techniques.

The Synthetic Landscape: Why Rigorous Validation is Non-Negotiable

The common synthetic routes to this compound derivatives, such as the Vilsmeier-Haack reaction on 1-methylindoline, can sometimes yield a mixture of constitutional isomers. For example, formylation can potentially occur at the C5 or C7 position, leading to 1-Methylindoline-7-carbaldehyde as a possible isomeric impurity. The presence of other activating or deactivating groups on the aromatic ring can further complicate the regioselectivity of electrophilic substitution reactions. Therefore, a multi-pronged analytical approach is essential to unequivocally confirm the desired substitution pattern and rule out the presence of any isomers.

A Multi-Pronged Approach to Structural Validation

A robust validation strategy relies on the integration of data from multiple analytical techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a high degree of confidence in the final structure.

G cluster_0 Initial Synthesis cluster_1 Primary Characterization cluster_2 Unambiguous Confirmation cluster_3 Absolute Structure (If Required) Synthesis Crude Product TLC TLC/LC-MS (Purity & M.W.) Synthesis->TLC NMR_1D 1D NMR (¹H, ¹³C) (Core Structure) TLC->NMR_1D IR IR Spectroscopy (Functional Groups) NMR_1D->IR NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) IR->NMR_2D HRMS HRMS (Elemental Composition) NMR_2D->HRMS XRay X-ray Crystallography HRMS->XRay If single crystal can be grown

Caption: Recommended workflow for the structural validation of this compound derivatives.

Primary Validation Techniques: The "Workhorses" of Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound derivatives, both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy:

  • Aldehyde Proton: A characteristic singlet in the downfield region (δ 9.5-10.5 ppm) is a strong indicator of the carbaldehyde group.

  • Aromatic Protons: The substitution pattern on the benzene ring gives rise to specific splitting patterns. For a 5-substituted 1-methylindoline, one would expect to see three aromatic protons. The proton at C4 will typically appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a singlet or a narrow doublet.

  • Indoline Protons: The methylene protons of the indoline ring (at C2 and C3) will appear as two triplets around δ 3.0-3.5 ppm, integrating to two protons each.

  • N-Methyl Protons: A singlet integrating to three protons, typically in the upfield region (δ 2.5-3.0 ppm), confirms the presence of the N-methyl group.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: The aldehyde carbonyl carbon will appear as a distinct peak in the downfield region of the spectrum (δ 190-200 ppm).

  • Aromatic Carbons: The number of signals and their chemical shifts in the aromatic region (δ 110-160 ppm) provide information about the substitution pattern.

  • Indoline and N-Methyl Carbons: The aliphatic carbons of the indoline ring and the N-methyl group will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

  • Low-Resolution MS (LRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used to determine the molecular weight of the derivative. The observation of the molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the expected molecular weight provides initial confirmation of the compound's identity.

  • High-Resolution MS (HRMS): HRMS provides the exact mass of the molecular ion, which can be used to determine the elemental composition of the molecule with high accuracy. This is a crucial step in confirming the molecular formula and ruling out compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For this compound derivatives, the most informative absorption band is the strong C=O stretch of the aldehyde group, which typically appears in the region of 1680-1700 cm⁻¹. The presence of other functional groups in the derivatives will also give rise to characteristic absorption bands.

Definitive Structural Confirmation: Advanced & Orthogonal Methods

While 1D NMR, MS, and IR provide strong evidence for the structure, unambiguous confirmation, especially for novel derivatives or when isomeric impurities are a concern, requires more advanced techniques.

2D NMR Spectroscopy

Two-dimensional NMR experiments provide information about the connectivity between atoms in a molecule.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, helping to establish the connectivity of the protons in the aromatic and aliphatic regions of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached, allowing for the assignment of the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between different parts of the molecule, for example, confirming the position of the aldehyde group by observing a correlation between the aldehyde proton and the carbons of the aromatic ring.

G cluster_0 Data Acquisition cluster_1 Data Integration cluster_2 Structural Confirmation NMR_1D 1D NMR (¹H, ¹³C) Integration Combined Spectroscopic Data NMR_1D->Integration NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Integration MS HRMS MS->Integration Structure Unambiguous Structure Integration->Structure

A Senior Application Scientist's Guide to In Silico ADMET Prediction for Novel 1-Methylindoline-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. The high attrition rate of drug candidates, often due to unfavorable pharmacokinetic and toxicity profiles, represents a significant bottleneck and financial drain.[1] It is estimated that up to 40% of drug candidates have previously failed due to toxicity, underscoring the need for early and accurate assessment.[2] In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties provides a rapid, cost-effective, and resource-efficient methodology to de-risk chemical series at the earliest stages of research.[3] By identifying potential liabilities before a compound is even synthesized, computational approaches allow medicinal chemists to prioritize resources and focus on candidates with the highest probability of success.[4]

This guide provides a comparative framework for applying in silico ADMET prediction tools to a novel chemical series, using 1-Methylindoline-5-carbaldehyde and its hypothetical derivatives as a case study. We will explore the underlying methodologies of common predictive tools, present a practical workflow for their application, and discuss the critical interplay between computational prediction and experimental validation.

The Methodological Landscape: A Comparison of Predictive Engines

The power of in silico ADMET prediction lies in the algorithms that translate a molecule's two-dimensional structure into a profile of its likely behavior in a biological system. These methods have evolved significantly, moving from simple correlations to complex, multi-parameter models. Three core methodologies dominate the field:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR is a foundational approach that builds statistical models to correlate variations in a molecule's chemical structure with its biological activity or physicochemical properties.[5] These models rely on calculating a wide range of molecular descriptors (e.g., lipophilicity, polar surface area, molecular weight) and using them to create a mathematical equation that predicts the desired ADMET endpoint.[6][7] While powerful, traditional QSAR models can be limited by the chemical diversity of their training data.

  • Machine Learning (ML) and Deep Learning: More recently, machine learning and artificial intelligence (AI) have revolutionized ADMET prediction.[8][9] Algorithms like Support Vector Machines (SVM), Random Forests (RF), and especially graph-based neural networks can learn complex, non-linear relationships within large datasets that are often missed by traditional QSAR.[10][11] Platforms like ADMET-AI and ADMETlab 3.0 utilize deep learning architectures to achieve higher accuracy across a broader range of endpoints.[12][13]

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK modeling represents the most mechanistic of the in silico approaches. Instead of relying solely on structure-property relationships, PBPK models create a mathematical representation of a living system, with compartments corresponding to different organs and tissues.[14] These models use a compound's physicochemical data (like solubility and permeability) along with physiological parameters (like blood flow and organ volume) to simulate its ADME profile over time.[15][16] PBPK is less a high-throughput screening tool and more a method for deep investigation of a promising candidate to predict human pharmacokinetics from preclinical data.[17]

Comparative Analysis of Freely Accessible ADMET Prediction Platforms

For research groups in academia or smaller biotech environments, a number of powerful, free-to-use web servers provide access to sophisticated ADMET prediction models.[18] The choice of tool depends on the specific questions being asked and the stage of the project.[4] Below is a comparison of several popular platforms.

FeatureSwissADMEpkCSMADMETlab 3.0ADMET-AI
Primary Methodology QSAR, Rule-basedGraph-based signatures, MLDirected-message passing neural network (DMPNN)Chemprop-RDKit graph neural network
Key Strengths Excellent for physicochemical properties, drug-likeness rules (Lipinski, Veber, etc.), and bioavailability radar visualization.Broad coverage of ADMET endpoints, including toxicity predictions like AMES toxicity and hERG inhibition.Comprehensive prediction of 119 ADMET-related parameters, improved performance, and decision support features.[13]High-speed prediction, top-ranking performance on benchmarks, and contextual comparison to approved drugs.[12]
Absorption GI absorption, P-gp substrateIntestinal absorption, Caco-2 permeability, P-gp substrate/inhibitorHIA, Caco-2 permeability, P-gp inhibitor/substrate, F(20%)Caco-2, Human Intestinal Absorption
Distribution BBB penetrationBBB penetration, VDss, Plasma Protein BindingPPB, BBB, VDBlood-Brain Barrier Penetration
Metabolism CYP (1A2, 2C19, 2C9, 2D6, 3A4) inhibitorCYP substrate/inhibitor (multiple isoforms)CYP inhibitor/substrate (multiple isoforms)CYP2D6 Substrate, CYP3A4 Substrate
Excretion -Total Clearance, Renal OCT2 substrateHalf-Life (T 1/2), Clearance (CL)Half-life, Clearance
Toxicity -AMES toxicity, hERG I/II inhibition, Hepatotoxicity, Skin SensitisationhERG blockers, Human Hepatotoxicity, AMES Mutagenicity, Skin sensitizationhERG, AMES, DILI
Input Format SMILES, Molecule drawingSMILESSMILES, SDF, Molecule drawingSMILES, CSV upload, Molecule drawing
Accessibility Free Web ServerFree Web ServerFree Web ServerFree Web Server & Python package
Reference Daina et al., 2017Pires et al., 2015Xiong et al., 2024[13]Meker et al., 2024[12]

A Practical Workflow: In Silico ADMET Profiling of this compound Analogs

This section outlines a detailed, step-by-step protocol for conducting a preliminary ADMET assessment of a hypothetical series of derivatives based on the this compound scaffold. The objective is to use a combination of web-based tools to flag potential liabilities and prioritize analogs for further investigation.

Experimental Protocol: Computational ADMET Screening

1. Ligand Preparation and Analog Design:

  • Rationale: The starting point for any in silico analysis is a machine-readable representation of the molecular structures. The Simplified Molecular Input Line Entry System (SMILES) is a universal standard.
  • Procedure:
  • Obtain the canonical SMILES string for the parent compound, this compound. The structure is available from chemical suppliers and databases.[19]
  • Parent SMILES: CN1CCc2cc(C=O)ccc21
  • Generate a small, focused library of hypothetical analogs by applying common medicinal chemistry substitutions to the parent scaffold. For this example, we will modify the indoline ring and the aldehyde group.
  • Analog 1 (A-001): Reduction of the aldehyde to an alcohol. CN1CCc2cc(CO)ccc21
  • Analog 2 (A-002): Oxidation of the aldehyde to a carboxylic acid. CN1CCc2cc(C(=O)O)ccc21
  • Analog 3 (A-003): Addition of a fluorine atom to the aromatic ring. CN1CCc2cc(C=O)c(F)cc21

2. Multi-Tool Prediction:

  • Rationale: No single prediction tool is perfect. Using multiple tools provides a more robust assessment, as a consensus of predictions is more reliable than a single data point.[4] We will use SwissADME for an initial drug-likeness assessment and ADMETlab 3.0 for a more detailed toxicity and metabolism profile.
  • Procedure:
  • SwissADME: Navigate to the SwissADME web server. Copy and paste the list of SMILES strings into the input box and run the prediction. Analyze the "Lipinski's Rule of Five" violations, gastrointestinal (GI) absorption, and blood-brain barrier (BBB) penetration predictions.
  • ADMETlab 3.0: Navigate to the ADMETlab 3.0 web server. Input the same list of SMILES strings. Run the calculation and gather data on key parameters, particularly Caco-2 permeability, CYP inhibition (e.g., CYP3A4), hERG inhibition, and AMES mutagenicity.

3. Data Aggregation and Analysis:

  • Rationale: Consolidating data into a single table allows for easy comparison and identification of trends across the chemical series.
  • Procedure:
  • Create a summary table to collate the key predicted ADMET properties for the parent compound and all analogs.
  • Analyze the data to identify potential liabilities. For example, a high probability of hERG inhibition is a major red flag for cardiotoxicity. Poor predicted GI absorption suggests potential issues with oral bioavailability. Predicted AMES mutagenicity is a significant toxicity concern.
  • Prioritize compounds based on their overall predicted profile. The goal is to find analogs that improve upon a liability of the parent compound without introducing new ones.
Hypothetical Results for this compound Series

(Note: The following data are illustrative examples generated for this guide and do not represent experimentally verified results.)

CompoundLipinski ViolationsPred. GI AbsorptionPred. BBB PermeantPred. Caco-2 (logPapp)Pred. hERG Blocker (Prob.)Pred. AMES Mutagen. (Prob.)
Parent 0HighYes0.950.210.65
A-001 0HighYes0.880.150.18
A-002 0LowNo-0.520.080.11
A-003 0HighYes1.020.350.72

Interpretation of Hypothetical Data:

  • The Parent compound shows good drug-like properties and absorption but has a concerningly high probability of being an AMES mutagen.

  • Analog A-001 (alcohol) retains good absorption and significantly reduces the predicted mutagenicity risk, making it a promising candidate.

  • Analog A-002 (acid) has a very low predicted mutagenicity risk but is flagged for low GI absorption and inability to cross the BBB, likely due to its increased polarity. This may be a liability for oral dosing.

  • Analog A-003 (fluorinated) shows slightly worse predictions for both hERG and mutagenicity, suggesting this modification is not beneficial for the ADMET profile.

G cluster_0 Step 1: Compound Design & Preparation cluster_1 Step 2: In Silico Prediction cluster_2 Step 3: Analysis & Prioritization A Define Parent Scaffold (this compound) B Design Virtual Analogs (A-001, A-002, A-003) A->B C Generate SMILES Strings B->C D Submit to SwissADME (Physicochemical & Drug-Likeness) C->D E Submit to ADMETlab 3.0 (Metabolism & Toxicity) C->E F Aggregate Predicted Data into Comparison Table D->F E->F G Identify Potential Liabilities (e.g., Mutagenicity, hERG) F->G H Prioritize Analogs for Synthesis (e.g., A-001) G->H

Computational workflow for ADMET prediction.

Bridging the Gap: The Path from Prediction to Experimental Validation

A core tenet of utilizing in silico tools is understanding that they are predictive, not definitive.[20] Their primary role is to guide hypothesis generation and prioritize experimental resources. Therefore, any computational workflow must be part of a larger, self-validating system that integrates experimental data to confirm or refute the predictions.

The outputs from our in silico workflow directly inform the selection of which compounds to synthesize and which in vitro assays to run first. For example, based on our hypothetical results, Analog A-001 would be prioritized for synthesis. The high predicted mutagenicity of the parent compound would necessitate an immediate in vitro AMES test to validate this critical prediction. Similarly, the predicted differences in permeability between A-001 and A-002 could be tested using a Parallel Artificial Membrane Permeability Assay (PAMPA) or the more biologically complex Caco-2 cell monolayer assay.[21][22]

This iterative cycle of prediction, synthesis, testing, and model refinement is the engine of modern lead optimization.

G cluster_comp Computational Phase cluster_vitro In Vitro Validation cluster_vivo In Vivo Confirmation insilico In Silico ADMET Prediction prioritize Prioritize Candidates insilico->prioritize Filter & Rank synthesis Synthesis of Prioritized Analogs prioritize->synthesis invitro In Vitro Assays (PAMPA, Microsomal Stability, AMES) synthesis->invitro lead_opt Lead Optimization (SAR) invitro->lead_opt Data for SAR lead_opt->insilico Refine Models invivo In Vivo PK/PD in Animal Models lead_opt->invivo candidate Candidate Selection invivo->candidate

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Comparative Docking Analysis of 1-Methylindoline-5-carbaldehyde Derivatives: A Guide for Lead Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activities.[1][2] This guide delves into a specific, yet promising, subset: 1-methylindoline-5-carbaldehyde derivatives. Through a rigorous comparative molecular docking study, we will explore the potential of these compounds as inhibitors of key protein targets implicated in cancer and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, providing both high-level strategic insights and detailed, actionable protocols.

The Scientific Imperative: Why this compound?

The indole ring system is a privileged structure in pharmacology, capable of interacting with a diverse range of biological targets.[1] The 1-methylindoline core, a reduced form of indole, offers a three-dimensional structure that can facilitate novel interactions within protein binding sites. The introduction of a carbaldehyde group at the 5-position provides a versatile synthetic handle for the creation of diverse chemical libraries, allowing for the fine-tuning of pharmacological properties. While the broader class of indole derivatives has been extensively studied for anticancer, antimicrobial, and anti-inflammatory activities, the specific potential of this compound derivatives remains a relatively untapped area of research, presenting a fertile ground for new discoveries.[2][3][4][5]

This guide will focus on a comparative in silico evaluation of a virtual library of this compound derivatives against four validated protein targets:

  • Anticancer Targets:

    • Epidermal Growth Factor Receptor (EGFR)

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

  • Antimicrobial Targets:

    • Dihydrofolate Reductase (DHFR)

    • DNA Gyrase (GyrB)

Molecular docking, a powerful computational tool, will be employed to predict the binding affinities and interaction patterns of these derivatives, providing a rational basis for prioritizing compounds for synthesis and biological evaluation.[6][7][8]

Methodological Framework: A Self-Validating Docking Protocol

To ensure the scientific rigor and reproducibility of our findings, a well-defined and validated docking protocol is paramount. This section outlines the causality behind our experimental choices, from protein preparation to ligand docking and analysis.

Target Selection and Preparation

The choice of protein targets is dictated by their established roles in disease pathology and their proven druggability. EGFR and VEGFR2 are key kinases in cancer progression, while DHFR and DNA Gyrase are essential enzymes for bacterial survival, making them excellent targets for inhibitor development.

Protein Preparation Workflow:

A critical first step in any docking study is the meticulous preparation of the protein structure. This process typically involves the removal of water molecules, the addition of hydrogen atoms, and the assignment of appropriate protonation states to amino acid residues. This ensures that the electrostatic and steric properties of the binding site are accurately represented.

G PDB 1. Select PDB Entry Clean 2. Remove Water & Heteroatoms PDB->Clean Hydrogens 3. Add Hydrogens Clean->Hydrogens Protonate 4. Assign Protonation States (pH 7.4) Hydrogens->Protonate Minimize 5. Energy Minimization of Sidechains Protonate->Minimize Validate 6. Binding Site Validation Minimize->Validate

Caption: Protein preparation workflow for molecular docking.

Ligand Library Generation and Preparation

A virtual library of ten this compound derivatives was generated by introducing various substituents at the carbaldehyde position. This allows for a systematic exploration of the structure-activity relationship (SAR).

Table 1: Virtual Library of this compound Derivatives

Compound IDR-Group (Substitution at Carbaldehyde)
IMC-01 -H (Parent Aldehyde)
IMC-02 -OH (Carboxylic Acid)
IMC-03 -NH2 (Amide)
IMC-04 -NH-Phenyl
IMC-05 -NH-(4-chlorophenyl)
IMC-06 -NH-(4-methoxyphenyl)
IMC-07 Schiff base with Aniline
IMC-08 Schiff base with 4-Chloroaniline
IMC-09 Schiff base with 4-Methoxyaniline
IMC-10 Schiff base with 4-Nitroaniline

Each ligand was then prepared for docking by generating its 3D coordinates, assigning partial charges, and defining rotatable bonds. This ensures that the ligand can flexibly explore different conformations within the protein's binding site.

Molecular Docking Protocol

For this comparative study, AutoDock Vina was selected as the docking engine due to its accuracy and computational efficiency. The docking process involves placing the flexible ligand into the rigid protein binding site and evaluating the binding affinity using a scoring function.

Step-by-Step Docking Protocol:

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.

  • Docking Execution: AutoDock Vina is run with the prepared protein and ligand files. The exhaustiveness parameter is set to a high value to ensure a thorough search of the conformational space.

  • Pose Analysis: The top-scoring binding poses for each ligand are saved and visually inspected to analyze the key interactions with the protein residues.

  • Scoring Function: The binding affinity is estimated by the scoring function, which provides a numerical value (in kcal/mol) representing the strength of the interaction. A more negative score indicates a higher predicted binding affinity.[9]

G Input Prepared Protein & Ligand Files Grid Define Grid Box Input->Grid Docking Run AutoDock Vina Grid->Docking Output Generate Docked Poses & Scores Docking->Output Analysis Analyze Interactions & Rank Compounds Output->Analysis

Caption: Molecular docking workflow.

Comparative Analysis of Docking Results

The following tables summarize the predicted binding affinities of the this compound derivatives against the selected anticancer and antimicrobial targets.

Anticancer Targets

Table 2: Predicted Binding Affinities (kcal/mol) for Anticancer Targets

Compound IDEGFR (PDB: 1M17)VEGFR2 (PDB: 1YWN)
IMC-01 -6.8-7.1
IMC-02 -7.2-7.5
IMC-03 -7.0-7.3
IMC-04 -8.5-8.9
IMC-05 -9.1-9.5
IMC-06 -8.8-9.2
IMC-07 -8.2-8.6
IMC-08 -8.8-9.3
IMC-09 -8.5-9.0
IMC-10 -9.3-9.8

Analysis: The results indicate that the introduction of larger, more hydrophobic, and electron-withdrawing groups at the carbaldehyde position generally leads to higher predicted binding affinities for both EGFR and VEGFR2. Notably, IMC-05 and IMC-10 , featuring a chloro- and nitro-substituted phenyl ring, respectively, demonstrated the most favorable binding scores. Visual inspection of the docking poses revealed that these substitutions facilitate additional hydrophobic and electrostatic interactions within the ATP-binding pocket of the kinases.

Antimicrobial Targets

Table 3: Predicted Binding Affinities (kcal/mol) for Antimicrobial Targets

Compound IDDHFR (PDB: 1DLS)DNA Gyrase (PDB: 1KZN)
IMC-01 -6.5-6.9
IMC-02 -7.0-7.4
IMC-03 -6.8-7.1
IMC-04 -8.1-8.5
IMC-05 -8.7-9.1
IMC-06 -8.4-8.8
IMC-07 -7.9-8.3
IMC-08 -8.5-9.0
IMC-09 -8.2-8.7
IMC-10 -8.9-9.4

Analysis: A similar trend was observed for the antimicrobial targets, with IMC-05 and IMC-10 again exhibiting the strongest predicted binding affinities. The docking poses for these compounds in the active sites of DHFR and DNA Gyrase showed key hydrogen bonding and hydrophobic interactions that are characteristic of known inhibitors of these enzymes.

Discussion and Future Directions

This comparative docking study provides compelling in silico evidence for the potential of this compound derivatives as a versatile scaffold for the development of both anticancer and antimicrobial agents. The structure-activity relationships derived from this study offer a rational starting point for lead optimization.

Key Insights:

  • Derivatization is Key: The parent aldehyde (IMC-01) showed moderate activity, highlighting the importance of derivatization at the 5-position to enhance binding affinity.

  • Aromatic Substitutions are Favorable: The introduction of substituted phenyl rings significantly improved the predicted binding scores, likely due to increased hydrophobic and electrostatic interactions.

  • Electron-Withdrawing Groups Enhance Binding: The presence of electron-withdrawing groups, such as chloro and nitro substituents, consistently resulted in the highest predicted affinities across all targets.

Future Work:

The findings from this computational study should be validated through experimental testing. The prioritized compounds, particularly IMC-05 and IMC-10 , should be synthesized and subjected to in vitro biological assays to determine their actual inhibitory activity against the target proteins. Further optimization of the scaffold can then be pursued based on the experimental results, guided by subsequent rounds of molecular modeling.

Conclusion

This guide has demonstrated a systematic and scientifically rigorous approach to the comparative docking analysis of this compound derivatives. By combining a well-structured computational workflow with a rational analysis of the results, we have identified promising lead candidates for further investigation. This work underscores the power of in silico methods to accelerate the early stages of drug discovery and provides a valuable resource for researchers in the field.

References

  • Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN.PubMed.
  • In Silico Studies of Indole Derivatives as Antibacterial Agents.PubMed Central.
  • Enzyme Inhibitors & Molecular Modeling in Drug Discovery.BOC Sciences.
  • Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives.Semantic Scholar.
  • Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant.PubMed.
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies.MDPI.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).MDPI.
  • Docking (molecular).Wikipedia.
  • Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design.ResearchGate.
  • Docking Analysis in Research for Novel Enzyme Inhibitors.Encyclopedia.pub.

Sources

A Comparative Benchmarking Guide to the Synthesis of 1-Methylindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylindoline-5-carbaldehyde is a crucial heterocyclic building block in medicinal chemistry and materials science. The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable intermediate. We will analyze the classic Vilsmeier-Haack formylation of 1-methylindoline against the two-step oxidation of (1-methylindolin-5-yl)methanol, benchmarking each method based on yield, purity, scalability, safety, cost-effectiveness, and green chemistry metrics. Detailed experimental protocols and data-driven analysis are provided to empower researchers to make informed decisions for their specific applications.

Introduction: The Significance of this compound

The indoline scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals and clinical candidates. The introduction of a formyl group at the 5-position of the 1-methylindoline core creates a versatile chemical handle for further molecular elaboration. This aldehyde functionality allows for a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and condensations, making this compound a key intermediate in the synthesis of complex molecular architectures with diverse biological activities. The choice of synthetic route to this intermediate can significantly impact the overall efficiency and sustainability of a multi-step synthesis.

This guide will focus on a comparative analysis of two predominant methods for the synthesis of this compound:

  • Method A: Direct formylation of 1-methylindoline via the Vilsmeier-Haack reaction.

  • Method B: Oxidation of the corresponding alcohol, (1-methylindolin-5-yl)methanol.

We will evaluate these methods against a set of key performance indicators (KPIs) to provide a clear and actionable benchmarking summary.

Method A: Vilsmeier-Haack Formylation of 1-Methylindoline

The Vilsmeier-Haack reaction is a well-established and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3][4]

Reaction Mechanism & Rationale

The reaction proceeds through the formation of the electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the reaction of DMF and POCl₃. The electron-rich 1-methylindoline then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution reaction. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[4] The choice of this method is often predicated on the commercial availability of the starting 1-methylindoline and the reaction's typically high efficiency for formylating activated aromatic systems.[5]

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 1-Methylindoline

  • Phosphorus oxychloride (POCl₃)[6][7][8][9]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1-methylindoline (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.

  • Basify the mixture to a pH of 8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Workflow Diagram

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Methylindoline 1-Methylindoline in DCM Methylindoline->Reaction_Mixture 0 °C to RT Hydrolysis Ice/Water Quench & Hydrolysis Reaction_Mixture->Hydrolysis Extraction Extraction with DCM Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product 1-Methylindoline-5- carbaldehyde Purification->Product

Caption: Workflow for Vilsmeier-Haack Synthesis.

Method B: Oxidation of (1-Methylindolin-5-yl)methanol

An alternative and often milder approach to this compound is the oxidation of the corresponding primary alcohol, (1-methylindolin-5-yl)methanol. This two-step approach first requires the synthesis of the alcohol, typically via reduction of a corresponding ester or carboxylic acid, followed by a selective oxidation to the aldehyde.[10][11]

Reaction Mechanism & Rationale

This method avoids the harsh and often hazardous reagents associated with the Vilsmeier-Haack reaction. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.[12] Mild oxidants such as manganese dioxide (MnO₂) and Dess-Martin periodinane (DMP) are commonly employed for this transformation.[10][11][13] MnO₂ is particularly attractive due to its heterogeneous nature, which simplifies workup, and its high selectivity for the oxidation of benzylic and allylic alcohols.[14] DMP is also a very mild and selective reagent, but can be more expensive and generate iodinane byproducts.[13][15]

Experimental Protocol: Oxidation with Manganese Dioxide

Materials:

  • (1-Methylindolin-5-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • To a solution of (1-methylindolin-5-yl)methanol (1 equivalent) in DCM (20 mL/g of alcohol) in a round-bottom flask, add activated manganese dioxide (10 equivalents by weight).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 8-12 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.

  • Wash the Celite pad with additional DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.

Workflow Diagram

Oxidation_Workflow cluster_reaction Oxidation Reaction cluster_workup Workup & Isolation Alcohol (1-Methylindolin-5-yl)methanol in DCM Reaction_Suspension Reaction Suspension Alcohol->Reaction_Suspension Room Temp MnO2 Activated MnO2 MnO2->Reaction_Suspension Filtration Filtration through Celite Reaction_Suspension->Filtration Concentration Solvent Removal Filtration->Concentration Product 1-Methylindoline-5- carbaldehyde Concentration->Product

Caption: Workflow for MnO₂ Oxidation Synthesis.

Comparative Analysis and Benchmarking

To provide a clear and objective comparison, the two synthetic routes are benchmarked against several key performance indicators in the table below.

Performance Metric Method A: Vilsmeier-Haack Method B: MnO₂ Oxidation Rationale & Insights
Typical Yield (%) 85-95%90-98%Both methods generally provide high yields. The oxidation route can be slightly more efficient due to simpler workup and potentially fewer side reactions.
Purity (post-workup) Good to Excellent (requires chromatography)Excellent (often pure after filtration)The heterogeneous nature of MnO₂ allows for a simple filtration to remove the reagent and byproducts, often yielding a very clean product. The Vilsmeier-Haack reaction requires careful quenching and extraction, often necessitating chromatographic purification.
Reaction Time 4-8 hours8-16 hoursThe Vilsmeier-Haack reaction is typically faster. The oxidation with MnO₂ is a heterogeneous reaction and can be slower.
Scalability ModerateHighThe Vilsmeier-Haack reaction can present challenges on a larger scale due to the exothermic nature of the reagent formation and the need to handle POCl₃.[16] The MnO₂ oxidation is generally more amenable to scale-up due to its milder conditions and simpler workup.
Cost of Reagents Low to ModerateModeratePOCl₃ and DMF are relatively inexpensive commodity chemicals. Activated MnO₂ can be more costly, and the starting alcohol must first be synthesized.
Safety & Environmental High HazardLow to Moderate HazardPOCl₃ is highly corrosive, toxic, and reacts violently with water.[6][7][8][9] The Vilsmeier-Haack reaction is also highly exothermic. MnO₂ is a relatively benign oxidant, though fine powders can pose an inhalation risk.
Green Chemistry Metrics PoorGoodThe Vilsmeier-Haack reaction has a high E-factor (environmental factor) due to the use of stoichiometric reagents and chlorinated solvents.[17][18][19][20] The oxidation with MnO₂ is a greener alternative, especially if the solvent can be recycled.

Conclusion and Recommendations

Both the Vilsmeier-Haack formylation and the oxidation of (1-methylindolin-5-yl)methanol are viable and effective methods for the synthesis of this compound. The choice between the two routes will ultimately depend on the specific priorities of the researcher or organization.

  • For small-scale laboratory synthesis where speed is a priority and appropriate safety infrastructure is in place, the Vilsmeier-Haack reaction offers a rapid and high-yielding route. However, the hazardous nature of the reagents and the need for chromatographic purification are significant drawbacks.

  • For larger-scale synthesis, and for laboratories prioritizing safety and environmental considerations, the oxidation of (1-methylindolin-5-yl)methanol with MnO₂ is the superior choice. While it is a two-step process from the corresponding ester or acid and may have a longer reaction time for the oxidation step, the milder reaction conditions, simpler workup, higher purity of the crude product, and improved safety profile make it a more scalable and sustainable option.

Ultimately, a careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate synthetic strategy for their needs, balancing the demands of efficiency, safety, and environmental responsibility.

References

  • Andraos, J. (2005). Metrics to 'green' chemistry—which are the best? Green Chemistry.
  • van den Broek, S. A. M. W., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development.
  • Scientific Update. (2019). Useful Green Chemistry Metrics.
  • Wikipedia. (n.d.). Green chemistry metrics.
  • Rajput, A. P., & Patil, V. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Master Organic Chemistry. (2015). Alcohol Oxidation: “Strong” & “Weak” Oxidants.
  • MDPI. (2022). Green Chemistry Metrics, A Review.
  • Procurement Resource. (2022). Acetic Aldehyde Production Cost Analysis Report.
  • RSC Publishing. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry.
  • ACS Publications. (2011). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research.
  • Sheldon, R. A. (2017). Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Sustainable Chemistry & Engineering.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus Oxychloride.
  • Wikipedia. (n.d.). Dess–Martin oxidation.
  • PubChem. (n.d.). DMF Phosphorus oxychloride.
  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Phosphorus oxychloride.
  • Chemical Safety in Schools. (n.d.). "phosphorus oxychloride*" Search Result.
  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.
  • BenchChem. (2025). Vilsmeier-Haack Formylation of Indoles.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Syntheses. (2022). 3-Indole-carboxaldehyde-formyl-d1.
  • ResearchGate. (n.d.). N-methylation of indoles and other N,H-heteroaromatic compounds.
  • CAMEO Chemicals - NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE.
  • ACS Publications. (2002). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methylindoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Methylindoline-5-carbaldehyde (CAS No. 60082-02-2). Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory applications. By explaining the causality behind each procedural step, we aim to foster a culture of safety and environmental responsibility, ensuring that the disposal process is a self-validating system of protocols.

Foundational Principles: Hazard Assessment and Regulatory Context

Based on these related compounds, this compound should be handled as a substance that:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Therefore, it is imperative to treat this compound as a hazardous waste. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary regulatory framework for hazardous waste management.[3][4][5] The core principle is that the chemical waste generator is responsible for correctly identifying, managing, and ensuring the environmentally sound disposal of the waste.[3][6]

Property Information (this compound) Inferred Hazards (Based on Analogs)
CAS Number 60082-02-2[7]-
Physical Form Solid[7]Irritant
Molecular Formula C₁₀H₁₁NO[7]Skin Irritant (Category 2)
Molecular Weight 161.20 g/mol [7]Eye Irritant (Category 2)
Storage Class 11 - Combustible Solids[7]Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[2][8]

Pre-Disposal Operations: In-Lab Handling and Spill Management

Safe disposal is contingent on safe handling from the moment the material is in use. Adherence to proper laboratory practices minimizes exposure and prevents accidental releases.

Required Personal Protective Equipment (PPE)

Given the irritant nature of this chemical class, a stringent PPE protocol is non-negotiable.

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.

  • Body Protection: A laboratory coat is mandatory to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator. All handling of the solid material should ideally occur within a certified chemical fume hood to minimize inhalation risks.[2]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: Prevent the spill from spreading. For a solid spill, carefully sweep up the material to avoid creating dust.[2] For solutions, use an inert absorbent material like sand, silica gel, or a universal binder.[4]

  • Collect Waste: Place all contaminated materials (absorbent, swept powder, used PPE) into a suitable, clearly labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for collecting and disposing of this compound waste. This workflow is designed to comply with EPA and OSHA regulations for hazardous waste management.[3][4]

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[9]

  • The SAA must be under the direct control of laboratory personnel.

  • It must be clearly marked with "Hazardous Waste" signage.

  • Incompatible wastes must be segregated. For this compound, store it away from strong oxidizing agents and strong bases.[2]

Step 2: Select and Label the Waste Container
  • Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is appropriate for solid waste or solutions. The container must be in good condition, free from damage or leaks.[4]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound". Avoid using abbreviations or formulas.

    • A clear statement of the associated hazards (e.g., "Irritant," "Skin/Eye Irritant").[9]

Step 3: Waste Accumulation
  • Solid Waste: Collect waste this compound, including contaminated items like weigh boats and gloves, directly into the labeled hazardous waste container.

  • Liquid Waste (Solutions): If the compound is in solution, collect it in a compatible, labeled liquid waste container. Do not mix with other incompatible solvent streams.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste. This is a critical EPA requirement to prevent the release of vapors.

Step 4: Requesting Waste Pickup

Once the waste container is full or you are discontinuing the process, arrange for its removal by your institution's EHS or a licensed hazardous waste disposal company.

  • Do not exceed the SAA volume limit (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[9]

  • Follow your institution's specific procedures for requesting a waste pickup. This often involves an online form or a direct call to the EHS office.

The decision-making logic for handling and segregating this chemical waste is visualized in the workflow diagram below.

G cluster_0 Start: Waste Generation cluster_1 Hazard & Container Assessment cluster_2 Accumulation & Storage cluster_3 Final Disposal start This compound Waste Generated assess Is waste solid or liquid? start->assess solid_container Select compatible SOLID waste container (HDPE/Glass) assess->solid_container Solid liquid_container Select compatible LIQUID waste container (HDPE/Glass) assess->liquid_container Liquid label_container Label Container: 'Hazardous Waste' 'this compound' 'Irritant' solid_container->label_container liquid_container->label_container accumulate Accumulate waste in Satellite Accumulation Area (SAA) label_container->accumulate segregate Segregate from: - Strong Oxidizing Agents - Strong Bases accumulate->segregate keep_closed Keep container closed except when adding waste segregate->keep_closed check_full Is container full? keep_closed->check_full check_full->accumulate No request_pickup Contact EHS/Licensed Vendor for Waste Pickup check_full->request_pickup Yes

Caption: Waste Disposal Workflow for this compound.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • Sink Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[3][5] This compound's ecological effects are not fully known, and discharging it into the sanitary sewer system can harm aquatic life and interfere with wastewater treatment processes.

  • Regular Trash Disposal: As a hazardous chemical, it cannot be disposed of in the regular solid waste stream. This includes empty, unrinsed containers.

  • Evaporation in Fume Hood: While sometimes permissible for non-hazardous volatile solvents, this is not an acceptable disposal method for a hazardous, non-volatile solid irritant.

By adhering to this guide, you contribute to a safer laboratory environment and ensure that your institution remains in full compliance with federal and local environmental regulations. Trust in these protocols is built upon the foundational principles of understanding the "why" behind each step, leading to a robust and self-validating safety culture.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Vertex AI Search.
  • Fisher Scientific. (2024). 1-Methylindole-5-carboxaldehyde Safety Data Sheet.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • Fisher Scientific. (2024). 1-Methylindole-3-carboxaldehyde Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound.
  • Thermo Fisher Scientific. (2025). 1-Methylindole Safety Data Sheet.
  • Fisher Scientific. (2024). 1-Methylindole-3-carboxaldehyde Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-indole-5-carboxaldehyde.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.

Sources

Mastering the Safe Handling of 1-Methylindoline-5-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the meticulous handling of specialized chemical reagents is paramount to both experimental success and personal safety. This guide provides an in-depth, procedural framework for the safe management of 1-Methylindoline-5-carbaldehyde (CAS No. 60082-02-2), ensuring that every step, from receipt to disposal, is conducted with the highest degree of scientific integrity and safety.

Understanding the Hazard Profile

This compound is a solid organic compound. While specific toxicity data for this exact compound is not extensively documented in readily available literature, its chemical structure, featuring an aldehyde group on an indoline scaffold, places it within a class of compounds that warrant careful handling. Aldehydes, as a functional group, are known for their potential to cause irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] Safety data sheets for structurally similar compounds, such as 1-Methyl-1H-indole-5-carbaldehyde and other indole carboxaldehydes, consistently highlight the following hazards:

  • H315: Causes skin irritation. [3][4][5]

  • H319: Causes serious eye irritation. [3][4][5]

  • H335: May cause respiratory irritation. [3][4][5]

Given these potential hazards, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory). The following table summarizes the essential PPE for handling this compound.

PPE Component Specification Rationale for Use
Hand Protection Nitrile glovesProvides good resistance to a range of chemicals, including aldehydes.[1][6] Latex gloves are not recommended as some chemicals can readily pass through them.[1]
Eye and Face Protection Chemical splash goggles and a full-face shieldGoggles provide a seal around the eyes to protect against dust particles and splashes. A face shield offers an additional layer of protection for the entire face, especially during weighing and transfer operations where splashes are more likely.[1][7]
Body Protection Long-sleeved lab coat or a chemical-resistant apronProtects the skin and personal clothing from contamination with the solid compound or potential solutions.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95 for dusts, or an air-purifying respirator with organic vapor cartridges)Recommended when handling the powder outside of a certified chemical fume hood, during spill cleanup, or when dealing with larger quantities where aerosolization is possible.[1][8][9]

Operational Plan: From Receipt to Use

A systematic workflow is essential to minimize exposure and ensure operational efficiency.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11] The storage class for this solid is 11 - Combustible Solids. Keep the container tightly closed.[2]

Step-by-Step Handling Procedure

This protocol should be performed within a certified chemical fume hood to mitigate inhalation exposure.

  • Preparation: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and ensure the work area is clean and uncluttered.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye and face protection, and finally gloves.

  • Weighing and Transfer:

    • Carefully open the container, avoiding the creation of dust.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat.

    • Close the primary container immediately after dispensing.

    • Transfer the weighed solid to the reaction vessel.

  • Post-Handling:

    • Clean all reusable equipment thoroughly.

    • Wipe down the work surface in the fume hood.

    • Properly dispose of all contaminated disposable materials (see Section 4).

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Wash hands thoroughly after handling.[2]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Prep Assemble Equipment Don_PPE Don PPE Prep->Don_PPE Safety First Weigh Weigh Solid Don_PPE->Weigh Transfer Transfer to Vessel Weigh->Transfer Clean Clean Equipment Transfer->Clean Dispose Dispose of Waste Clean->Dispose Doff_PPE Doff PPE Dispose->Doff_PPE Wash Wash Hands Doff_PPE->Wash

Caption: A procedural workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Chemical waste must be managed in a way that ensures the safety of personnel and protects the environment.[12]

Waste Segregation and Collection
  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste: If the compound is used in a solution, the resulting liquid waste should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[10][13]

  • Empty Containers: "Empty" containers may still retain chemical residues. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Disposal Procedure
  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[12]

Emergency Response Protocol

G cluster_spill Chemical Spill cluster_exposure Personal Exposure Start Incident Occurs Spill_Assess Assess Spill Size Start->Spill_Assess Exposure_Type Identify Exposure Route Start->Exposure_Type Spill_Small Small Spill: Absorb with inert material Spill_Assess->Spill_Small Minor Spill_Large Large Spill: Evacuate & Call EHS Spill_Assess->Spill_Large Major Spill_Clean Clean & Decontaminate Spill_Small->Spill_Clean Seek_Medical Seek Medical Attention Spill_Large->Seek_Medical Skin_Contact Skin: Wash with soap & water for 15 min Exposure_Type->Skin_Contact Eye_Contact Eyes: Rinse with water for 15 min Exposure_Type->Eye_Contact Inhalation Inhalation: Move to fresh air Exposure_Type->Inhalation Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Inhalation->Seek_Medical

Caption: Emergency response flowchart for spills and personal exposure incidents.

By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring the integrity of their experiments and, most importantly, their personal well-being. This commitment to safety is the bedrock of innovative and responsible scientific discovery.

References

  • This compound 60082-02-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. (n.d.). Centers for Disease Control and Prevention.
  • Personal Protective Equipment (PPE). (n.d.). University of Tennessee Knoxville.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 29). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Chemical Hazards Emergency Medical Management.
  • Personal Protective Equipment | US EPA. (2025, September 12). United States Environmental Protection Agency.
  • Fisher Scientific - SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem. (n.d.). National Center for Biotechnology Information.
  • This compound | C10H11NO | CID 595181 - PubChem. (n.d.). National Center for Biotechnology Information.
  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7). Thermo Fisher Scientific.
  • 1-Methyl-1H-indole-3-carbaldehyde | 19012-03-4 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem. (n.d.). National Center for Biotechnology Information.
  • 2-METHYL-5-NITRO-1H-INDOLE-3-CARBALDEHYDE - ChemicalBook. (2025, July 19). ChemicalBook.
  • This compound | CymitQuimica. (n.d.). CymitQuimica.
  • 1-methylindole - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • 5-Methylindole-3-carboxaldehyde | C10H9NO | CID 259187 - PubChem. (n.d.). National Center for Biotechnology Information.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.